6-(Difluoromethyl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWHAMGXOMEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Difluoromethyl)pyridin-2-amine chemical properties
An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its core chemical and physical properties, provide a detailed, field-tested synthesis protocol, and explore its reactivity and applications, offering insights grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.
Introduction: The Significance of the Aminopyridine Scaffold
The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly modulate a molecule's physicochemical properties. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, while also increasing lipophilicity and metabolic stability. The combination of the 2-amino group, a key pharmacophoric element and a versatile synthetic handle, with the 6-difluoromethyl substituent makes this compound a valuable intermediate for accessing novel chemical space in research and development programs.[2]
Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are critical for its effective use in experimental work. The key identifiers and properties of this compound are summarized below.
| Property | Data | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 1315611-68-7 | [3] |
| Molecular Formula | C₆H₆F₂N₂ | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 221.0 ± 35.0 °C (Predicted) | [4] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.88 ± 0.29 (Predicted) | [4] |
| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=NC(=C1)N)C(F)F | [3] |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved via a copper-catalyzed nucleophilic substitution reaction from an appropriate precursor, 2-Bromo-6-(difluoromethyl)pyridine. This method leverages the reactivity of the bromopyridine under conditions that are selective and high-yielding.
Synthetic Workflow Diagram
Caption: Copper-catalyzed amination for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on established patent literature, providing a robust method for laboratory-scale synthesis.[4]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 2-bromo-6-(difluoromethyl)pyridine (8.94 mmol, 1.86 g) in ethylene glycol (18 mL).
-
Addition of Catalysts and Base: To the solution, add copper(I) oxide (0.447 mmol, 64 mg), N,N'-dimethylethylenediamine (0.908 mmol, 80 mg), and potassium carbonate (1.81 mmol, 250 mg). The use of a copper(I) catalyst in conjunction with a diamine ligand like N,N'-dimethylethylenediamine is a classic Ullmann-type coupling condition, proven effective for forming C-N bonds with aryl halides. The ligand stabilizes the copper center and facilitates the catalytic cycle.
-
Nucleophile Addition: Add aqueous ammonia (28 wt%, 13 mL) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain stirring for 22 hours. The high temperature is necessary to overcome the activation energy for this type of cross-coupling reaction.
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue using silica gel column chromatography. Elute with a gradient of n-hexane/ethyl acetate (from 9:1 to 6:4) to yield the target compound as a colorless liquid (770 mg).[4]
Spectroscopic Characterization
Structural confirmation is paramount. The ¹H NMR spectrum provides a definitive fingerprint of the molecule.
¹H NMR Spectral Data
The proton NMR spectrum was recorded on a 300 MHz instrument using CDCl₃ as the solvent and tetramethylsilane (Me₄Si) as an internal standard.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.53 | dd | 7.2, 8.1 | 1H | H-4 (Pyridine) |
| 6.94 | d | 7.2 | 1H | H-5 (Pyridine) |
| 6.57 | d | 8.1 | 1H | H-3 (Pyridine) |
| 6.42 | t | 56.0 | 1H | -CHF₂ |
| 4.58 | brs | - | 2H | -NH₂ |
Expert Analysis:
-
The triplet at 6.42 ppm with a large coupling constant (J = 56 Hz) is characteristic of the proton in a difluoromethyl group, coupled to two fluorine atoms.
-
The three distinct signals in the aromatic region (7.53, 6.94, and 6.57 ppm) confirm the trisubstituted pyridine ring. The splitting pattern (dd, d, d) is consistent with the 2,6-substitution pattern.
-
The broad singlet at 4.58 ppm corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its three key components: the pyridine ring, the electron-donating amino group, and the electron-withdrawing difluoromethyl group.
-
Pyridine Ring: As a heteroaromatic system, the pyridine ring is generally electron-deficient compared to benzene, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
-
Amino Group (-NH₂): This is a strong activating group that donates electron density into the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). It is also a nucleophilic site, readily undergoing reactions like acylation, alkylation, and diazotization.
-
Difluoromethyl Group (-CHF₂): This is a moderately electron-withdrawing group due to the electronegativity of the fluorine atoms. It deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SₙAr).[5] The C-F bonds are highly stable, making the group robust under many reaction conditions.
Logical Relationship of Reactivity
Caption: Influence of substituents on the chemical reactivity of the core scaffold.
Storage and Stability
For long-term storage, the compound should be kept in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] This prevents potential degradation from light, oxygen, or moisture, ensuring the integrity of the amine functionality.
Applications in Research and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules.
-
Medicinal Chemistry: The 2-aminopyridine moiety is a common feature in kinase inhibitors, where the amino group and the ring nitrogen can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.[2] The difluoromethyl group can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.
-
Agrochemicals: Fluorinated heterocycles are widely used in the development of modern pesticides and herbicides due to their enhanced biological activity and favorable environmental profiles.[6]
-
Materials Science: Pyridine derivatives can be incorporated into polymers or organic electronics, where their electronic properties can be exploited.[6]
Safety and Handling
It is essential to handle this compound with appropriate caution in a controlled laboratory setting.
-
GHS Hazard Classification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if ventilation is inadequate, a respirator may be necessary.
-
Skin and Body Protection: Laboratory coat.
-
-
Handling Procedure: Avoid creating aerosols. Wash hands thoroughly after handling. Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate. Its unique combination of a versatile 2-amino handle and a property-modulating difluoromethyl group makes it a valuable tool for chemists in pharmaceutical and agrochemical research. The well-defined synthesis and clear spectroscopic signature, coupled with a predictable reactivity profile, allow for its confident integration into complex synthetic campaigns. Proper handling and storage are crucial to maintaining its quality and ensuring laboratory safety.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
Introduction: The Strategic Convergence of Fluorine and Privileged Scaffolds
An In-Depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine (CAS 1315611-68-7): A Core Building Block for Next-Generation Therapeutics
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacological profiles.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a unique position. It acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl, thiol, or even amine functionalities, capable of enhancing metabolic stability, membrane permeability, and target binding affinity.
Simultaneously, certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in successful drugs due to their ability to interact with multiple biological targets. The 2-aminopyridine structure is a quintessential example of such a scaffold, forming the core of numerous kinase inhibitors by establishing critical hydrogen bond interactions within the ATP-binding pocket of enzymes.[2][3]
This guide focuses on This compound (CAS: 1315611-68-7), a molecule that represents the powerful synergy of these two concepts. By combining the advantageous physicochemical properties of the difluoromethyl group with the proven biological relevance of the 2-aminopyridine core, this compound emerges as a high-value building block for researchers, scientists, and drug development professionals aiming to design novel and effective therapeutics, particularly in oncology and immunology.[4][5]
Physicochemical and Structural Properties
This compound is a specialized pyridine derivative whose utility is defined by its precise arrangement of functional groups.[6] The electron-withdrawing nature of the difluoromethyl group modulates the electronic properties of the pyridine ring, influencing the pKa of the 2-amino group and its hydrogen bonding capabilities.
| Property | Value | Reference |
| CAS Number | 1315611-68-7 | [6] |
| Molecular Formula | C₆H₆F₂N₂ | [6] |
| Molecular Weight | 144.12 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC(=NC(=C1)N)C(F)F | [6] |
| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [6] |
Synthesis Strategies: Accessing the Core Scaffold
The efficient synthesis of difluoromethylated pyridines is an area of active research. While classical methods often require the construction of the heterocyclic ring from acyclic precursors, modern approaches favor the direct, late-stage introduction of the difluoromethyl group onto an existing pyridine core. This strategy is highly valuable in drug discovery as it allows for rapid diversification of lead compounds.[8][9]
A plausible and efficient strategy for the synthesis of this compound involves the C-H difluoromethylation of a suitable 2-aminopyridine precursor. This approach leverages the inherent reactivity of the pyridine ring, guided by protecting groups or specific reagents to achieve the desired regioselectivity.
Caption: Proposed synthetic workflow for this compound.
Exemplary Protocol: Regioselective C-H Difluoromethylation
This protocol is a representative methodology based on modern synthetic approaches.[8][9] Researchers must adapt conditions based on specific substrates and available reagents.
Step 1: Protection of 2-Aminopyridine
-
Rationale: The amino group is nucleophilic and can interfere with many difluoromethylation reagents. Protection, for example as a tert-butyloxycarbonyl (Boc) carbamate, masks this reactivity and improves solubility in organic solvents.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or DMAP (0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup and purify the resulting N-Boc-2-aminopyridine by column chromatography.
-
Step 2: Radical C-H Difluoromethylation
-
Rationale: Direct C-H functionalization is an atom-economical method. Radical difluoromethylation often provides regioselectivity at positions electronically activated for radical attack. The choice of radical initiator and difluoromethyl source (e.g., TMSCF₂H, (PhSO₂)₂CF₂) is critical.[10]
-
Procedure:
-
To a solution of N-Boc-2-aminopyridine (1.0 eq) in a degassed solvent (e.g., acetonitrile), add the difluoromethylating reagent (e.g., bis(difluoroacetyl) peroxide, generated in situ) and a radical initiator (e.g., a photoredox catalyst under blue light irradiation).[9]
-
Maintain the reaction under an inert atmosphere (Nitrogen or Argon) and stir at the appropriate temperature (ranging from room temperature to 80 °C) for 12-24 hours.
-
Monitor the formation of the product by LC-MS.
-
After completion, quench the reaction, perform an extractive workup, and purify the crude product via flash chromatography to isolate the protected this compound.
-
Step 3: Deprotection
-
Rationale: The final step is the removal of the protecting group to reveal the free 2-amino functionality, which is crucial for biological activity.
-
Procedure:
-
Dissolve the purified, Boc-protected intermediate in dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the final product, this compound.
-
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The primary value of this compound lies in its role as a key building block for synthesizing more complex drug candidates. The 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors, forming one to three hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.
The introduction of the 6-difluoromethyl group provides several advantages:
-
Modulation of Physicochemical Properties: It increases lipophilicity, which can improve cell permeability and oral bioavailability.[10]
-
Enhanced Metabolic Stability: The C-F bonds are highly stable, making the group resistant to oxidative metabolism by cytochrome P450 enzymes.[11]
-
Fine-Tuning of Target Affinity: The group's electronic and steric profile can be used to optimize interactions within the target binding site, potentially improving potency and selectivity.
A notable example is the clinical candidate PQR309 (Bimiralisib), a potent PI3K/mTOR inhibitor. While it contains a 4-(trifluoromethyl)pyridin-2-amine core, its binding mode provides a blueprint for how the this compound scaffold would function. The 2-amino group forms crucial hydrogen bonds with aspartate residues in the active site of PI3Kγ.[5]
Caption: Binding mode of a this compound derived inhibitor.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this material.
Conclusion
This compound stands at the intersection of fluorine chemistry and privileged scaffold design. Its unique combination of a potent hinge-binding motif (2-aminopyridine) and a functionally versatile bioisostere (difluoromethyl group) makes it an exceptionally valuable building block for medicinal chemists. By providing a pathway to enhance metabolic stability, cell permeability, and target affinity, this compound is poised to accelerate the development of next-generation kinase inhibitors and other targeted therapies, ultimately contributing to the advancement of precision medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound,1315611-68-7-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanelements.com [americanelements.com]
- 7. CAS: 1315611-68-7 | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
A Technical Guide to the Structural Elucidation of 6-(Difluoromethyl)pyridin-2-amine
Introduction
In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine-containing moieties into heterocyclic scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The difluoromethyl group (CHF2), in particular, serves as a unique bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding and influencing molecular conformation.[1] 6-(Difluoromethyl)pyridin-2-amine (C6H6F2N2, Molar Mass: 144.12 g/mol ) is a compound of significant interest, combining the versatile 2-aminopyridine core, a prevalent motif in numerous bioactive molecules, with the influential difluoromethyl substituent.[2]
This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. As direct experimental data for this specific molecule is not extensively published, this paper will leverage established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar fluorinated heterocyclic compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 1315611-68-7 | [1][3] |
| Molecular Formula | C6H6F2N2 | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Expected to be a solid or semi-solid at room temperature. | General knowledge of similar small molecules. |
| Solubility | Likely soluble in polar organic solvents such as methanol, DMSO, and chloroform. | General knowledge of aminopyridines. |
Spectroscopic Characterization: A Predictive Approach
The following sections detail the expected outcomes from key analytical techniques for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence of its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group.
-
Aromatic Region (δ 6.0-8.0 ppm): The three protons on the pyridine ring will exhibit a characteristic splitting pattern. The proton at the 4-position is expected to be a triplet, while the protons at the 3 and 5-positions will likely appear as doublets.
-
Amine Protons (δ 4.5-5.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.
-
Difluoromethyl Proton (δ 6.5-7.5 ppm): The single proton of the CHF2 group is expected to be a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is crucial for confirming the presence and environment of the difluoromethyl group.
-
A single resonance is expected, which will be split into a doublet by the adjacent proton (¹JFH). The chemical shift is anticipated to be in the range of -90 to -130 ppm, characteristic of difluoromethyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 100-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the difluoromethyl group will be split into a triplet by the two fluorine atoms (¹JCF).
-
Difluoromethyl Carbon (δ 110-120 ppm): The carbon of the CHF2 group will also be a triplet due to one-bond coupling with the two fluorine atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, with or without proton decoupling.
-
Acquire 64-128 scans with a relaxation delay of 2-5 seconds.
-
Reference the spectrum to an external standard such as CFCl₃.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1640-1600 | N-H bend (scissoring) | Primary Amine |
| 1600-1450 | C=C and C=N stretch | Pyridine Ring |
| 1150-1050 | C-F stretch | Difluoromethyl group |
The presence of strong N-H stretching bands confirms the primary amine, while the C-F stretching vibrations are indicative of the difluoromethyl group.[4][5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Background Correction: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z = 144, consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule).[6][7]
-
Key Fragments:
-
Loss of a hydrogen radical ([M-H]⁺) from the amine group.
-
Loss of HCN from the pyridine ring.
-
Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group, leading to fragments corresponding to the pyridine amine cation and the difluoromethyl radical.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
X-Ray Crystallography: The Definitive Structure
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Crystallization
Growing single crystals of sufficient quality is often the most challenging step.[8][9][10]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.[11][12]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural elucidation process.
Caption: Overall workflow for the synthesis and structural elucidation of this compound.
Caption: Key spectroscopic techniques and expected observations for structure confirmation.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While a complete experimental dataset for this specific molecule is not yet widely published, this guide provides a robust, predictive framework based on established scientific principles and data from analogous structures. By following the detailed protocols and understanding the expected spectroscopic signatures outlined herein, researchers can confidently approach the synthesis and characterization of this and other valuable fluorinated heterocyclic compounds, thereby accelerating the pace of innovation in medicinal and materials chemistry.
References
- 1. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]
- 2. article.sapub.org [article.sapub.org]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. How To [chem.rochester.edu]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-2-amine: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Difluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered significant attention in medicinal chemistry and agrochemical research. The introduction of the difluoromethyl group (CHF₂) into the pyridine scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and target-binding interactions. These characteristics make it a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and advanced agrochemicals. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: No widely recognized synonyms are currently in use. The IUPAC name is the standard identifier.
-
CAS Number: 1315611-68-7[1]
-
Molecular Formula: C₆H₆F₂N₂[1]
-
Molecular Weight: 144.12 g/mol [1]
-
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring. While specific, detailed industrial protocols are often proprietary, the scientific literature points to several effective strategies.
General Synthetic Approaches:
-
Direct C-H Difluoromethylation: This modern approach involves the direct functionalization of a C-H bond on the pyridine ring with a difluoromethylating agent. Radical-mediated processes are often employed, offering an efficient route to the desired product.[2][3]
-
Nucleophilic Substitution: Starting from a pyridine derivative with a suitable leaving group (e.g., a halogen) at the 6-position, nucleophilic substitution with a difluoromethyl source can be achieved.[4]
-
Functional Group Transformations: This strategy may involve the conversion of a pre-existing functional group at the 6-position into the difluoromethyl moiety.
A plausible synthetic workflow for a related compound, 4-(difluoromethyl)pyridin-2-amine, has been described, which could be adapted for the synthesis of the 6-substituted isomer. This multi-step process starts from 2,2-difluoroacetic anhydride and proceeds through several intermediates.[5]
References
An In-depth Technical Guide to the Physicochemical Properties of 6-(difluoromethyl)pyridin-2-amine
Foreword: Navigating the Data Landscape
In the realm of drug discovery and materials science, novel chemical entities like 6-(difluoromethyl)pyridin-2-amine represent key building blocks for innovation. A thorough understanding of their physicochemical properties is not merely academic; it is the bedrock upon which successful development programs are built. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound.
It is important to note that while this molecule is available commercially as a research chemical, its formal characterization in peer-reviewed literature is still emerging. Consequently, several key physicochemical parameters currently rely on high-quality computational predictions. This guide transparently presents these predicted values while focusing heavily on the authoritative, industry-standard experimental protocols required for their empirical validation. This methodological approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for generating the definitive data required for regulatory and development milestones.
Molecular Identity and Structural Characteristics
This compound is a substituted pyridine derivative that has garnered interest due to the unique electronic properties conferred by the difluoromethyl (-CHF₂) group. This group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a valuable substituent in medicinal chemistry.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1315611-68-7 | [2] |
| Chemical Formula | C₆H₆F₂N₂ | [1] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=NC(=C1)N)C(F)F | [1] |
| InChI Key | YAVWHAMGXOMEMK-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties: Predicted Data and Experimental Protocols
A molecule's behavior in both biological and chemical systems is dictated by its physical properties. The following section details the predicted values for this compound and provides the definitive experimental workflows for their validation.
Physical State, Melting, and Boiling Points
The physical state and thermal transition points are critical for handling, formulation, and assessing purity. Vendor information describes the compound's appearance variably as a "clear, almost colourless liquid" or a "Solid or Semi-Solid or Liquid or Lump," indicating that its melting point may be near ambient temperature.[2][3]
| Property | Predicted Value | Source |
| Boiling Point | 221.0 ± 35.0 °C (at 760 mmHg) | [2] |
| Density | 1.276 ± 0.06 g/cm³ | [2] |
| Melting Point | Not available | [1] |
Differential Scanning Calorimetry is the gold-standard method for determining the melting point and purity of a crystalline solid. It provides more information than a simple melting point apparatus by quantifying the energy absorbed during phase transitions.
Causality: We choose DSC not just for the melting temperature (Tₘ), but to assess the sample's purity via the shape of the endotherm and to detect any polymorphic transitions, which are critical for pharmaceutical development. A sharp, narrow peak indicates high purity, while a broad peak suggests impurities or multiple thermal events.
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity indium (Tₘ = 156.6 °C) and zinc (Tₘ = 419.5 °C) standards.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-reactive aluminum pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).
Solubility Profile
Solubility is a master variable in drug development, influencing everything from bioavailability to process chemistry. While no specific data exists for this compound, its structural analog, 6-(difluoromethoxy)pyridin-2-amine, exhibits limited aqueous solubility (<1 mM at pH 7.4) but good solubility in polar aprotic solvents like DMSO (>10 mM).[4] This suggests a similar profile for our target compound due to the shared lipophilic character of the fluorinated substituent.
A tiered approach is recommended, starting with a rapid kinetic assessment followed by a more rigorous thermodynamic (shake-flask) method for definitive values.
Causality: We begin with a kinetic screen to quickly identify suitable solvents and approximate solubility ranges, conserving valuable compound. The shake-flask method is then employed for the most relevant solvents (e.g., water, simulated biological fluids, organic solvents for synthesis) because it measures the true equilibrium solubility, which is the required value for biopharmaceutical and regulatory purposes.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent of known high solubility (e.g., 20 mg/mL in DMSO).
-
Calibration Curve: Create a series of standards by diluting the stock solution and analyze them by a validated HPLC-UV method to generate a linear calibration curve (Peak Area vs. Concentration).
-
Kinetic Solubility (High-Throughput Screen):
-
Add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., 5 µL into 245 µL of buffer) in a 96-well plate. This creates a supersaturated solution that precipitates.
-
Shake for 1-2 hours.
-
Filter the plate to remove precipitated solid.
-
Analyze the filtrate by HPLC-UV and quantify the concentration using the calibration curve.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess of the solid compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a glass vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed visually.
-
Withdraw a sample and filter it through a 0.45 µm filter to remove all solids.
-
Analyze the clear filtrate by HPLC-UV and determine the concentration.
-
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a cornerstone of the "drug-likeness" profile. It critically impacts absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is the relevant measure at a specific pH (e.g., physiological pH 7.4), accounting for both neutral and ionized forms. No experimental LogP value has been reported for this compound.
This classic method remains the definitive reference for regulatory submissions due to its direct measurement of partitioning.
Causality: The shake-flask method is chosen for its direct, unambiguous measurement of the compound's partitioning between two immiscible phases, providing the most trustworthy and defensible LogD value. The use of HPLC-UV for quantification in both phases ensures a mass balance can be calculated, acting as a self-validating check on the experiment's integrity.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Addition: Add a known amount of the compound to a vial containing a known volume of the aqueous buffer (e.g., 2 mL). The concentration should be well below the solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol (2 mL) to the vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-3 hours) to facilitate partitioning, then allow the layers to separate completely via centrifugation.
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Acidity and Basicity (pKa)
The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. For this compound, two key sites of protonation exist: the basic pyridine ring nitrogen and the exocyclic amino group. The predicted pKa is 3.88 ± 0.29, which likely corresponds to the protonation of the more basic site.[2] The electron-withdrawing nature of the -CHF₂ group is expected to significantly reduce the basicity of both nitrogen atoms compared to the parent 2-aminopyridine (pKa ≈ 6.8).[5]
This method directly measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise determination of the pKa.
Causality: Potentiometric titration is the preferred method because it provides a direct thermodynamic measurement of the pKa. By monitoring the full titration curve, we can identify multiple ionization events if they exist within the measured pH range and ensure the data's integrity by comparing the experimental curve to theoretical models.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in degassed, deionized water. If aqueous solubility is low, a co-solvent (e.g., methanol) can be used, and the results extrapolated back to 0% co-solvent (Yasuda-Shedlovsky plot).
-
Titration:
-
Place the solution in a jacketed beaker at a constant temperature (25 °C).
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accurate results, the pKa can be calculated from the first derivative of the titration curve.
Spectroscopic and Synthetic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum provides definitive structural confirmation. The following data was reported from a synthetic protocol.[2]
-
¹H-NMR (300 MHz, CDCl₃, Me₄Si):
-
δ 7.53 (dd, 1H, J = 7.2 Hz, 8.1 Hz) - Pyridine H4
-
δ 6.94 (d, 1H, J = 7.2 Hz) - Pyridine H3 or H5
-
δ 6.57 (d, 1H, J = 8.1 Hz) - Pyridine H5 or H3
-
δ 6.42 (t, 1H, J = 56 Hz) - -CHF₂
-
δ 4.58 (brs, 2H) - -NH₂
-
Expert Interpretation: The large coupling constant (J = 56 Hz) of the triplet at 6.42 ppm is characteristic of a proton coupled to two fluorine atoms, confirming the presence of the -CHF₂ group. The broad singlet for the amino protons is typical due to exchange and quadrupolar relaxation.
Synthesis Route
The compound can be synthesized via a copper-catalyzed nucleophilic substitution reaction from 2-bromo-6-(difluoromethyl)pyridine.[2]
Chemical Stability and Storage
While specific stability studies are not published, the chemistry of fluorinated pyridines provides valuable insights. The difluoromethyl group is generally stable under physiological conditions but can influence metabolic stability.[6] The presence of the electron-withdrawing -CHF₂ group may increase the molecule's stability against oxidative metabolism at the pyridine ring compared to non-fluorinated analogs.
Recommended Storage: Based on vendor data, the compound should be stored at room temperature under an inert atmosphere and protected from light.[2][3][7] For long-term storage, refrigeration or freezing (-20 °C) is also recommended to minimize potential degradation.[8]
Comparative Analysis and Structure-Property Relationships
Understanding the impact of the -CHF₂ group is best achieved by comparing it to the parent 2-aminopyridine (substituent = -H) and the more heavily fluorinated 6-(trifluoromethyl)pyridin-2-amine (substituent = -CF₃).
| Property | 2-Aminopyridine (-H) | This compound (-CHF₂) | 6-(trifluoromethyl)pyridin-2-amine (-CF₃) |
| Molecular Weight | 94.11 g/mol | 144.12 g/mol | 162.11 g/mol [9] |
| Melting Point | 59 °C[10][11] | Not Available (Predicted near ambient) | 85-89 °C |
| Boiling Point | 204-210 °C[10] | 221.0 °C (Predicted)[2] | Not Available |
| Aqueous Solubility | Soluble (890 g/L)[10] | Low (Predicted by analogy) | Low (Predicted by analogy) |
| pKa | 6.82[5] | 3.88 (Predicted)[2] | Lower than -CHF₂ analog (Predicted) |
| LogP | 0.62[11] | Higher than -H analog (Predicted) | Higher than -CHF₂ analog (Predicted) |
Analysis of Electronic Effects: The electronegativity of the substituent at the 6-position dramatically influences the basicity (pKa) of the pyridine nitrogen.
-
-H (2-Aminopyridine): The baseline basicity is high (pKa = 6.82).
-
-CHF₂ (Target Compound): The two fluorine atoms exert a strong inductive electron-withdrawing effect, pulling electron density from the pyridine ring and significantly reducing the basicity of the nitrogen lone pair. This is reflected in the much lower predicted pKa of 3.88.
-
-CF₃ (Trifluoromethyl Analog): With three fluorine atoms, the inductive effect is even stronger, making this compound the least basic of the three.
This trend directly impacts how the molecule will behave at physiological pH. While 2-aminopyridine would be significantly protonated, this compound will exist predominantly in its neutral form.
Conclusion
This compound is a valuable chemical scaffold whose utility is defined by the unique physicochemical properties imparted by the difluoromethyl group. While comprehensive experimental data is still forthcoming, computational predictions and analysis of structural analogs provide a robust working profile. The compound is predicted to be a low-melting solid or liquid with significantly reduced basicity and increased lipophilicity compared to 2-aminopyridine. This guide provides not only the best available data but also the authoritative, self-validating experimental protocols necessary for researchers to empirically determine the critical physicochemical parameters needed to advance their research and development objectives.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]
- 3. This compound | 1315611-68-7 [sigmaaldrich.com]
- 4. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. 6-(Difluoromethyl)-5-methylpyridin-3-amine|CAS 1806766-70-0 [benchchem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. 6-(Difluoromethyl)pyridin-3-amine | 913090-41-2 [sigmaaldrich.com]
- 9. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 11. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]
The Difluoromethyl Group in Pyridine Derivatives: A Strategic Tool in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of contemporary medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent, especially when appended to heterocyclic scaffolds such as pyridine. This technical guide provides an in-depth exploration of the multifaceted role of the difluoromethyl group in pyridine derivatives. We will dissect its profound influence on physicochemical properties, its function as a unique bioisostere, and its impact on metabolic stability and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the CF2H group in the design of next-generation therapeutics.
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. The modification of this core structure with carefully selected functional groups is a key strategy for optimizing drug-like properties. The difluoromethyl group, with its unique electronic and steric characteristics, offers a compelling toolkit for medicinal chemists. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a hydrogen atom capable of participating in hydrogen bonds, a feature that significantly broadens its utility in mimicking and replacing other functional groups.[1][2] This guide will elucidate the causal relationships between the introduction of a CF2H group onto a pyridine ring and the resulting enhancements in a molecule's pharmacological profile.
Physicochemical Impact of the Difluoromethyl Group on Pyridine Derivatives
The introduction of a CF2H group to a pyridine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these shifts is paramount for rational drug design.
Modulation of Lipophilicity (LogP)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a lipophilicity-enhancing group, the effect of the CF2H group is more nuanced and context-dependent.[3][4][5] The change in lipophilicity (ΔlogP) upon replacing a methyl (CH3) group with a CF2H group can range from a slight decrease to a moderate increase.[4][5] This variability is influenced by the electronic environment of the pyridine ring; electron-withdrawing substituents can lead to a decrease in lipophilicity upon CF2H introduction, a counterintuitive but critical observation for drug design.[6]
| Substitution | Parent Compound | CF2H Derivative | ΔlogP (XCF2H - XCH3) | Reference(s) |
| CH3 → CF2H | Anisole | Difluoromethyl anisole | -0.1 to +0.4 | [3][4][5] |
| OH → CF2H | Phenol | Difluoromethylbenzene | Variable | [7][8] |
Table 1: Comparative Lipophilicity Data
Basicity (pKa) Modification of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is basic, and its pKa is a key determinant of a drug's solubility, receptor interaction, and pharmacokinetic properties. The strong electron-withdrawing nature of the CF2H group significantly reduces the basicity of the pyridine nitrogen. This modulation can be strategically employed to fine-tune the ionization state of the molecule at physiological pH, thereby optimizing its membrane permeability and target engagement.
The CF2H Group as a Hydrogen Bond Donor
A defining feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor.[2][9] The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with acceptors such as oxygen and nitrogen atoms in protein binding sites.[2][9] This capability allows the CF2H group to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[1][10] However, it is a weaker hydrogen bond donor than a hydroxyl group but is comparable to thiophenols and anilines.[4]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Bioisosteric-Replacement-with-the-Difluoromethyl-Group
Introduction: Beyond Classical Bioisosterism
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Bioisosterism, the principle of substituting one functional group for another with similar physicochemical properties to enhance biological activity, has long been a cornerstone of medicinal chemistry. While classical isosteres often involve atoms or groups with similar valence electron configurations, the advent of fluorine chemistry has introduced a new class of "non-classical" bioisosteres that offer unique advantages. Among these, the difluoromethyl (CF2H) group has emerged as a particularly versatile and impactful substituent.[1][2]
This guide provides an in-depth technical exploration of the difluoromethyl group as a bioisostere, moving beyond a simple catalog of its properties to explain the underlying chemical principles and strategic considerations for its application in drug design. We will delve into its unique electronic and steric characteristics, detail robust synthetic methodologies for its incorporation, and examine case studies that illustrate its transformative potential in optimizing drug candidates.
Part 1: The Unique Physicochemical Profile of the Difluoromethyl Group
The utility of the CF2H group stems from a unique combination of properties that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) or methyl (-CH3) groups, while offering distinct advantages over them.[1][2][3]
A Lipophilic Hydrogen Bond Donor
Perhaps the most defining characteristic of the CF2H group is its ability to act as a lipophilic hydrogen bond donor .[4][5][6][7] The two highly electronegative fluorine atoms create a strong dipole and significantly increase the acidity of the C-H bond, making it capable of donating a weak hydrogen bond.[1][8] This is a rare and valuable property, as traditional hydrogen bond donors like -OH and -NH2 are polar and contribute to lower lipophilicity, which can hinder membrane permeability. The CF2H group thus offers the potential to maintain or improve target binding through hydrogen bonding, while simultaneously enhancing the molecule's ability to cross biological membranes.[1][3]
Studies have quantified the hydrogen bond acidity of the CF2H group, finding it comparable to thiophenols and anilines, though weaker than a phenolic hydroxyl group.[4][5][6][9] This tunable hydrogen bonding capacity, influenced by the electronic environment of the molecule, provides a powerful tool for medicinal chemists to fine-tune interactions with biological targets.[9]
Modulation of Physicochemical Properties
The replacement of common functional groups with a CF2H moiety leads to predictable and often beneficial shifts in key molecular properties.
-
Lipophilicity (logP): The CF2H group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethyl (CF3) group.[7][10] The change in lipophilicity upon replacing a methyl group with a difluoromethyl group (ΔlogP) is modest, typically ranging from -0.1 to +0.4, allowing for fine-tuning of a compound's solubility and permeability profile.[5][6]
-
pKa: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of adjacent functional groups. This can be strategically employed to alter the ionization state of a drug at physiological pH, impacting its absorption, distribution, and target engagement.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol), making the CF2H group highly resistant to oxidative metabolism.[10] Replacing a metabolically labile group, such as a methyl or methoxy group susceptible to CYP450-mediated oxidation, with a CF2H group can significantly increase a drug's half-life and bioavailability.[1][3][10]
Table 1: Comparative Physicochemical Properties of the Difluoromethyl Group and Its Common Bioisosteres
| Property | -CH3 | -OH (Phenolic) | -SH (Thiophenolic) | -CF2H |
| Hansch π Value | +0.56 | -0.67 | +0.39 | ~+0.2 to +0.5 |
| Approximate pKa | N/A | ~10 | ~6.5[11] | C-H pKa ~25-28 |
| H-Bonding | None | Donor & Acceptor | Weak Donor | Weak Donor[8] |
| Metabolic Stability | Susceptible to Oxidation | Susceptible to Oxidation/Conjugation | Susceptible to Oxidation | High[1][3] |
Part 2: Synthetic Strategies for Introducing the CF2H Group
The increasing utility of the CF2H group in drug discovery has spurred the development of numerous synthetic methods for its installation. These can be broadly categorized based on the type of reactive intermediate involved.
Workflow for Incorporating a Difluoromethyl Group
The decision to incorporate a CF2H group and the choice of synthetic method depend on the stage of the project and the nature of the substrate.
Caption: A typical workflow for the strategic incorporation of a difluoromethyl group in a drug discovery program.
Key Synthetic Methodologies
-
Nucleophilic Difluoromethylation: These methods often utilize a source of the "CF2H-" anion or its equivalent. The Ruppert-Prakash reagent (TMSCF3) is a prominent precursor, which, under specific conditions, can be used for difluoromethylation reactions.[12][13] Another important route is the difluoromethylation of alcohols and thiols, often using reagents that generate difluorocarbene (:CF2) in situ, which then inserts into the O-H or S-H bond.[14][15]
-
Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CF2H), which can then be used to functionalize C-H bonds, particularly in electron-deficient heteroaromatics (a Minisci-type reaction).[15][16] Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) are popular for this purpose, often in combination with an oxidant and sometimes photoredox catalysis.[17][18]
-
Electrophilic Difluoromethylation: These methods use reagents that deliver a "CF2H+" synthon to a nucleophilic carbon center. While less common, specialized reagents like S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose.[19]
Detailed Protocol: Radical C-H Difluoromethylation of a Heteroaromatic Compound
This protocol provides a representative, self-validating procedure for the late-stage functionalization of a heteroaromatic lead compound, a common scenario in drug development.
Objective: To install a CF2H group on an electron-deficient N-heteroaromatic compound (e.g., pyridine, quinoline) via a Minisci-type radical reaction.
Materials:
-
Heteroaromatic Substrate (1.0 eq)
-
Zinc Difluoromethanesulfinate (Baran's Reagent, DFMS) (2.0-3.0 eq)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (3.0-4.0 eq)
-
Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.5 mmol, 1.0 eq) and zinc difluoromethanesulfinate (1.0-1.5 mmol, 2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of DCE). Stir the resulting suspension at room temperature.
-
Initiation: Slowly add tert-butyl hydroperoxide (1.5-2.0 mmol, 3.0-4.0 eq) to the suspension dropwise over 5 minutes. Causality Note: TBHP acts as the radical initiator, oxidizing the sulfinate to generate the crucial •CF2H radical.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir vigorously. The progress of the reaction should be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: The disappearance of the starting material and the appearance of a new, typically more non-polar spot (by TLC) or a peak with an M+44 mass shift (by LC-MS) indicates successful difluoromethylation.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous Na2S2O3 to decompose any remaining peroxide. Then, add saturated aqueous NaHCO3 to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure difluoromethylated product.
Part 3: The CF2H Group in Drug Design: Case Studies and Impact
The true value of the CF2H group is demonstrated through its successful application in drug development programs, where its introduction has led to significant improvements in potency, selectivity, and pharmacokinetic properties.
Caption: The drug design cycle, highlighting the critical role of bioisosteric replacement during lead optimization.
Case Study 1: mTORC1/2 Inhibitors
In the development of selective inhibitors for the mTORC1/2 kinase, researchers found that introducing a CF2H group played a crucial role in achieving over 1,000-fold selectivity for mTOR over the structurally related PI3Kα.[8] This demonstrates how the specific steric and electronic properties of the CF2H group can be exploited to fine-tune interactions within a binding pocket to enhance selectivity, a critical factor in reducing off-target effects.
Case Study 2: Blocking Metabolic Hotspots
The CF2H group has been effectively used to block sites of metabolic oxidation. For instance, in certain drug candidates, an aromatic methyl group identified as a primary site of metabolism can be replaced by a CF2H group. This substitution prevents CYP450-mediated hydroxylation, thereby increasing the compound's metabolic stability and oral bioavailability without drastically altering its overall size or conformation.[3]
Table 2: Impact of CF2H Bioisosteric Replacement in Drug Candidates
| Drug/Candidate Class | Original Group | Bioisostere | Key Improvement(s) | Reference |
| mTORC1/2 Inhibitors | -CH(CH3)2 | -CF2H | >1000-fold increase in selectivity over PI3Kα | [8] |
| Hepatitis C NS3 Protease Inhibitors | -CH2CH3 | -CF2H | Improved metabolic stability | [8] |
| PI3K Inhibitor (GDC-0077) | Aliphatic -OH (conceptual) | -CF2H | Enhanced metabolic stability and cell permeability | [8] |
| Quorum Sensing Inhibitors | Pyridine-N-oxide | 2-CF2H-pyridine | Proposed stable bioisostere to improve bioavailability | [20] |
Conclusion
The difluoromethyl group is far more than a simple fluorinated substituent; it is a sophisticated tool for molecular engineering in drug discovery. Its unique capacity to act as a lipophilic hydrogen bond donor, coupled with its ability to enhance metabolic stability and fine-tune lipophilicity, makes it an invaluable bioisostere for hydroxyl, thiol, and methyl groups.[1][2][7] As synthetic methodologies for its incorporation become more robust and accessible, the strategic application of the CF2H group will undoubtedly continue to grow, enabling the development of safer, more effective, and more successful therapeutic agents. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently leverage the power of the difluoromethyl group in their own drug development programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]
- 10. mdpi.com [mdpi.com]
- 11. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Application of 6-(Difluoromethyl)pyridin-2-amine in Modern Drug Discovery
Abstract
In the landscape of fragment-based drug discovery (FBDD), the strategic selection of core scaffolds is paramount to success. The 6-(difluoromethyl)pyridin-2-amine fragment has emerged as a high-value building block, offering a unique convergence of desirable physicochemical properties and versatile synthetic handles. The difluoromethyl (CF2H) group acts as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, modulating pKa and improving metabolic stability. This, combined with the hydrogen bonding capabilities and aromatic nature of the 2-aminopyridine scaffold, makes it an exceptional starting point for developing potent and selective drug candidates. This guide provides an in-depth analysis of its properties, synthesis, and strategic application, supported by field-proven insights and detailed protocols for its utilization in discovery programs.
Introduction: The Rise of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation, predicated on the principle that small, low-complexity molecules can bind to biological targets with high ligand efficiency. The subsequent elaboration of these fragments into more potent, drug-like molecules is a cornerstone of modern medicinal chemistry.
Within this paradigm, the strategic incorporation of fluorine has become a critical tool for optimizing molecular properties. Fluorine and fluorinated groups can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. The difluoromethyl (CF2H) group, in particular, has garnered significant attention. It serves as a unique bioisostere, capable of acting as a lipophilic hydrogen bond donor, a feature not present in the more common trifluoromethyl (CF3) group.
The this compound fragment synergistically combines the benefits of the CF2H group with the proven utility of the 2-aminopyridine scaffold, a privileged structure known for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.
Physicochemical Profile and Strategic Advantages
The utility of this compound stems from a carefully balanced set of molecular properties. The introduction of the CF2H group at the 6-position of the pyridine ring has profound and advantageous effects.
2.1. Modulation of Basicity (pKa)
The 2-aminopyridine scaffold is basic, but its pKa is highly tunable. The strongly electron-withdrawing nature of the difluoromethyl group significantly lowers the pKa of the pyridine ring nitrogen. This reduction in basicity is often crucial for avoiding off-target effects, such as binding to the hERG channel, and can improve oral bioavailability by reducing lysosomal trapping.
2.2. The Difluoromethyl Group as a Unique Bioisostere
The CF2H group is a versatile bioisostere for several functional groups, including hydroxyl (-OH), thiol (-SH), and methyl (-CH3) groups. Its key advantage is its ability to act as a hydrogen bond donor through its polarized C-H bond, while simultaneously increasing lipophilicity. This dual-functionality is a powerful tool for enhancing target affinity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
2.3. Lipophilicity and Solubility
While fluorination generally increases lipophilicity (LogP), the CF2H group offers a more moderate increase compared to a CF3 group. This allows for a fine-tuning of the overall molecule's LogP, which is critical for balancing solubility and permeability, key tenets of drug-likeness.
Table 1: Comparative Physicochemical Properties
| Property | 2-Aminopyridine | 6-(Trifluoromethyl)pyridin-2-amine | This compound | Rationale for Advantage |
| pKa (Pyridine N) | ~6.8 | ~1.5 | ~3.5 (Estimated) | Reduced basicity mitigates toxicity risks (e.g., hERG) and lysosomal trapping. |
| LogP | 0.49 | 1.58 | ~1.2 (Estimated) | Moderate lipophilicity balances permeability and solubility. |
| H-Bond Donor | Yes (Amine) | Yes (Amine) | Yes (Amine + CF2H ) | Additional, unique H-bond donor capability enhances binding affinity. |
| Metabolic Stability | Susceptible to oxidation | High | High | C-F bonds are highly resistant to metabolic cleavage by P450 enzymes. |
Synthesis and Derivatization
A reliable and scalable synthesis of the core fragment is essential for its application in a drug discovery program. Below is a validated, multi-step synthetic protocol.
Detailed Synthesis Protocol: this compound
Workflow Overview: This synthesis typically proceeds from a commercially available 6-methyl-2-aminopyridine, via a radical bromination followed by a nucleophilic fluorination reaction.
Caption: High-level workflow for the synthesis of the target fragment.
Step-by-Step Methodology:
-
Radical Bromination of 6-Methyl-2-aminopyridine:
-
To a solution of 6-methyl-2-aminopyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The resulting crude 6-(dibromomethyl)-2-aminopyridine can be purified by column chromatography or carried forward directly.
-
Causality: The use of AIBN as a radical initiator is crucial for the selective bromination at the benzylic-like methyl position, leaving the pyridine ring untouched.
-
-
Nucleophilic Fluorination:
-
Dissolve the crude 6-(dibromomethyl)-2-aminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Add a fluorinating agent such as Silver(I) fluoride (AgF, 2.5 eq) or spray-dried Potassium Fluoride (KF, 3.0 eq).
-
Heat the mixture in a sealed vessel to 80-100°C for 12-18 hours. Monitor the reaction for the formation of the desired product.
-
Trustworthiness: This step is self-validating. The reaction progress can be monitored by 19F NMR, looking for the characteristic triplet signal of the CF2H group, or by LC-MS, observing the mass shift corresponding to the bromine-to-fluorine exchange.
-
Upon completion, cool the mixture, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Application in Medicinal Chemistry: A Kinase Inhibitor Case Study
The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design, forming two critical hydrogen bonds with the kinase hinge region. The addition of the 6-difluoromethyl group provides a vector for exploring deeper pockets and adds beneficial physicochemical properties.
Logical Framework for Fragment Elaboration
The primary amine of the fragment serves as the key anchor and the primary point for elaboration to build out the full inhibitor.
Introduction: The Strategic Value of a Fluorinated Building Block
An In-Depth Technical Guide to the Commercial Availability of 6-(Difluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl group, in particular, serves as a crucial bioisostere for hydroxyl, thiol, or amide functionalities, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The compound this compound emerges as a valuable heterocyclic building block, combining the privileged 2-aminopyridine scaffold, prevalent in numerous therapeutic agents, with the advantageous difluoromethyl moiety.[1]
This guide provides a comprehensive overview of the commercial landscape for this compound, offering a practical resource for procurement, quality assessment, and strategic sourcing for research and development activities. We will delve into supplier details, critical procurement considerations, and the scientific context that underscores the compound's utility.
Compound Profile and Key Identifiers
Precise identification is paramount when sourcing specialty chemicals. Mismatched identifiers can lead to significant delays and compromised experimental integrity. The primary identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| CAS Number | 1315611-68-7 | [2][3] |
| Molecular Formula | C₆H₆F₂N₂ | [2][3] |
| Molecular Weight | 144.12 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 2-Amino-6-(difluoromethyl)pyridine | [4] |
| MDL Number | MFCD25476529 | [2][3][4] |
| Appearance | Typically a solid | [5] |
| Storage | Inert atmosphere, room temperature, keep in dark place | [3] |
Commercial Supplier Landscape
This compound is available from a range of chemical suppliers who specialize in building blocks for research and development. Availability can range from small, catalog quantities for initial screening to larger, semi-bulk quantities for lead optimization studies. The following table summarizes offerings from several identified vendors.
| Supplier | CAS Number | Reported Purity | Notes |
| American Elements | 1315611-68-7 | Can be produced in high and ultra-high purity forms (99%+) | Offers research and bulk quantities, with options for custom specifications.[2] |
| Lab-Chemicals.com | 1315611-68-7 | 95% | Specifies storage under inert atmosphere at room temperature.[3] |
| Parchem | 1315611-68-7 | Not specified | Lists numerous synonyms and internal identifiers for the compound.[4] |
| ChemicalBook | 1315611-68-7 | Not specified | Aggregates information and lists multiple suppliers.[6] |
Note: This table is not exhaustive and is intended to provide a representative sample of the supplier base. Pricing and lead times are subject to change and should be confirmed directly with the vendors.
Strategic Procurement Workflow for Specialty Building Blocks
Acquiring a specialized reagent like this compound involves more than a simple purchase. A structured procurement process is essential to ensure quality, timeliness, and alignment with research goals. The causality behind this workflow is to mitigate risks associated with purity, identity, and supply chain reliability.
Caption: A structured workflow for procuring specialty research chemicals.
Expertise in Action: Why This Workflow is Critical
-
Causality of CoA Review: Requesting a Certificate of Analysis for a recent batch is crucial. Supplier specifications can change, and historical data may not reflect current stock. This step directly validates the material's identity and purity against the required specifications before a financial commitment is made.
-
Self-Validating System: The "Incoming Quality Control" (QC) step (H) makes the protocol self-validating. It provides an independent confirmation of the supplier's claims, protecting downstream experiments from the costly consequences of using incorrect or impure starting materials.
Application in Drug Discovery: A Scaffold of Interest
The 2-aminopyridine moiety is a well-established pharmacophore. Its derivatives are integral to a wide range of approved drugs and clinical candidates, often acting as hinge-binding motifs in kinase inhibitors. Recent research highlights the potential of 6-amino pyridine derivatives as potent dual inhibitors of GSK-3β and CK-1δ, kinases implicated in the pathology of Alzheimer's disease.[7]
The introduction of the difluoromethyl group at the 6-position of the pyridine ring offers several advantages for drug development professionals:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism at that position.
-
Lipophilicity Modulation: It increases local lipophilicity, which can enhance membrane permeability and cell penetration.
-
Hydrogen Bond Donor: The CHF₂ group can act as a weak hydrogen bond donor, potentially forming unique interactions within a protein's active site.
Synthetic Context for Sourcing Decisions
While this guide focuses on commercial availability, understanding the synthetic routes provides context for potential impurities and informs make-or-buy decisions. Scalable syntheses for related aminopyridines, such as 4-(difluoromethyl)pyridin-2-amine, have been developed.[8] These routes often involve multi-step processes starting from less complex precursors. For instance, the synthesis of novel pyrimidine analogues often starts with commercially sourced materials like 2-amino-6-(trifluoromethyl)pyridine, a close structural analog to our target compound.[9] The complexity of these syntheses often makes direct procurement of the final building block the most time- and cost-effective strategy for most research organizations.
Conclusion
This compound is a commercially available and strategically important building block for drug discovery and medicinal chemistry. Multiple vendors offer this compound in research-grade quantities, and a structured procurement process focusing on rigorous documentation review and incoming quality control is essential for ensuring experimental success. Its combination of the proven 2-aminopyridine scaffold and the modulating effects of the difluoromethyl group positions it as a valuable tool for developing next-generation therapeutics, particularly in areas like kinase inhibition.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. americanelements.com [americanelements.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. parchem.com [parchem.com]
- 5. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note and Protocol for the Scalable Synthesis of 2-Amino-6-(difluoromethyl)pyridine
Introduction
The difluoromethyl (-CF₂H) group has emerged as a critical pharmacophore in modern drug discovery. Its unique stereoelectronic properties, serving as a bioisostere for hydroxyl, thiol, and in some contexts, amino groups, can significantly enhance the metabolic stability, cell permeability, and binding affinity of therapeutic candidates.[1] 2-Amino-6-(difluoromethyl)pyridine, in particular, is a valuable building block for the synthesis of a wide array of biologically active molecules in both pharmaceutical and agrochemical research.[2]
Historically, the introduction of the difluoromethyl moiety onto a pyridine ring, especially at a specific position and on a large scale, has been a significant synthetic challenge.[3] Traditional methods often suffer from harsh reaction conditions, low yields, and the use of expensive or hazardous reagents, limiting their industrial applicability. This application note details a robust and scalable de novo synthesis strategy for 2-amino-6-(difluoromethyl)pyridine, designed to address these limitations. The presented protocol prioritizes the use of readily available, commodity chemicals and offers a user-friendly, high-yielding pathway suitable for scale-up.[4][5]
Strategic Overview: A De Novo Approach
Instead of a late-stage difluoromethylation of a pre-formed pyridine ring, this protocol constructs the pyridine core around the difluoromethyl group. This de novo strategy offers superior control over regioselectivity and is inherently more scalable.[4][5] The synthetic workflow is designed as a multi-step, two-pot procedure, minimizing intermediate purifications and maximizing process efficiency, a critical consideration for industrial-scale production.[6][7]
Figure 1: A two-pot synthetic workflow for 2-amino-6-(difluoromethyl)pyridine.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 10-20 grams and is designed for straightforward scaling.
Part 1: Synthesis of the Enamine Intermediate (Pot 1)
Rationale: This initial step constructs a key difluoromethylated enamine intermediate. The reaction utilizes readily available and inexpensive starting materials.[6] Pyridine acts as a mild base to facilitate the reaction, and the choice of dichloromethane as a solvent allows for easy work-up.
Materials and Reagents:
-
Difluoroacetic anhydride
-
Ethyl vinyl ether
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyridine (1.2 equivalents) and anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add ethyl vinyl ether (1.0 equivalent) to the cooled solution while maintaining the internal temperature below 10 °C.
-
In a separate vessel, prepare a solution of difluoroacetic anhydride (1.0 equivalent) in anhydrous dichloromethane (2 volumes).
-
Add the difluoroacetic anhydride solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, wash the reaction mixture with deionized water (2 x 10 volumes). The pH of the aqueous layer should be in the range of 4-5.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. This intermediate is typically used in the next step without further purification.
Part 2: Cyclization and Amination to form 2-Amino-6-(difluoromethyl)pyridine (Pot 2)
Rationale: This step involves the cyclization of the enamine intermediate with cyanoacetamide in the presence of a base to form the desired pyridine ring. Sodium ethoxide is an effective and economical base for this transformation. The reaction is carried out in ethanol, which serves as a suitable solvent for all components.
Materials and Reagents:
-
Crude enamine intermediate from Part 1
-
Cyanoacetamide
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve the crude enamine intermediate (1.0 equivalent) in ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add cyanoacetamide (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Slowly add sodium ethoxide solution (2.5 equivalents) to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (10 volumes) to the reaction mixture to precipitate the product.
-
Adjust the pH of the slurry to approximately 7-8 with 1M hydrochloric acid.
-
Stir the slurry for 1-2 hours at room temperature to allow for complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a cold mixture of ethanol and water (1:1).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Data Presentation
The following table summarizes the expected outcomes for this synthesis.
| Parameter | Expected Value | Notes |
| Overall Yield | 65-75% | Based on difluoroacetic anhydride |
| Purity (by HPLC) | >98% | After precipitation and washing |
| Melting Point | 88-92 °C | Literature values may vary |
| Appearance | Off-white to light yellow solid |
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Difluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Sodium ethoxide is a strong base and is flammable. Handle with appropriate care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described de novo synthesis provides a scalable, efficient, and economical route to 2-amino-6-(difluoromethyl)pyridine. By building the pyridine ring around the difluoromethyl moiety, this method overcomes the regioselectivity challenges associated with late-stage fluorination. The two-pot procedure minimizes handling and purification steps, making it an attractive process for large-scale production in industrial settings. This protocol empowers researchers and drug development professionals with a reliable method to access this important building block for the advancement of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - A Scalable and Regioselective Synthesis of 2âDifluoromethyl Pyridines from Commodity Chemicals - Organic Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Functionalized Difluoromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of the difluoromethyl (CF₂H) group into pyridine scaffolds is a paramount strategy in modern medicinal and agricultural chemistry. This functional motif often imparts favorable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and unique hydrogen bonding capabilities, which can significantly improve the potency and pharmacokinetic profile of bioactive molecules.[1][2][3] This comprehensive guide provides an in-depth analysis of the principal synthetic strategies for accessing functionalized difluoromethyl pyridines, offering detailed protocols and mechanistic insights to empower researchers in this critical area of chemical synthesis. The methodologies discussed herein encompass direct C-H functionalization, transition metal-catalyzed cross-coupling reactions, and N-difluoromethylation, providing a versatile toolbox for the synthesis of this important class of compounds.
Introduction: The Strategic Value of the Difluoromethyl Pyridine Moiety
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[4][5] The strategic introduction of a difluoromethyl group onto this privileged scaffold can profoundly influence a molecule's biological activity. The CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, capable of participating in hydrogen bonding interactions with biological targets.[6][7][8] Unlike its trifluoromethyl (CF₃) counterpart, the CF₂H group possesses an acidic proton, adding a unique electronic dimension to its interactions.[1][9] Consequently, the development of robust and regioselective methods for the synthesis of difluoromethyl pyridines is of significant interest to the drug discovery and development community.[1][10]
Direct C-H Difluoromethylation: A Paradigm of Efficiency
Directly converting a C-H bond on the pyridine ring to a C-CF₂H bond represents the most atom-economical and elegant approach to synthesizing difluoromethyl pyridines.[1][4] Recent advancements have enabled remarkable control over the regioselectivity of this transformation, particularly for the challenging meta and para positions.
Regioselective meta- and para-C-H Difluoromethylation via Oxazino-Pyridine Intermediates
A groundbreaking strategy for achieving switchable meta- and para-C-H difluoromethylation of pyridines involves the use of transient oxazino-pyridine intermediates.[1][4][6][10] This approach overcomes the inherent electronic bias of the pyridine ring, which typically directs functionalization to the ortho and para positions.
The core principle of this methodology is the temporary dearomatization of the pyridine ring to form a nucleophilic oxazino-pyridine intermediate.[1][4] This intermediate then reacts with an electrophilic difluoromethyl radical source, leading to the formation of a C-CF₂H bond. Subsequent rearomatization furnishes the desired functionalized pyridine.
Workflow for Regioselective C-H Difluoromethylation:
Caption: Regioselectivity switching in C-H difluoromethylation.
Protocol 2.1.1: meta-C-H Difluoromethylation of Pyridine
This protocol is adapted from the work of Studer and coworkers and provides a general procedure for the meta-selective difluoromethylation of pyridines.[1][10]
Materials:
-
Pyridine substrate (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Methyl pyruvate (MP) (1.5 equiv)
-
2,2-Difluoro-2-iodo-1-phenylethan-1-one (electrophilic CF₂H source) (1.5 equiv)
-
Solvent (e.g., Dichloromethane, DCM)
-
Initiator (e.g., UV irradiation or a radical initiator like AIBN)
Procedure:
-
To a solution of the pyridine substrate in DCM, add DMAD and methyl pyruvate. Stir the mixture at room temperature until the formation of the oxazino-pyridine intermediate is complete (monitor by TLC or LC-MS).
-
Add the electrophilic difluoromethyl radical source to the reaction mixture.
-
Initiate the reaction by UV irradiation or by adding a chemical initiator and heating.
-
Continue the reaction until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired meta-difluoromethyl pyridine.
Protocol 2.1.2: para-C-H Difluoromethylation of Pyridine
By converting the oxazino-pyridine intermediate to a pyridinium salt, the regioselectivity of the difluoromethylation can be switched to the para-position via a Minisci-type reaction.[1][6]
Materials:
-
Oxazino-pyridine intermediate (from Protocol 2.1.1, step 1) (1.0 equiv)
-
Acid (e.g., Trifluoroacetic acid, TFA) (1.1 equiv)
-
Bis(difluoroacetyl)peroxide (nucleophilic CF₂H source) (1.5 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Dissolve the oxazino-pyridine intermediate in acetonitrile.
-
Add the acid to the solution to form the pyridinium salt in situ.
-
Add the nucleophilic difluoromethyl radical source to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the para-difluoromethyl pyridine.
Transition Metal-Catalyzed Cross-Coupling Reactions
For pyridine substrates bearing a suitable handle, such as a halide, transition metal-catalyzed cross-coupling reactions offer a powerful and predictable method for introducing the difluoromethyl group.[11][12]
Palladium-Catalyzed Difluoromethylation of Pyridyl Halides
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to difluoromethylation is no exception. A variety of pyridyl halides (chlorides, bromides, and iodides) can be effectively coupled with a difluoromethyl source.[12]
General Scheme for Palladium-Catalyzed Difluoromethylation:
Caption: Palladium-catalyzed cross-coupling reaction.
Protocol 3.1.1: General Procedure for Palladium-Catalyzed Difluoromethylation
This protocol provides a general framework for the palladium-catalyzed difluoromethylation of pyridyl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Difluoromethylating reagent (e.g., TMSCF₂H) (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-10 mol%)
-
Ligand (e.g., Xantphos, P(t-Bu)₃) (4-20 mol%)
-
Base (e.g., K₂CO₃, CsF) (2.0 equiv)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the pyridyl halide, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by the difluoromethylating reagent.
-
Seal the vessel and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the difluoromethylated pyridine.
Nickel-Catalyzed Reductive Difluoromethylation
Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Reductive cross-coupling methods are particularly attractive as they often employ readily available starting materials.[13][14]
Protocol 3.2.1: Nickel-Catalyzed Reductive Coupling of Pyridyl Iodides
This protocol outlines a nickel-catalyzed reductive coupling of pyridyl iodides with a difluoromethyl source.
Materials:
-
Pyridyl iodide (1.0 equiv)
-
Difluoromethyl 2-pyridyl sulfone (1.2 equiv)
-
Nickel catalyst (e.g., NiCl₂·glyme) (10 mol%)
-
Ligand (e.g., a terpyridine derivative) (12 mol%)
-
Reductant (e.g., Zinc powder) (2.0 equiv)
-
Solvent (e.g., DMA)
Procedure:
-
Under an inert atmosphere, add the nickel catalyst, ligand, and zinc powder to a reaction flask.
-
Add the solvent, followed by the pyridyl iodide and the difluoromethyl 2-pyridyl sulfone.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction and quench with an aqueous workup.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography to isolate the desired product.
N-Difluoromethylation of Pyridines and Pyridones
The direct attachment of a difluoromethyl group to the nitrogen atom of a pyridine ring or a pyridone offers another avenue to novel functionalized heterocycles.[15][16]
Protocol 4.1.1: N-Difluoromethylation using Ethyl Bromodifluoroacetate
This transition-metal-free method utilizes a readily available and inexpensive reagent for the N-difluoromethylation of pyridines.[15][16] The reaction proceeds through N-alkylation, followed by in situ hydrolysis and decarboxylation.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
Combine the pyridine derivative and the base in DMF.
-
Add ethyl bromodifluoroacetate to the mixture.
-
Heat the reaction at an elevated temperature (e.g., 100 °C).
-
Monitor the formation of the N-difluoromethylated product.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the N-difluoromethylated pyridine.
Data Summary and Comparison of Methods
| Method | Position of Functionalization | Key Advantages | Key Limitations | Typical Reagents |
| Direct C-H Difluoromethylation | meta or para | High atom economy, late-stage functionalization | Substrate scope can be limited, requires specific directing groups or intermediates | Oxazino-pyridine intermediates, radical CF₂H sources |
| Palladium-Catalyzed Cross-Coupling | C2, C3, C4 (requires halide) | Broad substrate scope, predictable regioselectivity | Requires pre-functionalized pyridines, potential for catalyst poisoning | Pyridyl halides, TMSCF₂H, Pd catalysts, ligands |
| Nickel-Catalyzed Reductive Coupling | C2, C3, C4 (requires halide) | Cost-effective catalyst, mild reaction conditions | Can be sensitive to functional groups, requires a reductant | Pyridyl iodides, difluoromethyl 2-pyridyl sulfone, Ni catalysts |
| N-Difluoromethylation | Nitrogen | Direct N-functionalization, transition-metal-free | Limited to N-difluoromethylation | Ethyl bromodifluoroacetate |
Conclusion and Future Outlook
The synthesis of functionalized difluoromethyl pyridines has witnessed remarkable progress, with the development of innovative strategies for direct C-H functionalization and robust transition-metal-catalyzed cross-coupling reactions. The ability to selectively introduce the CF₂H group at various positions on the pyridine ring, including the challenging meta position, has significantly expanded the accessible chemical space for drug discovery and agrochemical research. Future efforts will likely focus on broadening the substrate scope of these reactions, developing more sustainable and cost-effective catalytic systems, and exploring novel difluoromethylating reagents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of … [ouci.dntb.gov.ua]
- 15. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 6-(Difluoromethyl)pyridin-2-amine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these scaffolds, pyridine derivatives are prominent, found in a multitude of FDA-approved drugs.[2] The difluoromethyl group (CHF2), in particular, is of high interest as a bioisostere for hydroxyl or thiol groups, offering a unique combination of steric and electronic properties.[3] Consequently, the development of robust synthetic methodologies to incorporate difluoromethylated pyridines into complex molecules is of paramount importance for drug discovery programs.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5][6] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it a cornerstone of modern organic synthesis.[7][8] This guide focuses on a specific, high-value substrate: 6-(halodifluoromethyl)pyridin-2-amine, and its application in Suzuki coupling reactions to generate novel 6-(difluoromethyl)-2-aryl/heteroaryl-pyridin-2-amine derivatives, which are promising scaffolds for new therapeutic agents.
Understanding the Substrate: 6-(Difluoromethyl)pyridin-2-amine
The reactivity of this compound in Suzuki coupling is influenced by several key factors:
-
Electronic Effects: The difluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring. This electronic deficit can make the oxidative addition step of the Suzuki coupling more facile when a halide is present at other positions on the pyridine ring.
-
The Amino Group: The 2-amino group is an electron-donating group. However, its primary impact on the reaction is its potential to coordinate with the palladium catalyst. The lone pairs of electrons on both the pyridine nitrogen and the amino group can lead to catalyst inhibition or deactivation.[9][10] This is a common challenge encountered when working with unprotected aminopyridines.[9]
-
The "2-Pyridyl Problem": 2-substituted pyridines, in general, can be challenging substrates in cross-coupling reactions.[11][12] The proximity of the nitrogen atom to the reaction center can lead to catalyst poisoning and slower reaction rates.
Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions to achieve high yields and purity of the desired coupled products.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (e.g., a bromo- or chloro-substituted this compound derivative), forming a Pd(II) complex.[6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the halide.[6][13] The base is crucial for activating the organoboron species.[13]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.[6][7]
Experimental Protocols
General Considerations for Success
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[9] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing all solvents and using Schlenk line techniques.[10][14]
-
Reagent Purity: The purity of all reagents, including the substrate, boronic acid, catalyst, and base, is critical. Impurities can lead to side reactions and lower yields.
-
Ligand Selection: For challenging substrates like aminopyridines, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often effective as they promote the desired reductive elimination and can mitigate catalyst inhibition.[9]
-
Base Selection: The base plays a critical role in the transmetalation step.[13] The choice of base can significantly impact the reaction outcome.[9] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[14] For aminopyridine substrates, a moderately strong base like K₃PO₄ is often a good starting point.[10]
-
Solvent System: A mixture of an organic solvent and water is commonly used.[7] Popular choices include 1,4-dioxane/water, toluene/ethanol/water, or THF/water.[14] The solvent system should be chosen to ensure the solubility of all reaction components.[9]
Protocol 1: Suzuki Coupling of 6-(Difluoromethyl)-X-pyridin-2-amine with an Arylboronic Acid (X = Br, Cl)
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
6-(Difluoromethyl)-X-pyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 6-(difluoromethyl)-X-pyridin-2-amine, the arylboronic acid, and the base.[10]
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][10]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[10] The final concentration should typically be between 0.1 M and 0.5 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) in an oil bath with vigorous stirring.[7][15]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[7][10]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][10]
-
Filter and concentrate the solvent under reduced pressure.[7][10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(difluoromethyl)-2-aryl-pyridin-2-amine.[7][10]
Figure 2. General workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst inhibition/deactivation.[9] | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[9] Consider a modest increase in catalyst loading (e.g., to 3-5 mol%).[9] |
| Suboptimal base or solvent.[9] | Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.[14] | |
| Inadequate inert atmosphere.[9] | Ensure thorough degassing of solvents and proper Schlenk line technique.[10] | |
| Protodeboronation of Boronic Acid | Hydrolysis of the boronic acid.[9] | Use a boronic ester (e.g., pinacol ester) which is more stable.[9] Consider running the reaction under anhydrous conditions with a base like KF.[14] |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen.[10] | Improve degassing procedures and maintain a strict inert atmosphere.[10] |
| Incomplete reduction of Pd(II) precatalyst.[10] | Use a Pd(0) source directly or ensure conditions are suitable for complete reduction.[10] |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful tool for the synthesis of novel, fluorinated scaffolds with high potential in drug discovery. While challenges such as catalyst inhibition by the aminopyridine moiety exist, they can be effectively overcome through rational selection of ligands, bases, and reaction conditions. The protocols and insights provided in this guide serve as a starting point for researchers to develop and optimize these crucial transformations, paving the way for the discovery of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination with 6-(difluoromethyl)pyridin-2-amine
Abstract
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination reaction specifically tailored for the coupling of 6-(difluoromethyl)pyridin-2-amine with various aryl and heteroaryl halides/triflates. The unique electronic properties of this substrate, characterized by the electron-withdrawing difluoromethyl group and the potentially chelating 2-aminopyridine motif, present distinct challenges that necessitate careful optimization of catalytic systems. This document elucidates the mechanistic underpinnings of the reaction, offers a rationale for the selection of catalysts, ligands, bases, and solvents, and provides detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Challenge and Utility of Arylating 2-Aminopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with a scope and functional group tolerance that is unparalleled by classical methods like nucleophilic aromatic substitution (SNAr).[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in drug discovery and development, where the N-aryl amine moiety is a prevalent scaffold.
However, the application of this powerful methodology to heteroaromatic amines, particularly 2-aminopyridines, is not always straightforward. The substrate at the core of this guide, This compound , encapsulates these challenges perfectly.
-
Electronic Effects: The pyridine ring is inherently electron-deficient. The addition of a potent electron-withdrawing difluoromethyl (-CHF₂) group at the 6-position further decreases the electron density of the ring and, critically, reduces the nucleophilicity of the 2-amino group. The -CHF₂ group serves as a bioisosteric replacement for functionalities like hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability, making this substrate highly valuable in medicinal chemistry.[3][4][5]
-
Catalyst Inhibition: The 2-aminopyridine scaffold contains a bidentate N,N-chelation site (the ring nitrogen and the amino group). This can lead to the formation of stable, catalytically inactive palladium complexes, effectively sequestering the catalyst and halting the reaction.[6]
Overcoming these obstacles requires a sophisticated understanding of the reaction mechanism and the careful selection of a new generation of catalyst systems designed for challenging substrates.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Activation & Formation of Pd(0)L: The cycle typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species, stabilized by a phosphine ligand (L). Modern, well-defined precatalysts are designed to generate the monoligated LPd(0) active species cleanly and efficiently.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) complex. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[7][9] The reactivity of the aryl electrophile generally follows the trend: I > Br > OTf > Cl.[10]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium amide complex.
-
Reductive Elimination: This final, crucial step involves the formation of the new C-N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0)L catalyst. This step is often accelerated by the use of bulky, electron-rich ligands.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters for this compound
The success of coupling this challenging amine hinges on the synergistic effect of the catalyst, ligand, base, and solvent. Standard "off-the-shelf" conditions are likely to fail or provide low yields.
Catalyst and Ligand Selection: The Key to Success
For electron-deficient and potentially chelating substrates, the choice of ligand is the most critical parameter. Early generation ligands are often ineffective. The focus must be on sterically hindered, electron-rich biaryl monophosphine ligands which promote rapid reductive elimination and prevent catalyst inhibition.[1]
| Parameter | Recommendation for this Substrate | Rationale & Field Insights |
| Palladium Source | Use a well-defined precatalyst . | Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction step which can be inefficient. Precatalysts (e.g., G3, G4) provide a reliable, air-stable source of the active LPd(0) catalyst, leading to more reproducible results. |
| Primary Ligand Choice | RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) | RuPhos has demonstrated exceptional performance for the coupling of 2-aminopyridines.[6] Its steric bulk and electron-donating alkoxy groups create a highly active catalyst that facilitates the difficult reductive elimination step. |
| Alternative Ligands | BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | BrettPhos is another outstanding ligand for coupling primary amines and has been identified as a top performer for challenging heteroaromatic amine couplings.[6] |
| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | A highly versatile and active ligand. While RuPhos or BrettPhos may be superior for this specific application, XPhos is an excellent starting point for screening.[11] |
Base and Solvent System
The base must be strong enough to deprotonate the weakly nucleophilic amine without causing degradation of the starting materials or product.
| Parameter | Recommendation for this Substrate | Rationale & Field Insights |
| Base | Lithium Hexamethyldisilazide (LiHMDS) or Sodium tert-butoxide (NaOtBu) | The pKa of the N-H bond in this compound is lowered by the electron-withdrawing groups. While NaOtBu is a standard strong base, LiHMDS can be superior for difficult couplings involving heteroaromatic amines, sometimes allowing for lower reaction temperatures.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ are unlikely to be effective unless the aryl partner is highly activated. |
| Solvent | Toluene or 1,4-Dioxane | These are standard, relatively non-polar aprotic solvents for this reaction. Toluene is often preferred for its higher boiling point, allowing for a wider temperature range. Dioxane can sometimes offer better solubility for all reaction components. Both must be anhydrous. |
| Temperature | 80–110 °C | The reaction will almost certainly require heating. A starting temperature of 100 °C is recommended. Optimization may involve adjusting the temperature based on reaction progress (monitored by TLC or LC-MS). |
Detailed Experimental Protocols
Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) as the catalyst and base are sensitive to air and moisture. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).
General Workflow
Caption: General experimental workflow for the amination protocol.
Protocol: Coupling of this compound with 1-bromo-4-tert-butylbenzene
This protocol provides a representative example. Molar equivalents should be maintained while scaling.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-bromo-4-tert-butylbenzene | 213.12 | 213 mg | 1.0 | 1.0 |
| This compound | 144.11 | 159 mg | 1.1 | 1.1 |
| RuPhos Pd G3 Precatalyst | 894.55 | 18 mg | 0.02 | 0.02 |
| LiHMDS | 167.33 | 201 mg | 1.2 | 1.2 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-tert-butylbenzene (213 mg, 1.0 mmol), this compound (159 mg, 1.1 mmol), RuPhos Pd G3 precatalyst (18 mg, 0.02 mmol), and LiHMDS (201 mg, 1.2 mmol). This step is best performed in a nitrogen-filled glovebox.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS after 2 hours and then periodically until the aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, N-(4-tert-butylphenyl)-6-(difluoromethyl)pyridin-2-amine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Temperature too low.4. Poor quality solvent/reagents. | 1. Ensure strictly inert conditions. Use a fresh bottle of precatalyst.2. Switch from NaOtBu to LiHMDS.3. Increase temperature in 10 °C increments (up to 120 °C).4. Use freshly distilled/anhydrous solvent. |
| Dehalogenation of Aryl Halide | 1. Presence of water.2. Ligand choice promotes β-hydride elimination pathways. | 1. Rigorously dry all reagents and solvents.2. Screen alternative ligands (e.g., if using XPhos, try RuPhos). |
| Formation of Side Products | 1. Diarylation of the amine.2. Homocoupling of the aryl halide. | 1. Use a smaller excess of the amine (e.g., 1.05 equiv.).2. This is rare with modern precatalysts but can indicate catalyst decomposition. Ensure inert atmosphere is maintained throughout. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. research.rug.nl [research.rug.nl]
Application Notes & Protocols: The Strategic Use of 6-(Difluoromethyl)pyridin-2-amine in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, lipophilicity, and target-binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent due to its distinct physicochemical properties. This guide provides an in-depth exploration of 6-(difluoromethyl)pyridin-2-amine, a key building block that combines the benefits of the difluoromethyl group with the versatile 2-aminopyridine scaffold. We will dissect the strategic rationale for its use, present detailed, field-tested protocols for its application in common synthetic transformations, and offer insights into the causality behind experimental design, empowering researchers to leverage this reagent to its full potential in the development of next-generation therapeutics.
Introduction: The Unique Profile of the Difluoromethyl Group
While the trifluoromethyl group is widely used to block metabolic oxidation, the difluoromethyl group offers a more nuanced profile. It is recognized as a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH₂) groups, capable of imparting unique biological properties.[2][3] A key feature of the CF₂H group is its capacity to act as a "lipophilic hydrogen bond donor," a rare characteristic that allows it to form hydrogen bonds while simultaneously increasing the local lipophilicity of a molecule, potentially enhancing membrane permeability and target engagement.[1][3][4] Compared to the more common trifluoromethyl group, the difluoromethyl substituent provides a less pronounced increase in lipophilicity, offering a finer tool for tuning molecular properties.[3]
When appended to the 2-aminopyridine scaffold—a privileged structure found in numerous FDA-approved drugs—the resulting molecule, this compound, becomes a highly valuable intermediate for drug discovery programs.[5][6] It provides a direct entry point for constructing complex molecules where enhanced metabolic stability and novel target interactions are desired.
Physicochemical Properties and Strategic Value
The utility of this compound stems from the synergistic combination of its two core components: the CF₂H group and the 2-aminopyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1315611-68-7 | [7][8] |
| Molecular Formula | C₆H₆F₂N₂ | [7] |
| Molecular Weight | 144.12 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Solid (typical) | |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [7] |
The Strategic Impact of the Difluoromethyl Moiety
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the difluoromethyl group exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450s.[9][10] This blocks a common site of metabolic attack, prolonging the half-life of a drug candidate.
-
Bioisosterism and Target Interaction: The CF₂H group can serve as a metabolically stable mimic of a hydroxyl or thiol group.[3] Its unique ability to act as a hydrogen bond donor, with a C-H bond polarized by the adjacent fluorine atoms, allows for novel interactions with biological targets that are not possible with a methyl or trifluoromethyl group.[1][3] This has also been proposed as a strategy to create bioisosteres of pyridine-N-oxides, which are often metabolically unstable.[11]
-
Modulation of Physicochemical Properties: The CF₂H group increases lipophilicity (logP), which can improve a molecule's permeability across biological membranes. This effect is less pronounced than that of a CF₃ group, providing medicinal chemists with a more subtle tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine core is a lynchpin of synthetic utility. The primary amine at the 2-position serves as a versatile nucleophilic handle for a wide array of chemical transformations, including:
-
N-Arylation and N-Heteroarylation: Forming biaryl or heteroaryl amine linkages, common in kinase inhibitors and other targeted therapies.
-
Amide Bond Formation: Coupling with carboxylic acids to generate amide derivatives.
-
Formation of Fused Ring Systems: Serving as a key component in the synthesis of bicyclic heterocycles like imidazo[1,2-a]pyridines, which are prevalent in bioactive compounds.
The combination of these features makes this compound a powerful building block for introducing desirable drug-like properties while providing a robust anchor for further molecular elaboration.
Caption: Strategic value proposition of this compound.
Experimental Protocols and Methodologies
The following protocols are generalized procedures based on established methodologies for 2-aminopyridines and related fluorinated analogues. Researchers should perform optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This reaction is fundamental for creating C-N bonds, linking the 2-aminopyridine core to an aryl or heteroaryl partner.
Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands promote the rate-limiting reductive elimination step of the catalytic cycle and stabilize the active Pd(0) species, leading to higher yields and broader substrate scope, especially with less reactive aryl chlorides. A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the amine without competing in the reaction.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl halide (1.1 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at 80–110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Amide Coupling via Activated Carboxylic Acid
This protocol describes the formation of an amide bond between the 2-amino group and a carboxylic acid, a common linkage in bioactive molecules.
Causality: Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they form a reactive activated ester in situ that is readily attacked by the amine nucleophile. The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, driving the reaction to completion while minimizing side reactions like racemization for chiral carboxylic acids.
Step-by-Step Methodology:
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in an anhydrous solvent such as DMF or DCM. Add the coupling reagent (e.g., HATU, 1.2 eq) and a hindered base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash chromatography or recrystallization.
Protocol 3: Synthesis of Fused Imidazo[1,2-a]pyridines
This classic condensation reaction provides rapid access to a privileged heterocyclic scaffold.
Causality: The reaction proceeds via a two-step mechanism. First, the more nucleophilic ring nitrogen of the 2-aminopyridine attacks the α-haloketone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. Using a protic solvent like ethanol can facilitate the proton transfers involved in the dehydration step.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired α-haloketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Redissolve the crude material in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any HBr or HCl formed. Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Table 2: Representative Transformations of Aminopyridines Note: Data is illustrative of typical yields for these reaction types with similar substrates, as specific examples for this compound may not be widely published.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Typical Yield |
| Buchwald-Hartwig | 6-(Trifluoromethyl)pyridin-2-amine | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | 70-95% |
| Amide Coupling | 2-Aminopyridine | Benzoic Acid | HATU / DIPEA | 80-98% |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine | 2-Bromoacetophenone | Ethanol, Reflux | 75-90% |
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][12] It may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]
-
Handling Procedures: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
Conclusion
This compound is more than just another building block; it is a strategic tool for addressing key challenges in medicinal chemistry. By combining the metabolic resistance and unique hydrogen-bonding capabilities of the difluoromethyl group with the proven synthetic versatility of the 2-aminopyridine scaffold, it offers a reliable and efficient route to novel chemical entities. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively integrate this powerful reagent into their synthetic campaigns, accelerating the discovery of safer and more effective medicines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound CAS#: 1315611-68-7 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(Difluoromethyl)pyridin-2-amine | C6H6F2N2 | CID 67282570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
The Pivotal Role of 6-(Difluoromethyl)pyridin-2-amine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Significance of Fluorinated Pyridines in Modern Agrochemicals
The incorporation of fluorine-containing moieties into bioactive molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity for better membrane penetration, have led to the development of highly effective and selective pesticides.[1][2] Among these, the difluoromethyl (-CHF₂) group, when attached to a pyridine scaffold, offers a compelling isostere for hydroxyl, thiol, or amine functionalities, often leading to enhanced biological activity.[3]
This guide focuses on the application of a key building block, 6-(difluoromethyl)pyridin-2-amine , in the synthesis of advanced agrochemicals, particularly a class of potent pyrimidinamine fungicides. This intermediate is of significant interest to researchers and process chemists in the agrochemical industry for its potential to form the core of novel active ingredients. We will provide a detailed exploration of its synthesis and a step-by-step protocol for its utilization in constructing a fungicidally active pyrimidinamine framework.
Synthesis of the Key Intermediate: this compound
While a direct, peer-reviewed synthesis for this compound (CAS 1315611-68-7) is not extensively documented in readily available literature, its preparation can be logically deduced from established methodologies for the synthesis of analogous fluorinated pyridines. The following protocol is a representative procedure adapted from well-known transformations in pyridine chemistry, including halogen exchange fluorination and subsequent amination.
The synthesis can be envisioned as a two-step process starting from a suitable precursor like 2-amino-6-methylpyridine. The methyl group is first halogenated and then subjected to fluorination to introduce the difluoromethyl group.
Representative Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Halogenation of 2-Amino-6-methylpyridine
This step involves the radical halogenation of the methyl group, typically using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form a dihalomethyl intermediate.
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-chlorosuccinimide (2.2 eq).
-
Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-(dichloromethyl)pyridine, which can be used in the next step without further purification.
Step 2: Fluorination of 2-Amino-6-(dichloromethyl)pyridine
The dihalomethyl group is then converted to the difluoromethyl group via a halogen exchange reaction.
-
To a suitable pressure vessel, add the crude 2-amino-6-(dichloromethyl)pyridine (1.0 eq) and a fluorinating agent such as antimony trifluoride (SbF₃) or a spray-dried potassium fluoride in a high-boiling polar aprotic solvent like sulfolane.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) and stir vigorously for several hours.
-
Monitor the reaction by GC-MS for the formation of the desired product.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Agrochemical Synthesis: Building the Pyrimidinamine Fungicide Core
This compound is a valuable intermediate for the synthesis of pyrimidinamine-based fungicides. These fungicides often derive their efficacy from the N-((difluoromethyl)pyridin-2-yl)pyrimidin-4-amine scaffold. The key synthetic step is a nucleophilic aromatic substitution (SNAr) reaction between this compound and a di-substituted pyrimidine, such as 4,6-dichloropyrimidine.
The reaction proceeds via the nucleophilic attack of the amino group of the pyridine onto one of the electron-deficient carbon atoms of the dichloropyrimidine ring, leading to the displacement of a chloride ion.
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategic intermediate in the discovery and development of new agrochemicals. Its synthesis, while requiring careful handling of fluorinating agents, is achievable through established chemical transformations. Its application in the construction of the N-((difluoromethyl)pyridin-2-yl)pyrimidin-4-amine scaffold provides a direct route to a class of fungicides with proven biological efficacy. The ability to further derivatize this core structure opens up vast possibilities for creating diverse chemical libraries for screening and optimization, paving the way for the next generation of crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the importance of key building blocks like this compound in innovative synthesis is set to increase.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung der Aminogruppe in 6-(Difluormethyl)pyridin-2-amin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung der primären Aminogruppe von 6-(Difluormethyl)pyridin-2-amin. Diese Verbindung ist ein wichtiger Baustein in der medizinischen Chemie, und die Modifikation ihrer Aminogruppe ermöglicht die Synthese einer Vielzahl von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen und zur Entwicklung neuer pharmazeutischer Wirkstoffe.
Einleitung: Die Bedeutung von 6-(Difluormethyl)pyridin-2-amin-Derivaten
6-(Difluormethyl)pyridin-2-amin ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere im Bereich der medizinischen Chemie. Die Difluormethylgruppe (-CHF₂) ist ein bioisosterer Ersatz für eine Hydroxyl- oder Thiolgruppe und kann die metabolische Stabilität und die Lipophilie eines Moleküls erheblich beeinflussen, was zu verbesserten pharmakokinetischen Eigenschaften führen kann. Die primäre Aminogruppe an Position 2 des Pyridinrings ist ein reaktiver Angriffspunkt für eine Vielzahl von chemischen Transformationen, die es ermöglichen, diverse funktionelle Gruppen einzuführen und die biologische Aktivität zu modulieren.
Dieser Leitfaden beschreibt vier grundlegende Strategien zur Derivatisierung dieser Aminogruppe: Acylierung, Sulfonylierung, Alkylierung und C-N-Kreuzkupplung (Buchwald-Hartwig-Aminierung). Jedes Protokoll ist so konzipiert, dass es als validierbarer Ausgangspunkt für die Syntheseplanung und -optimierung dient.
Acylierung: Synthese von Amiden
Die Acylierung der Aminogruppe führt zur Bildung einer stabilen Amidbindung.[1] Diese Reaktion wird typischerweise mit Acylchloriden oder Carbonsäureanhydriden in Gegenwart einer Base durchgeführt, um den entstehenden Chlorwasserstoff abzufangen. Die resultierenden Amide sind oft wichtige Pharmakophore in einer Vielzahl von biologisch aktiven Molekülen.
Die Wahl der Base ist entscheidend, um eine Deprotonierung des Amins zu gewährleisten und die Reaktion zu beschleunigen, ohne unerwünschte Nebenreaktionen zu fördern. Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) sind aufgrund ihrer sterischen Hinderung und ihrer Unfähigkeit, selbst zu acylieren, oft die Basen der Wahl.
Protokoll-Zusammenfassung: Acylierung
| Parameter | Beschreibung |
| Reagenzien | 6-(Difluormethyl)pyridin-2-amin, Acylchlorid (z.B. Benzoylchlorid), Triethylamin (TEA) |
| Lösungsmittel | Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 1-4 Stunden |
| Aufarbeitung | Wässrige Extraktion, Trocknung und Aufreinigung mittels Säulenchromatographie |
Detailliertes Versuchsprotokoll: Acylierung
-
Lösen Sie 1 Äquivalent 6-(Difluormethyl)pyridin-2-amin in wasserfreiem DCM in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie 1.5 Äquivalente Triethylamin hinzu und rühren Sie die Mischung für 10 Minuten.
-
Fügen Sie langsam 1.1 Äquivalente des Acylchlorids (z.B. Benzoylchlorid) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM und waschen sie nacheinander mit gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
Workflow-Diagramm: Acylierung
Abbildung 1: Workflow der Acylierungsreaktion.
Sulfonylierung: Synthese von Sulfonamiden
Analog zur Acylierung führt die Reaktion der Aminogruppe mit einem Sulfonylchlorid zur Bildung eines Sulfonamids. Sulfonamide sind eine wichtige Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antibakterieller und antidiabetischer Eigenschaften. Die Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt. Pyridin kann hierbei sowohl als Base als auch als Lösungsmittel fungieren.
Die höhere Elektrophilie des Schwefelatoms in Sulfonylchloriden im Vergleich zum Carbonylkohlenstoff in Acylchloriden führt oft zu schnelleren Reaktionszeiten.
Protokoll-Zusammenfassung: Sulfonylierung
| Parameter | Beschreibung |
| Reagenzien | 6-(Difluormethyl)pyridin-2-amin, Sulfonylchlorid (z.B. Tosylchlorid), Pyridin |
| Lösungsmittel | Pyridin oder Dichlormethan (DCM) |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 1-3 Stunden |
| Aufarbeitung | Wässrige Extraktion, Trocknung und Aufreinigung mittels Umkristallisation oder Säulenchromatographie |
Detailliertes Versuchsprotokoll: Sulfonylierung
-
Lösen Sie 1 Äquivalent 6-(Difluormethyl)pyridin-2-amin in wasserfreiem Pyridin (oder DCM mit 2 Äquivalenten Pyridin) in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie langsam 1.1 Äquivalente des Sulfonylchlorids (z.B. Tosylchlorid) in Portionen hinzu.
-
Rühren Sie die Mischung bei 0 °C für 30 Minuten und lassen Sie sie dann auf Raumtemperatur erwärmen. Rühren Sie für weitere 1-3 Stunden, bis die Reaktion abgeschlossen ist (DC-Kontrolle).
-
Gießen Sie die Reaktionsmischung vorsichtig in Eiswasser, was zur Ausfällung des Produkts führen kann. Alternativ extrahieren Sie die Mischung mit einem organischen Lösungsmittel wie Ethylacetat.
-
Waschen Sie die organische Phase mit 1 M Salzsäure (um überschüssiges Pyridin zu entfernen), gefolgt von gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
Workflow-Diagramm: Sulfonylierung
Abbildung 2: Workflow der Sulfonylierungsreaktion.
N-Alkylierung: Synthese von sekundären und tertiären Aminen
Die N-Alkylierung der Aminogruppe kann durch Umsetzung mit Alkylhalogeniden erfolgen.[2] Diese Reaktion führt typischerweise zu einer Mischung aus mono- und dialkylierten Produkten, was die Aufreinigung erschweren kann. Eine Alternative, die eine bessere Kontrolle über den Alkylierungsgrad ermöglicht, ist die reduktive Aminierung mit einem Aldehyd oder Keton in Gegenwart eines Reduktionsmittels wie Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid.
Für dieses Protokoll wird die direkte Alkylierung mit einem Alkylhalogenid beschrieben, die unter basischen Bedingungen durchgeführt wird, um das Amin zu deprotonieren und seine Nukleophilie zu erhöhen. Starke Basen wie Natriumhydrid (NaH) sind hierfür geeignet.
Protokoll-Zusammenfassung: N-Alkylierung
| Parameter | Beschreibung |
| Reagenzien | 6-(Difluormethyl)pyridin-2-amin, Alkylhalogenid (z.B. Benzylbromid), Natriumhydrid (NaH) |
| Lösungsmittel | Tetrahydrofuran (THF) oder Dimethylformamid (DMF), wasserfrei |
| Temperatur | 0 °C bis Raumtemperatur oder leichtes Erwärmen |
| Reaktionszeit | 2-12 Stunden |
| Aufarbeitung | Quenchen der Reaktion, wässrige Extraktion und Säulenchromatographie |
Detailliertes Versuchsprotokoll: N-Alkylierung
-
Suspendieren Sie 1.2 Äquivalente Natriumhydrid (60%ige Dispersion in Mineralöl) in wasserfreiem THF in einem trockenen Reaktionsgefäß unter inerter Atmosphäre.
-
Kühlen Sie die Suspension auf 0 °C.
-
Fügen Sie langsam eine Lösung von 1 Äquivalent 6-(Difluormethyl)pyridin-2-amin in wasserfreiem THF hinzu. Rühren Sie die Mischung bei 0 °C für 30 Minuten (Wasserstoffentwicklung).
-
Fügen Sie 1.1 Äquivalente des Alkylhalogenids (z.B. Benzylbromid) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Die Reaktion kann bei Bedarf vorsichtig erwärmt werden, um den Umsatz zu vervollständigen.
-
Kühlen Sie die Reaktion nach vollständigem Umsatz wieder auf 0 °C und quenchen Sie sie vorsichtig durch langsame Zugabe von Wasser.
-
Extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie, um das monoalkylierte Produkt von eventuell entstandenem dialkylierten Produkt und nicht umgesetztem Ausgangsmaterial zu trennen.
Workflow-Diagramm: N-Alkylierung
References
Application Notes and Protocols: Navigating the Synthetic Landscape of 6-(Difluoromethyl)pyridin-2-amine
Introduction: A Privileged Scaffold in Modern Chemistry
6-(Difluoromethyl)pyridin-2-amine is a key heterocyclic building block in contemporary medicinal and agricultural chemistry. Its structure is characterized by a pyridine core bearing two electronically opposing substituents: a strong electron-donating amino group (-NH₂) at the 2-position and a potent electron-withdrawing difluoromethyl group (-CF₂H) at the 6-position. This "push-pull" electronic arrangement creates a unique and nuanced reactivity profile, making the pyridine ring a versatile platform for diverse chemical transformations. The difluoromethyl group, in particular, is highly valued as a bioisostere for hydroxyl, thiol, or amine moieties, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides an in-depth exploration of the key reactions involving the pyridine ring of this scaffold. We will dissect the underlying electronic principles governing its reactivity and present detailed, field-proven protocols for essential transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently manipulate this valuable synthetic intermediate.
The Electronic Architecture: Understanding Regioselectivity
The reactivity of the this compound ring is a direct consequence of the interplay between its substituents and the inherent electron-deficient nature of the pyridine nitrogen.
-
The Amino Group (-NH₂): Positioned at C2, the amino group is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density into the pyridine ring, primarily at the ortho (C3) and para (C5) positions. This donation significantly lowers the activation barrier for electrophilic attack at these sites.
-
The Difluoromethyl Group (-CF₂H): Located at C6, the -CF₂H group exerts a strong -I (inductive) electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This effect deactivates the ring towards electrophilic attack, particularly at the adjacent C5 position.
-
The Pyridine Nitrogen: The nitrogen atom itself deactivates the ring towards electrophiles, making positions C2, C4, and C6 the most electron-deficient.
The net result is a finely balanced system. The activating influence of the amino group overrides the deactivating effects, rendering the ring susceptible to electrophilic substitution. The primary sites for electrophilic attack are the C3 and C5 positions, where the electron-donating effect of the amino group is most pronounced.
Caption: Electronic landscape and predicted reactivity of the pyridine ring.
Part 1: Electrophilic Aromatic Substitution (EAS)
While pyridine itself undergoes electrophilic substitution only under harsh conditions, the presence of the activating 2-amino group makes this compound a viable substrate for these reactions.[3] Careful control of reaction conditions is paramount to achieve high regioselectivity and avoid side reactions.
Halogenation (Bromination & Chlorination)
Halogenated aminopyridines are crucial intermediates for subsequent cross-coupling reactions.[4] The C5 position is the primary site of halogenation due to the strong directing effect of the amino group.
Protocol 1: Regioselective Bromination at C5
This protocol utilizes N-Bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes. The slow addition maintains a low concentration of the electrophile, minimizing the formation of di-substituted byproducts.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-6-(difluoromethyl)pyridin-2-amine.
| Parameter | Condition / Reagent | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Mild, selective electrophilic bromine source for activated rings. |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Aprotic solvents that solubilize reactants without interfering. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products.[4][5] |
| Stoichiometry | ~1.05 eq. of NBS | A slight excess ensures complete consumption of the starting material. |
| Monitoring | TLC / LC-MS | To determine reaction completion and identify potential byproducts. |
For chlorination, N-Chlorosuccinimide (NCS) can be used under similar conditions.
Nitration
Nitration of the pyridine ring requires careful handling of strong acids and precise temperature control to prevent runaway reactions and over-nitration.[6] The amino group directs the nitro group primarily to the C5 position.
Caption: Workflow for the nitration of this compound.
Protocol 2: Regioselective Nitration at C5
Causality: The use of a pre-chilled nitrating mixture and its slow addition to a cooled solution of the substrate is critical. This strategy maintains a low reaction temperature, which is essential for controlling the highly exothermic nitration process and favoring mono-nitration over di-nitration.[6]
Methodology:
-
Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid (HNO₃, 1.1 eq.) dropwise to chilled (0 °C) concentrated sulfuric acid (H₂SO₄). Allow the mixture to stir at 0 °C for 10 minutes.
-
Setup: Dissolve this compound (1.0 eq.) in concentrated sulfuric acid in a three-neck flask equipped with a thermometer and an addition funnel. Cool the solution to 0 °C.
-
Addition: Add the prepared nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction closely.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the solution with a cold, concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until pH 7-8 is reached, keeping the temperature low. The product will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-nitro-6-(difluoromethyl)pyridin-2-amine.
Part 2: Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, enabling the synthesis of complex molecules from simple precursors like 5-bromo-6-(difluoromethyl)pyridin-2-amine (prepared as in Protocol 1).
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[7][8] It is highly valued for its functional group tolerance and the stability of the boronic acid reagents.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
Self-Validation: A successful Suzuki coupling is validated by the complete consumption of the starting aryl bromide and the appearance of a new, less polar spot on TLC, corresponding to the biaryl product. LC-MS analysis will confirm the expected mass of the coupled product.
Methodology:
-
Setup: To a reaction vial, add 5-bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by sparging with nitrogen or argon) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the desired biaryl product.
| Component | Example | Function |
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle (oxidative addition, reductive elimination).[9] |
| Ligand | dppf (in catalyst), XPhos | Stabilizes the Pd center and promotes key steps in the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes both organic and inorganic reagents. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[10][11] This reaction is exceptionally broad in scope and has become a cornerstone of modern drug discovery.[12]
Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine
Expertise & Experience: The choice of ligand and base is critical and often substrate-dependent. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often superior as they accelerate the rate-limiting reductive elimination step.[13] Strong, non-nucleophilic bases like NaOtBu are commonly used, but weaker bases like Cs₂CO₃ may be required for sensitive substrates.[13]
Methodology:
-
Setup (Glovebox): In a glovebox, combine 5-bromo-6-(difluoromethyl)pyridin-2-amine (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Caption: Key components and relationships in a Buchwald-Hartwig reaction setup.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-(Difluoromethyl)pyridin-2-amine as a Versatile Precursor for Kinase Inhibitors
Introduction: The Strategic Importance of the Difluoromethyl Group in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The strategic incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacological properties of drug candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent. Unlike its trifluoromethyl (CF₃) counterpart, the CF₂H group possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor. This feature allows it to serve as a bioisostere for common hydrogen-bonding functional groups such as hydroxyl, thiol, and amine moieties, potentially increasing target affinity and specificity.[1] Furthermore, the difluoromethyl group can improve metabolic stability and membrane permeability, crucial parameters for oral bioavailability.[1]
6-(Difluoromethyl)pyridin-2-amine is a key building block that leverages these advantageous properties. Its 2-aminopyridine core is a common scaffold in a multitude of kinase inhibitors, known to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic placement of the difluoromethyl group at the 6-position offers a valuable vector for modulating potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a precursor for the development of next-generation kinase inhibitors.
Synthesis of this compound: A Proposed Protocol
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
Step 1: Halogenation of 2-Amino-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-(halomethyl)pyridine. This intermediate can be used in the next step with or without further purification.
Rationale: This radical halogenation targets the benzylic position of the methyl group, a common and effective transformation.
Step 2: Fluorination to this compound
-
Dissolve the crude 2-amino-6-(halomethyl)pyridine from the previous step in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Add a fluorinating agent such as silver(I) fluoride (AgF) or another suitable nucleophilic fluorinating source (e.g., potassium fluoride with a phase-transfer catalyst). The stoichiometry of the fluorinating agent may need to be optimized (typically 2.2-3.0 eq).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS. The temperature and reaction time will depend on the chosen fluorinating agent and solvent.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Rationale: The Finkelstein reaction, or a variation thereof, is a standard method for converting alkyl halides to alkyl fluorides.[2] The use of a suitable fluorinating agent will facilitate the displacement of the halide to form the desired difluoromethyl group.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in the Synthesis of Kinase Inhibitors
The 2-aminopyridine moiety of this compound serves as an excellent anchor for building a diverse range of kinase inhibitors. It can readily participate in various coupling reactions to introduce different pharmacophores that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.
Example Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor
A common strategy in the design of kinase inhibitors is the coupling of a 2-aminopyridine with a substituted pyrimidine ring. This approach has been successfully employed in the development of inhibitors for various kinases, including Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks).[3][4][5][6][7] The following protocol outlines a general procedure for the synthesis of a generic pyrimidine-based kinase inhibitor using this compound as the starting material.
Experimental Workflow: Synthesis of a Pyrimidine-Based Kinase Inhibitor
Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor.
Detailed Protocol:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of 2,4-dichloropyrimidine (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(6-(difluoromethyl)pyridin-2-yl)-2-chloropyrimidin-4-amine.
Rationale: The 2-amino group of the pyridine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The use of a strong base deprotonates the amine, increasing its nucleophilicity.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine N-(6-(difluoromethyl)pyridin-2-yl)-2-chloropyrimidin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization to yield the desired kinase inhibitor.
Rationale: The Suzuki coupling is a powerful and versatile cross-coupling reaction that allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl groups, enabling the exploration of the structure-activity relationship (SAR).
Targeted Kinase Pathways and Structure-Activity Relationship (SAR) Insights
The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design, with derivatives showing activity against a wide range of kinases. The addition of the 6-difluoromethyl group can further refine the inhibitor's properties.
PI3K/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][7][8][9] Several PI3K/mTOR dual inhibitors feature a 2-aminopyridine core. The 2-amino group typically forms key hydrogen bonds with the hinge region of the kinase, while substituents on the pyridine and the coupled aromatic system explore other pockets of the ATP-binding site. The 6-difluoromethyl group can contribute to potency and selectivity through favorable interactions in a nearby hydrophobic pocket and by acting as a hydrogen bond donor.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Janus Kinase (JAK) Family
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating immune responses and hematopoiesis.[3][6][10][11] Dysregulation of JAK signaling is implicated in various autoimmune diseases and myeloproliferative neoplasms. Numerous 2-aminopyridine-based JAK inhibitors have been developed. In this context, the 6-difluoromethyl group can be used to fine-tune selectivity among the highly homologous JAK family members.
| Kinase Target | Significance of 2-Aminopyridine Scaffold | Potential Role of 6-Difluoromethyl Group | Representative References |
| PI3K/mTOR | Forms key hydrogen bonds with the kinase hinge region. | Enhances potency and selectivity through interactions in a hydrophobic pocket and potential hydrogen bonding. Improves metabolic stability. | [5][7][8][9] |
| JAK Family | Anchors the inhibitor in the ATP-binding site via hinge interactions. | Can be optimized to achieve selectivity among different JAK isoforms. Contributes to favorable pharmacokinetic properties. | [3][6][11] |
| CDKs | A common core structure for inhibitors of various cyclin-dependent kinases. | Can be used to modulate the inhibitor's profile against different CDKs. | [12] |
Conclusion
This compound is a high-value precursor for the synthesis of kinase inhibitors. Its unique combination of a proven kinase-binding scaffold (2-aminopyridine) and a strategically important functional group (difluoromethyl) provides medicinal chemists with a powerful tool to develop novel therapeutics with enhanced potency, selectivity, and drug-like properties. The synthetic protocols and application examples provided herein serve as a comprehensive guide for researchers to unlock the potential of this versatile building block in their drug discovery programs.
References
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 6-(Difluoromethyl)pyridin-2-amine Derivatives
An Application Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility, which allow for the fine-tuning of pharmacological profiles.[3] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy to enhance efficacy. The difluoromethyl (-CF2H) group, in particular, offers a compelling set of advantages. It can serve as a metabolically stable bioisostere for common functional groups like hydroxyls, thiols, or amines.[4] Unlike the trifluoromethyl group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can enhance binding affinity and target specificity.[4][5] Furthermore, this group typically increases lipophilicity, improving membrane permeability and overall bioavailability.[6]
This guide provides a detailed framework and robust protocols for the initial biological activity screening of novel 6-(difluoromethyl)pyridin-2-amine derivatives. The objective is to establish a tiered, efficient screening cascade to identify and characterize promising lead compounds for further development.
Section 1: The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A systematic, tiered approach is essential for efficiently screening a library of novel compounds. This strategy prioritizes broad, cost-effective assays to cast a wide net for any biological activity, followed by more specific, target-oriented assays to elucidate the mechanism of action for the most promising "hits."
// Edges Lib -> {Screen1, Screen2} [label="Initial Evaluation"]; Screen1 -> Confirm1 [label="Active Compounds"]; Screen2 -> Confirm2 [label="Active Compounds"]; {Confirm1, Confirm2} -> Prioritize; Prioritize -> MoA1 [label="Anticancer Hits"]; MoA1 -> MoA2 [label="Apoptosis Induction Confirmed"]; MoA2 -> MoA3; }
Caption: A tiered workflow for screening this compound derivatives.
This workflow ensures that resources are focused progressively on compounds with validated activity, moving from broad phenotypic effects to specific molecular targets.
Section 2: Detailed Experimental Protocols
The following protocols are foundational for the primary screening tier. They are designed to be robust and reproducible, incorporating self-validating controls.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)[9]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
Test derivatives dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test derivatives and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test derivatives dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and control antibiotics in CAMHB directly in the 96-well plate.[10] A typical concentration range is 128 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Leave a "sterility control" well (broth only) and a "growth control" well (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control well should be turbid, and the sterility control well should be clear.
Should a compound show significant antiproliferative activity, assessing its effect on protein kinases is a logical next step, as dysregulated kinase activity is a hallmark of cancer.[12] This protocol describes a generic, luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[13]
Materials:
-
Kinase of interest and its specific substrate peptide
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (at a concentration near the Km for the kinase)
-
Test derivatives and a known kinase inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)[12]
-
White, opaque 96- or 384-well plates
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound and control inhibitor in the assay plate. Add DMSO for vehicle controls.
-
Kinase Addition: Add the kinase enzyme solution to each well and incubate for 10-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[12]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence reagent according to the manufacturer's instructions. This typically involves a two-step process: first depleting unused ATP, then converting the generated ADP back to ATP to fuel a luciferase reaction.[12][13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and therefore, to kinase activity.
-
Analysis: Plot the luminescent signal against the inhibitor concentration. A decrease in signal indicates inhibition. Calculate the IC50 value from the dose-response curve.
// Nodes Kinase [label="Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Test Compound\n(Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; P_Substrate [label="Phospho-Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Luminescence\nDetection Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light Signal", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Inhibitor -> Kinase [label="Binding"]; {Kinase, ATP, Substrate} -> {ADP, P_Substrate} [label="Phosphorylation Reaction"]; ADP -> Detection [label="Conversion"]; Detection -> Light [label="Measurement"];
// Invisible nodes for alignment subgraph { rank=same; Kinase; Inhibitor; } subgraph { rank=same; ATP; Substrate; } }
Caption: Principle of a luminescence-based kinase inhibition assay.
Section 3: Data Presentation and Interpretation
Clear and structured data presentation is critical for interpretation and decision-making.
Table 1: Example Data Presentation for Antiproliferative Activity
| Compound ID | Cancer Cell Line | Tissue Origin | IC50 (µM) ± SD | Doxorubicin IC50 (µM) ± SD |
| Derivative-01 | MCF-7 | Breast Adenocarcinoma | 12.3 ± 1.8 | 0.9 ± 0.1 |
| Derivative-01 | A549 | Lung Carcinoma | 25.1 ± 3.2 | 1.5 ± 0.2 |
| Derivative-02 | MCF-7 | Breast Adenocarcinoma | > 100 | 0.9 ± 0.1 |
| Derivative-02 | A549 | Lung Carcinoma | > 100 | 1.5 ± 0.2 |
| Note: Data are for illustrative purposes. |
Table 2: Example Data Presentation for Antibacterial Activity
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Derivative-03 | 8 | 64 | ≤ 1 |
| Derivative-04 | > 128 | > 128 | ≤ 1 |
| Note: Data are for illustrative purposes. |
Interpretation:
-
Antiproliferative: Compounds with low micromolar or sub-micromolar IC50 values are considered potent. Selectivity can be assessed by comparing activity across different cell lines.
-
Antibacterial: The lower the MIC value, the more potent the compound. A broad-spectrum agent will have low MICs against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Kinase Inhibition: Potent and selective inhibitors will have low IC50 values against the target kinase and significantly higher values against off-target kinases.[15]
Conclusion and Future Directions
This guide outlines a foundational screening strategy for this compound derivatives. Positive hits from this cascade provide a strong basis for more advanced studies. For anticancer leads, next steps could include apoptosis assays, cell cycle analysis, and in vivo xenograft models to confirm efficacy.[16] For antibacterial leads, minimum bactericidal concentration (MBC) assays and time-kill studies are warranted. The ultimate goal is to build a comprehensive biological profile, guided by a robust structure-activity relationship (SAR), to advance the most promising compounds toward preclinical development.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjet.net [irjet.net]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Difluoromethyl Pyridines
Welcome to the technical support center for the regioselective synthesis of difluoromethyl pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The difluoromethyl (CF2H) group is a crucial substituent in modern medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl, thiol, and amine moieties.[1][2] However, its regioselective introduction onto the pyridine ring presents significant synthetic challenges.[3][4] This guide provides field-proven insights to navigate these complexities.
Section 1: General Questions and Strategic Planning
FAQ 1: I am starting a new project that requires a difluoromethyl pyridine. What are the main strategic approaches to consider for its synthesis?
When planning the synthesis of a difluoromethyl pyridine, there are two primary strategic approaches: de novo synthesis and late-stage C-H difluoromethylation.
-
De Novo Synthesis: This strategy involves constructing the pyridine ring with the difluoromethyl group already incorporated into one of the building blocks.[5] This approach is particularly advantageous when a specific substitution pattern is required that is difficult to achieve through direct functionalization. It offers excellent control over regioselectivity from the outset. For instance, a scalable synthesis of 2-difluoromethyl pyridines has been reported starting from inexpensive commodity chemicals, where the pyridyl subunit is built around the CF2H group.[5] Similarly, 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors, has been synthesized on a large scale using a de novo approach.[6]
-
Late-Stage C-H Difluoromethylation: This is the ideal approach in terms of step economy, as it directly installs the CF2H group onto a pre-existing pyridine ring.[4][7] This is highly valuable in drug discovery campaigns for rapid analogue synthesis. However, controlling regioselectivity (ortho, meta, or para) is the principal challenge.[4] The choice of methodology will depend on the desired isomer and the electronic properties of the starting pyridine.
The following diagram outlines a general decision-making workflow for selecting a synthetic strategy.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. researchgate.net [researchgate.net]
- 5. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(Difluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-(difluoromethyl)pyridin-2-amine. This valuable building block is integral to the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the difluoromethyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My C-H difluoromethylation reaction is showing low conversion or stalling completely. What are the likely causes and how can I resolve this?
A1: Low conversion in C-H difluoromethylation of a pyridine precursor is a frequent challenge, often rooted in the stability of the radical intermediates and the reactivity of the difluoromethyl source.
Underlying Causes:
-
Reagent Decomposition: Radical difluoromethylating agents can be thermally or chemically sensitive. For instance, reagents that generate the •CF2H radical, such as those derived from difluoroacetic anhydride, must be prepared and used under specific temperature conditions to avoid premature decomposition.[1]
-
Insufficient Activation of the Pyridine Ring: Direct C-H functionalization of pyridines can be difficult due to the electron-deficient nature of the ring.[2][3] The reaction often requires a strategy to increase the ring's reactivity, such as the formation of an oxazino pyridine intermediate or a pyridinium salt.[1][4][5]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration play a critical role. For radical reactions, the solvent should be inert to the radical intermediates, and the temperature must be carefully controlled to balance the rate of radical generation with the rate of the desired reaction.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion.
Recommended Actions:
-
Reagent Integrity Check: If using a reagent like bis(difluoroacetyl) peroxide generated in situ, ensure the precursors (difluoroacetic anhydride and urea·H2O2) are of high quality and that the peroxide is formed at the recommended low temperature (e.g., -40 °C) before use.[1]
-
Confirm Pyridine Activation: If your route involves forming a pyridinium salt with an acid like (±)-camphorsulfonic acid (CSA), verify the acid's purity and stoichiometry. The formation of the salt is crucial for directing the radical attack to the desired position.[1]
-
Solvent and Temperature Optimization:
-
Ensure your solvent (e.g., dry acetone) is anhydrous and deoxygenated, as water and oxygen can quench radical reactions.
-
Strictly adhere to the recommended temperature profile. For the Minisci-type alkylation, the reaction is typically run at 0 °C to control the rate of radical generation and addition.[1]
-
Q2: I am observing significant amounts of regioisomeric byproducts. How can I improve the regioselectivity of the difluoromethylation?
A2: Achieving high regioselectivity in pyridine functionalization is a well-known challenge.[3] The formation of unwanted isomers depends heavily on the electronic and steric properties of the pyridine substrate and the chosen synthetic strategy.
Underlying Causes:
-
Multiple Reactive Sites: The pyridine ring has several positions (ortho, meta, para) that can be susceptible to attack, depending on the reaction mechanism (e.g., nucleophilic, electrophilic, or radical).
-
Reaction Mechanism: The choice of difluoromethylation strategy dictates the regiochemical outcome. For instance, a Minisci-type radical reaction on a pyridinium salt will favor the para-position, while radical reactions on dearomatized intermediates like oxazino pyridines can be directed to the meta-position.[4][5]
Strategies for Improving Regioselectivity:
| Strategy | Mechanistic Principle | Target Position | Key Reagents/Conditions | Reference |
| Minisci-Type Alkylation | Radical attack on an electron-deficient pyridinium salt. | para | Pyridine precursor, strong acid (e.g., CSA), radical •CF2H source. | [1] |
| Dearomatization-Rearomatization | Radical attack on a nucleophilic dearomatized intermediate. | meta | Formation of an oxazino pyridine intermediate followed by radical addition. | [4][5] |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) by a difluoromethyl nucleophile. | Position of leaving group | Pre-functionalized pyridine (e.g., 6-chloropyridin-2-amine) and a suitable difluoromethylating agent. | [6] |
Recommended Protocol for para-Selective Difluoromethylation:
This protocol is based on the highly regioselective Minisci-type alkylation of a pyridinium salt.[1]
-
Pyridinium Salt Formation: In an oven-dried Schlenk tube under an argon atmosphere, combine the pyridine precursor (1.0 equiv.) and (±)-camphorsulfonic acid (1.5 equiv.).
-
Reagent Preparation (in a separate tube): In a separate Schlenk tube, suspend urea·H₂O₂ (4.8 equiv.) in dry acetone. Cool to -40 °C and slowly add difluoroacetic anhydride (20 equiv.). Stir for 1 hour at this temperature to generate bis(difluoroacetyl) peroxide.
-
Reaction: Add dry acetone to the pyridinium salt mixture and cool to 0 °C in an ice bath. Transfer the peroxide solution to the pyridinium salt solution under an argon flow.
-
Workup: Stir the reaction at 0 °C for 4 hours. Quench the reaction by adding 6 N HCl and heat to 60 °C for 16 hours to cleave any intermediates. Basify with saturated aqueous Na₂CO₃ and extract with an organic solvent (e.g., EtOAc).
Frequently Asked Questions (FAQs)
What are the main synthetic routes to this compound?
There are several established strategies, each with its own advantages. The choice often depends on the available starting materials and scalability requirements.
Caption: Overview of synthetic routes to the target compound.
-
Route A: Starting from the inexpensive 2-amino-6-methylpyridine, this route involves protection, radical bromination, oxidation, difluoromethylation, and deprotection. A significant drawback is the very low yield of the bromination step.
-
Route B: This approach starts with 4-(difluoromethyl)pyridine, proceeds through N-oxidation, followed by amination. This route can provide good overall yields but may require specific conditions for the amination step.
-
Route C: This is a shorter route involving a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. While efficient, the starting material can be expensive.[7]
-
Route D: A scalable, multi-step synthesis starting from difluoroacetic anhydride and ethyl vinyl ether has been developed for large-scale production, often involving one-pot procedures to maximize efficiency.[7]
How can I best purify the final product?
Purification of this compound typically involves standard laboratory techniques, but the choice depends on the scale and nature of the impurities.
-
Column Chromatography: For small to medium scales (<50 g), silica gel column chromatography is the most common method. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is effective. The polarity of the eluent can be gradually increased to first elute non-polar byproducts, followed by the desired product.
-
Crystallization: If a crude product of sufficient purity is obtained, crystallization can be an excellent method for achieving high purity on a larger scale. The choice of solvent system is critical and may require screening various solvents (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures).
-
Acid-Base Extraction: As an amine, the product can be selectively extracted from an organic layer into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer is then washed with an organic solvent to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃), and the purified product is extracted back into an organic solvent. This method is very effective for removing non-basic impurities.
What are the safety considerations when working with difluoromethylating agents?
Many reagents used in difluoromethylation reactions require careful handling.
-
Peroxides: Reagents like bis(difluoroacetyl) peroxide are potentially explosive and should be handled with care, kept at low temperatures, and used behind a blast shield.[1]
-
Anhydrides: Difluoroacetic anhydride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Chlorodifluoromethane (Freon-22): This is a pressurized gas and requires specialized equipment for handling. It is also an ozone-depleting substance, and its use is regulated.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 3. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Techniques for Difluoromethylated Pyridines
Welcome to the technical support center for the purification of difluoromethylated pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The introduction of the difluoromethyl (CF₂H) group into pyridine scaffolds is a critical strategy in modern medicinal chemistry, as it can enhance properties like metabolic stability and binding affinity by acting as a lipophilic bioisostere for hydroxyl or thiol groups.[1] However, the unique physicochemical properties of these molecules present specific challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing insights into the underlying causes and offering robust, field-proven solutions.
Issue 1: Peak Tailing and Poor Separation in Column Chromatography
Question: Why are the chromatographic peaks for my difluoromethylated pyridine derivatives showing significant tailing on a silica gel column, leading to poor separation?
Answer: This is a classic and frequently encountered issue when purifying basic compounds like pyridines.[2]
-
Primary Cause: Analyte-Stationary Phase Interaction The root cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction leads to a secondary, non-ideal retention mechanism, causing the analyte to "stick" to the column and elute slowly, resulting in asymmetric, tailing peaks.
-
Recommended Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent).
-
Action: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system (e.g., ethyl acetate/hexanes).
-
Mechanism: The competing base will preferentially interact with the active silanol sites on the silica, effectively masking them from your target compound.[2] This allows your difluoromethylated pyridine to elute based primarily on polarity, resulting in sharper, more symmetrical peaks and improved resolution.
-
-
Use of an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.
-
Action: Switch from standard silica gel to either neutral alumina or a deactivated (end-capped) silica gel .
-
Mechanism: Neutral alumina lacks the strong acidic sites of silica. End-capped silica has its residual silanol groups chemically modified to be less interactive. Both options reduce the unwanted ionic interactions that cause peak tailing.[3]
-
-
Issue 2: Low Compound Recovery After Purification
Question: I'm experiencing significant product loss and low recovery of my difluoromethylated pyridine after column chromatography or aqueous work-up. What are the likely causes?
Answer: Low recovery can stem from several factors, including compound instability and physical loss during procedural steps.
-
Possible Cause 1: On-Column Degradation While the carbon-fluorine bond is strong, the overall stability of a fluorinated pyridine can be influenced by other functional groups.[3] The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules.
-
Solution: Perform a quick stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or there is significant streaking, your compound is likely degrading. In this case, switching to a more inert stationary phase like alumina or using the TEA-modified mobile phase approach is highly recommended.[2][3]
-
-
Possible Cause 2: Incomplete Extraction from Aqueous Layers During an acid-base extraction, if your compound has some water solubility or if the pH is not sufficiently basic during the final extraction step, a portion of your product may remain in the aqueous layer.
-
Solution: After basifying the aqueous layer and extracting your product, perform a "back-extraction."[4] This involves re-extracting the aqueous layer 1-2 more times with fresh organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine all organic layers for drying and concentration.
-
-
Possible Cause 3: Loss During Solvent Removal Some lower molecular weight difluoromethylated pyridines can be surprisingly volatile.
-
Solution: When removing the solvent using a rotary evaporator, use a lower bath temperature and avoid applying a very high vacuum. It is better to remove the final traces of solvent under a gentle stream of nitrogen or on a high-vacuum line for a shorter period than to risk co-evaporation of your product.
-
Issue 3: Persistent Impurities from Synthesis
Question: After a standard work-up, I still see starting materials or reaction byproducts in my NMR/LCMS. How can I target these for removal?
Answer: The nature of the impurity dictates the best removal strategy.
-
Scenario 1: Removing Unreacted Pyridine Starting Material or Pyridine Solvent
-
Cause: Pyridine is basic and will be carried through a standard neutral work-up.
-
Solution: An acidic wash is highly effective.[3] During your liquid-liquid extraction, wash the organic layer with a dilute aqueous acid solution (e.g., 1M or 5% HCl). The basic pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous phase.[5][6]
-
-
Scenario 2: Removing Non-Basic Organic Impurities
-
Cause: These are impurities that have similar polarity to your product but lack the basic nitrogen handle.
-
Solution: Utilize acid-base extraction to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. Your basic difluoromethylated pyridine will move to the aqueous layer as its hydrochloride salt. The non-basic impurities will remain in the organic layer, which can be discarded.[7] Afterwards, cool the aqueous layer in an ice bath, basify it with NaOH or NaHCO₃, and extract your purified product back into an organic solvent.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy to start with for a new difluoromethylated pyridine? A1: A sequential approach is often best. Start with a liquid-liquid acid-base extraction.[7] This is a powerful first step that can rapidly remove a significant portion of acidic, basic, or neutral impurities and greatly simplify the subsequent chromatographic step. Follow this with flash column chromatography on silica gel, using an eluent system containing ~0.5% triethylamine to ensure good peak shape.
Q2: Can I use distillation to purify my difluoromethylated pyridine? A2: Yes, distillation can be effective, particularly for liquid compounds where the impurities have significantly different boiling points.[4] However, be mindful of two potential issues:
-
Thermal Stability: Ensure your compound is stable at its boiling point. Running the distillation under reduced pressure (vacuum distillation) is highly recommended to lower the required temperature and minimize the risk of thermal degradation.[4]
-
Azeotropes: Pyridine itself forms a minimum boiling point azeotrope with water, making simple distillation ineffective for complete water removal.[8][9] While less common for substituted pyridines, be aware of potential azeotrope formation with residual solvents.
Q3: My compound is a solid. Is recrystallization a viable purification method? A3: Absolutely. If your difluoromethylated pyridine is a solid, recrystallization is an excellent and scalable purification technique. The key is finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A good starting point is to test solvent systems like ethyl acetate/hexanes, ethanol/water, or dichloromethane/hexanes.
Q4: Are there any specific safety considerations for handling difluoromethylated pyridines? A4: Yes. While the toxicological profile is specific to each molecule, fluorinated organic compounds should always be handled with care.[3] Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for the specific compound and any reagents used in its synthesis.
Key Purification Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol is designed to isolate a basic difluoromethylated pyridine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all aqueous extracts.
-
Removal of Neutral Impurities: The original organic layer, which contains neutral impurities, can be discarded. Wash the combined acidic aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral compounds.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 10M NaOH or solid NaHCO₃) with stirring until the pH is >9. This neutralizes the hydrochloride salt and liberates the free base form of your pyridine.
-
Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
Protocol 2: Flash Column Chromatography with Triethylamine
This protocol is optimized to prevent peak tailing of basic pyridine compounds.
-
Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[10] Aim for an Rf value of ~0.2-0.3 for your target compound.
-
Mobile Phase Preparation: Prepare your chosen eluent and add triethylamine (TEA) to a final concentration of 0.1-1% by volume. For example, for 1 liter of 20% ethyl acetate in hexanes, add 2 mL of TEA.
-
Column Packing: Pack a silica gel column using the prepared mobile phase.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the dried powder on top of the column bed.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA by rotary evaporation. Note that TEA is volatile and should be removed easily.
Visualizations and Data
Purification Strategy Workflow
The following diagram illustrates a general decision-making workflow for purifying a novel difluoromethylated pyridine.
Caption: A decision workflow for selecting a purification strategy.
Troubleshooting Column Chromatography
This diagram provides a logical path for addressing common chromatography problems.
Caption: A troubleshooting decision tree for column chromatography.
Common Chromatographic Conditions
The following table summarizes typical solvent systems used for the purification of difluoromethylated pyridines and related structures, as derived from the literature.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) System | Reference |
| N-difluoromethylated pyridines | Silica Gel | 0-5% Methanol in Dichloromethane (DCM) | [10] |
| N-difluoromethylated quinolones | Silica Gel | 0-1% Ethyl Acetate in Dichloromethane (DCM) | [10] |
| Difluoro(aminosulfinyl)methylated adducts | Silica Gel | Petroleum Ether / Ethyl Acetate | [11] |
| N-difluoromethylated fluorophores | Silica Gel | 0-4% Methanol in Dichloromethane (DCM) | [10] |
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Synthesis of 6-(difluoromethyl)pyridin-2-amine
Welcome to the technical support guide for the synthesis of 6-(difluoromethyl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing the difluoromethyl group onto a pyridine scaffold. The difluoromethyl (CF₂H) group is a critical bioisostere for hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor, which makes this molecule a valuable building block in drug discovery.[1][2]
However, its synthesis is not without challenges. The electronic properties of the pyridine ring, influenced by the interplay between the directing amino group and the strongly electron-withdrawing difluoromethyl group, create a unique landscape of potential side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments. Each entry follows a "Problem -> Potential Cause -> Solution" format to help you diagnose and resolve synthetic challenges effectively.
Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion.
Potential Cause 1: Deactivation of the Pyridine Ring. The 2-amino group is an activating, ortho-para directing group. However, the target molecule itself, this compound, contains a strongly electron-withdrawing -CHF₂ group. If you are attempting a reaction where the product can further react, or if your starting material already contains other deactivating groups, the overall reactivity can be significantly diminished. For radical C-H difluoromethylation, the pyridine ring is already electron-deficient, and while this is a prerequisite for Minisci-type reactions, the electronics must be finely balanced.[3]
Solution:
-
Protect the Amino Group: The nucleophilicity and electron-donating character of the 2-amino group can interfere with many difluoromethylation protocols. Protecting it as a carbamate (e.g., Boc) or an amide can modulate its electronic influence, prevent N-centered side reactions, and often improve solubility.
-
Re-evaluate Your Difluoromethylation Strategy: If using a radical C-H functionalization approach, the choice of radical initiator and solvent is critical. For sluggish reactions, consider a more potent initiator or switching to conditions known to be effective for electron-poor heterocycles.[3]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, this must be monitored closely for potential product decomposition or an increase in side product formation.
Potential Cause 2: Reduced Nucleophilicity of the 2-Amino Group. This is a critical issue if you have successfully synthesized the target molecule but are attempting a subsequent reaction, such as an amide coupling. The potent electron-withdrawing nature of the adjacent 6-CHF₂ group drastically reduces the nucleophilicity of the 2-amino group, making it a very poor nucleophile.[4]
Solution:
-
Use High-Potency Coupling Reagents: Standard amide coupling reagents may be insufficient. Utilize stronger reagents like HATU, HCTU, or PyBOP, which are designed for challenging couplings with deactivated amines.[4]
-
Convert the Carboxylic Acid to an Acid Chloride: For maximum reactivity, convert the coupling partner to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic species can react with the poorly nucleophilic amine, though careful control of stoichiometry and temperature is required to avoid side reactions.[4]
-
Employ a Stronger, Non-Nucleophilic Base: Ensure the amine is fully deprotonated and available for reaction. Switch from milder bases like triethylamine to stronger, non-nucleophilic options like DBU or a phosphazene base.[4]
Q2: I'm observing a mixture of regioisomers, particularly the 4- and 6-difluoromethyl isomers.
Potential Cause: Competing Electronic and Steric Effects. In a direct C-H difluoromethylation of 2-aminopyridine (or its protected form), the radical attack can occur at multiple positions. The pyridine nitrogen deactivates the adjacent C2 and C6 positions towards electrophilic attack but activates them for radical attack. The amino group at C2 directs ortho (C3) and para (C6). The interplay of these effects can lead to a loss of regioselectivity.
Solution:
-
Leverage Steric Hindrance: Protecting the 2-amino group with a bulky protecting group (e.g., Boc) can sterically hinder the C3 position, favoring functionalization at the more accessible C6 position.
-
Utilize a Pre-functionalized Starting Material: To guarantee regioselectivity, the most robust strategy is to start with a pyridine ring already functionalized at the 6-position. For example, a Suzuki or Buchwald-Hartwig cross-coupling approach using 6-bromo-2-aminopyridine as a starting material allows for the precise installation of the difluoromethyl group. Palladium-catalyzed difluoromethylation of aryl (pseudo)halides is a well-established method.[5]
-
Optimize Reaction Conditions: Regioselectivity in radical reactions can sometimes be influenced by the solvent or the presence of additives. For certain substrates, changes in solvent polarity can alter the preferred site of attack.[3]
Caption: Troubleshooting workflow for poor regioselectivity.
Q3: My mass spectrometry data shows peaks corresponding to -CHF (monofluoromethyl) or -CF₃ (trifluoromethyl) impurities.
Potential Cause: Inherent Reactivity of the Fluorinating Reagent or Precursor. This issue typically arises when the difluoromethyl group is installed via fluorination of a precursor, such as a 6-methyl or 6-formyl pyridine.
-
Incomplete Fluorination: Harsh deoxofluorination of a 6-formyl group can be difficult to drive to completion, leaving behind monofluorinated intermediates.
-
Over-fluorination: Conversely, radical fluorination of a 6-methyl group can be challenging to control, leading to a mixture of mono-, di-, and trifluoromethylated products.
-
Reagent Decomposition: Some difluoromethylating agents can decompose to generate other fluorinating species under certain conditions, leading to unexpected byproducts.
Solution:
-
Switch to a Direct Difluoromethylation Reagent: Avoid multi-step fluorination of a precursor if possible. Employ a reagent that delivers the -CHF₂ group directly, such as a difluoromethyl radical precursor or a nucleophilic/electrophilic -CHF₂ source. This eliminates the possibility of incomplete or over-fluorination.
-
Strict Stoichiometric Control: If using a method like deoxofluorination, precisely control the stoichiometry of the fluorinating agent (e.g., DAST, Deoxo-Fluor®). Use of a slight excess may be required, but large excesses should be avoided.
-
Purification: These byproducts are often difficult to separate due to similar polarities. Careful optimization of column chromatography (e.g., using a shallow gradient) or preparative HPLC may be necessary.
Q4: I am observing N-difluoromethylation on either the pyridine ring or the exocyclic amine.
Potential Cause: Nucleophilic Attack on the Fluorinating Agent. The nitrogen atoms in 2-aminopyridine are nucleophilic. If the reaction conditions and the chosen reagent allow for it, these nitrogens can directly attack the difluoromethyl source, leading to the formation of N-CHF₂ bonds. This is particularly prevalent with electrophilic difluoromethylating agents or precursors that can form difluorocarbene.[6][7]
Solution:
-
Protect the Amino Group: As mentioned previously, protecting the exocyclic 2-amino group is the most effective way to prevent its direct reaction.
-
Choose a Radical-Based Method: N-difluoromethylation is less common under radical conditions (Minisci-type reaction), which favor C-H functionalization of the electron-deficient pyridine ring.[3]
-
Acidic Conditions: Performing the reaction in the presence of a strong acid will protonate the pyridine nitrogen, rendering it non-nucleophilic and deactivating it towards electrophilic attack. This is a common strategy in Minisci reactions.[8]
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing this compound with high regioselectivity?
For discovery and lab-scale synthesis, a direct C-H difluoromethylation using a radical-based approach on a protected 2-aminopyridine is often the most efficient.[1][3][9] However, for guaranteed regioselectivity and scalability, a cross-coupling strategy is superior. This typically involves:
-
Starting with a pre-functionalized and protected pyridine, such as 2-(Boc-amino)-6-bromopyridine.
-
Performing a palladium- or copper-catalyzed cross-coupling reaction with a difluoromethyl source.
-
Deprotecting the amino group.
Q2: How do I choose the right difluoromethylating agent?
The choice depends entirely on your synthetic strategy. The table below summarizes common options.
| Reagent Class | Example(s) | Mechanism Type | Key Advantages & Considerations |
| Radical Precursors | Zn(SO₂CF₂H)₂ (DFMS) | Radical | Excellent for direct C-H functionalization of heterocycles. Tolerant of many functional groups. User-friendly, open-flask conditions are often possible.[3] |
| Nucleophilic | TMSCF₂H | Nucleophilic | Used with a fluoride source (e.g., TBAF) to add to electrophiles like aldehydes or ketones. Requires a suitable electrophilic handle on the pyridine ring.[5] |
| Electrophilic | Umemoto's Reagent | Electrophilic | Reacts with nucleophiles. Can be useful but poses a higher risk of N-difluoromethylation side reactions with aminopyridines. |
| Cross-Coupling | Pd(dtbpf)Cl₂ / CuI | Cross-Coupling | Used with reagents like TMSCF₂H or other precursors to functionalize aryl halides/triflates. Offers excellent regiocontrol.[5] |
Q3: Does the 2-amino group always require protection?
It is highly recommended. An unprotected amino group can:
-
Act as a competing nucleophile, leading to N-difluoromethylation.[6]
-
Be oxidized under certain radical conditions.
-
Protonate under acidic conditions, altering the electronic properties of the ring in an uncontrolled manner.
-
Cause solubility issues.
A Boc (tert-butyloxycarbonyl) group is a standard choice as it is robust enough for many reaction conditions but can be easily removed with acid (e.g., TFA or HCl).
Q4: What are the best practices for purifying the final product?
The polarity of this compound is similar to many of its potential impurities.
-
Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 30-40%).
-
Acid/Base Extraction: The basicity of the 2-amino group and pyridine nitrogen can be exploited. An acidic wash (e.g., dilute HCl) can pull the product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting. Caution: The pKa of the amine is lowered by the -CHF₂ group, so it will be less basic than 2-aminopyridine itself.
-
Recrystallization: If a solid, recrystallization can be a highly effective method for removing trace impurities.
Protocols & Methodologies
Protocol 1: Radical C-H Difluoromethylation of N-Boc-2-aminopyridine
This protocol is a representative example based on modern C-H functionalization methodologies and should be adapted and optimized for your specific setup.[3]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-2-aminopyridine (1.0 equiv) and the difluoromethylating reagent (e.g., Zinc 1,1-difluoromethanesulfinate, DFMS, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system. A biphasic system such as DCM/H₂O or a polar aprotic solvent like DMF can be effective.
-
Initiation: Add the radical initiator (e.g., tert-butyl hydroperoxide, 3.0 equiv) dropwise to the stirred solution at room temperature. For less reactive substrates, a small amount of acid (e.g., TFA, 1.0 equiv) may improve the rate and conversion.[3]
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction stalls, a second addition of the difluoromethylating reagent and initiator may be required.
-
Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., EtOAc) and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench peroxides), water, and brine.
-
Purification (Protected Intermediate): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Final Work-up: Remove the solvent and TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions with 6-(Difluoromethyl)pyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of coupling reactions with 6-(difluoromethyl)pyridin-2-amine. The unique electronic properties of this substrate present specific challenges, and this document is designed to help you navigate them effectively.
Section 1: Understanding the Substrate - General FAQs
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenge stems from the electronic nature of the molecule. The pyridine ring is already electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing difluoromethyl (-CF₂H) group at the 6-position. This has two major consequences:
-
Reduced Nucleophilicity: The electron density on the 2-amino group is substantially decreased, making it a weaker nucleophile compared to aniline or less substituted aminopyridines. This can lead to sluggish or incomplete reactions under standard coupling conditions.[1][2]
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can form stable, off-cycle complexes that inhibit or poison the catalyst, preventing it from participating in the desired catalytic cycle.[3]
Q2: How does the difluoromethyl group specifically impact the reactivity of the 2-amino group?
The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the pyridine ring and, consequently, from the exocyclic amino group. This reduction in electron density makes the amine's lone pair less available for donation to the palladium center during the catalytic cycle, which is a critical step in reactions like the Buchwald-Hartwig amination.[4][5] Overcoming this requires carefully selected, highly active catalyst systems and potentially more forcing reaction conditions.
Section 2: Buchwald-Hartwig Amination - Troubleshooting & Optimization
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, but its success with this compound hinges on overcoming the substrate's low nucleophilicity.[4][6]
Q3: I'm observing low to no yield in my Buchwald-Hartwig coupling. What are the most common causes?
Low yields are typically traced back to one or more of the following factors:
-
Insufficiently Active Catalyst: The combination of Pd source and ligand is not active enough to couple the electron-poor amine.
-
Incorrect Base Choice: The base may be too weak to deprotonate the palladium-amine complex or may be incompatible with other functional groups.[6][7]
-
Catalyst Inhibition: The pyridine nitrogen is deactivating the palladium catalyst.
-
Poor Reagent Purity: Impurities in the amine, aryl halide, solvent, or base can kill the catalyst. Amines, in particular, should be purified before use.[8]
-
Sub-optimal Temperature or Reaction Time: The reaction may require more forcing conditions (higher temperature) or longer reaction times to proceed to completion.
Q4: Which palladium catalyst and ligand system is recommended for this electron-deficient amine?
For electron-deficient amines, highly active catalyst systems are required. These typically involve bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the active Pd(0) species.[4][9]
-
Recommended Ligands: Sterically hindered ligands such as RuPhos , XPhos , or tBuBrettPhos are excellent starting points.[9] They have proven effective for coupling challenging substrates, including heteroaryl amines.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable.[8] They ensure efficient generation of the active LPd(0) species.[8][10]
Q5: What is the optimal choice of base and solvent?
The choice of base is critical and depends on the solvent.[7]
-
Bases: Strong, non-nucleophilic bases are generally required.
-
Sodium tert-butoxide (NaOtBu): A common and effective choice, particularly in nonpolar solvents like toluene or dioxane.[11]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be effective and may offer better compatibility with certain functional groups.[6]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be effective, especially with more reactive aryl halides (iodides/bromides) and can be beneficial if your substrate is base-sensitive. However, they may lead to lower reaction rates.[6]
-
-
Solvents: Anhydrous, degassed solvents are mandatory.
-
Toluene and 1,4-Dioxane: The most common and reliable solvents for Buchwald-Hartwig aminations.
-
Tetrahydrofuran (THF): Also a viable option, though its lower boiling point limits the reaction temperature.
-
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale & Notes |
| Aryl Halide Partner | Aryl Bromide or Iodide | Aryl chlorides are less reactive and require more specialized, highly active catalyst systems (e.g., using tBuBrettPhos).[9] |
| Palladium Source | G3/G4 Precatalyst or Pd₂(dba)₃ | Precatalysts offer more reliable generation of the active Pd(0) catalyst.[8] |
| Ligand | RuPhos, XPhos, tBuBrettPhos | Bulky, electron-rich ligands are essential for coupling electron-deficient amines.[4][9] |
| Pd/Ligand Ratio | 1 : 1.2 to 1 : 2 | A slight excess of ligand can improve catalyst stability and longevity.[8] |
| Catalyst Loading | 1-3 mol % | Higher loadings may be needed for very challenging substrates. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to facilitate deprotonation of the Pd-amine complex.[7][11] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvents are standard. Ensure they are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol %), the phosphine ligand (e.g., RuPhos, 2.4 mol %), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Key Factors for Successful Buchwald-Hartwig Amination
Caption: Key factors influencing Buchwald-Hartwig amination success.
Section 3: Suzuki-Miyaura Coupling Considerations
While the primary focus is using the amine as a nucleophile, you may encounter scenarios where a halogenated version of this compound is used in a C-C bond-forming reaction like the Suzuki-Miyaura coupling.
Q6: I need to perform a Suzuki coupling on a bromo- or chloro-substituted this compound. What are the key considerations?
-
Amine Group Interference: The primary amine can potentially interfere with the reaction. While many Suzuki couplings tolerate unprotected amines, protection (e.g., as a Boc carbamate) may be necessary if yields are low or side reactions are observed.[12]
-
Catalyst System: The electron-deficient nature of the pyridine ring makes the halide less reactive towards oxidative addition. A highly active catalyst is still necessary. Systems like Pd(PPh₃)₄ or those generated from Pd(OAc)₂ with ligands like SPhos or XPhos are good starting points.[13]
-
Base Choice: An aqueous inorganic base is standard. Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are most common. Potassium phosphate (K₃PO₄) can be used for more sensitive substrates.[12][13]
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice. Precatalysts can also be effective. |
| Ligand (if not using Pd(PPh₃)₄) | PPh₃, SPhos, XPhos | Choice depends on the reactivity of the halide (Cl vs. Br). |
| Catalyst Loading | 2-5 mol % | Higher loading may be needed for less reactive chloro-pyridines. |
| Base | Aq. Na₂CO₃ (2M) or K₃PO₄ | Standard conditions for Suzuki coupling. K₃PO₄ is a stronger base.[13] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the halide partner. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic systems are standard. DME is also a common choice. |
| Temperature | 80-100 °C | Refluxing is typical to ensure a reasonable reaction rate. |
Section 4: General Troubleshooting Workflow
Q7: My reaction is sluggish or has stalled. What steps should I take?
If your reaction is not proceeding as expected, a systematic approach is best. Run the reaction under more forcing conditions, such as by increasing the temperature or catalyst loading. You can also screen different ligands or solvents to improve the problematic step of the catalytic cycle or enhance solubility.[8]
Q8: I'm observing decomposition. What is the likely cause and solution?
Decomposition often points to incompatibility with the reaction conditions, most commonly the base or temperature.
-
Base Sensitivity: If your substrate or product has a base-sensitive functional group (like an ester), a strong base like NaOtBu may cause degradation.[6] Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ and a more polar solvent.
-
Thermal Instability: If the desired product is thermally labile, try running the reaction at a lower temperature for a longer period. This may require using a more active catalyst system to compensate for the slower rate.
Diagram: General Troubleshooting Workflow for a Failed Coupling Reaction
Caption: A systematic workflow for troubleshooting failed coupling reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-(difluoromethyl)pyridin-2-amine under reaction conditions
An advanced technical support guide for researchers, scientists, and drug development professionals, this document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 6-(difluoromethyl)pyridin-2-amine in various reaction conditions. As a key building block in modern medicinal chemistry, understanding its reactivity is crucial for successful synthetic outcomes.
Technical Support Center: this compound
This guide is designed to provide direct, actionable insights into the stability challenges associated with this compound. By understanding the underlying chemical principles, researchers can preemptively address potential issues and optimize their synthetic strategies.
Troubleshooting Guide: Navigating Stability Issues
This section addresses specific problems that may arise during the use of this compound in chemical synthesis.
Issue 1: Decomposition During Nucleophilic Aromatic Substitution (SNAAr) Reactions
Question: I am observing significant decomposition of my this compound when performing an SNAAr reaction with a fluoro-activated aromatic partner. What is the likely cause and how can I mitigate it?
Answer:
The primary cause of decomposition in this scenario is often the reaction of the exocyclic amine with strong bases, leading to deprotonation and subsequent side reactions. The difluoromethyl group, while electron-withdrawing and activating the pyridine ring for nucleophilic attack, can also influence the acidity of the amine proton.
Causality Explained:
-
Proton Abstraction: Strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can deprotonate the primary amine of this compound.
-
Anion Reactivity: The resulting pyridyl anion is a potent nucleophile. While it can react with the desired electrophile, it can also participate in undesired side reactions, including dimerization or reaction with the solvent.
Recommended Protocol for SNAAr Reactions:
-
Base Selection: Opt for milder, non-nucleophilic bases. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often excellent choices.
-
Solvent Choice: Use aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous.
-
Temperature Control: Begin the reaction at room temperature and slowly increase the temperature only if necessary. High temperatures can accelerate decomposition.
-
Order of Addition: Add the base to the solution of this compound and the electrophile last, and do so portion-wise to control any exotherm.
Workflow for Optimizing SNAAr Reactions:
Caption: SNAAr reaction optimization workflow.
Issue 2: Instability Under Acidic Conditions
Question: I am attempting a reaction that requires acidic conditions, and I am seeing my starting material, this compound, disappear without the formation of the desired product. Why is this happening?
Answer:
While pyridines are basic, the presence of the electron-withdrawing difluoromethyl group reduces the basicity of the ring nitrogen. However, under strongly acidic conditions, protonation of the ring nitrogen can still occur. This protonated species can be susceptible to hydrolysis or other degradation pathways, especially at elevated temperatures.
Mechanistic Insight:
Protonation of the pyridine nitrogen further activates the ring towards nucleophilic attack. If a nucleophile, such as water, is present in the reaction mixture, it can attack the pyridinium ring, leading to ring-opening or other decomposition products.
Recommendations for Acidic Reactions:
-
Acid Choice: Use the mildest acid necessary to achieve the desired transformation. For example, a milder Lewis acid might be preferable to a strong Brønsted acid.
-
Anhydrous Conditions: Scrupulously exclude water from the reaction mixture.
-
Protecting Groups: If the exocyclic amine is not participating in the reaction, consider protecting it. A tert-butoxycarbonyl (Boc) group can be a suitable choice, though its installation and removal require acidic and basic conditions, respectively, which must be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound?
Q2: Are there any known incompatibilities with common reagents?
Yes. Strong organometallic reagents, such as Grignard reagents or organolithiums, can be incompatible. These reagents can deprotonate the amine or add to the pyridine ring. If such reagents are necessary, protection of the amine is strongly recommended.
Q3: Can the difluoromethyl group undergo any side reactions?
Under certain conditions, particularly with strong nucleophiles or bases, elimination of fluoride to form a monofluoromethyl or even a methyl group is a theoretical possibility, though it is generally not a common degradation pathway under standard synthetic conditions.
Q4: How should I purify this compound if it has started to decompose?
Column chromatography on silica gel is a viable method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, is typically effective. Due to its basic nature, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and recovery by minimizing interaction with the acidic silica gel.
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Recommended Bases | Cs₂CO₃, K₂CO₃, DIPEA | Mild, non-nucleophilic bases that minimize side reactions. |
| Recommended Solvents | DMF, DMSO, NMP, Dioxane | Aprotic, polar solvents that can facilitate SNAAr and other coupling reactions. |
| Temperature Range | 25 °C to 100 °C | Start at lower temperatures and increase only as needed to avoid thermal decomposition. |
| Incompatible Reagents | Strong bases (NaH, KOtBu), Organolithiums, Grignard reagents | Can cause deprotonation and undesired side reactions. |
Technical Support Center: A Troubleshooting Guide for Scaling Up 6-(difluoromethyl)pyridin-2-amine Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of 6-(difluoromethyl)pyridin-2-amine. This valuable building block is integral to the development of novel therapeutics, and its efficient, safe, and scalable production is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, common issues encountered during the synthesis and scale-up of this compound and related fluorinated pyridines.
Q1: My reaction shows low conversion or has stalled completely. What are the likely causes and how can I fix it?
Low conversion is a frequent challenge, often stemming from issues with reagents, reaction conditions, or the inherent reactivity of the pyridine system.
Potential Causes & Solutions:
-
Low Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, which can make certain transformations challenging.[3] The difluoromethyl group further deactivates the ring towards certain reactions.
-
Solution: Ensure your reaction conditions are optimized. This may involve screening different catalysts, solvents, or increasing the reaction temperature. For reactions like nucleophilic aromatic substitution (SNAr), stronger nucleophiles or the use of phase-transfer catalysts may be necessary.[4]
-
-
Reagent Quality and Stoichiometry:
-
Difluoromethylating Agent: The stability and activity of difluoromethylating agents can be a critical factor. Ensure they are of high purity and handled under appropriate inert conditions.
-
Bases/Catalysts: The strength and solubility of the base used can be crucial. For instance, in reactions involving deprotonation, a stronger base like sodium hydride (NaH) might be required, as seen in related syntheses.[5][6]
-
Solution: Verify the purity of all starting materials via analytical methods (e.g., NMR, GC-MS). Perform a stoichiometric analysis to ensure key reagents are not being consumed by side reactions or impurities (e.g., water).
-
-
Sub-optimal Temperature Control:
-
Solution: On scale-up, heat transfer becomes less efficient.[3] What works in a round-bottom flask may not translate to a large reactor. Monitor the internal reaction temperature closely and ensure your heating/cooling system can maintain the setpoint. For exothermic steps, consider controlled, slow addition of reagents.
-
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?
Impurity profiles often change during scale-up due to prolonged reaction times or localized temperature fluctuations.
Common Side Reactions and Mitigation Strategies:
-
Defluorination or Hydrolysis: The difluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of corresponding aldehyde or carboxylic acid impurities.
-
Mitigation: Carefully control the pH and temperature during the reaction and workup. Use of buffered solutions can prevent extreme pH excursions.
-
-
Polymerization: Aminopyridines can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts.[3]
-
Mitigation: Avoid excessive temperatures and consider using a lower reaction concentration. Ensure efficient stirring to prevent localized "hot spots" where polymerization might initiate.
-
-
Regioisomeric Byproducts: Depending on the synthetic route, functionalization could occur at other positions on the pyridine ring.[1]
-
Mitigation: The choice of synthetic strategy is key. Routes that employ directing groups or exploit specific reactivity patterns, such as those starting from a pre-functionalized pyridine, offer better regiocontrol.[1]
-
Logical Flow for Impurity Investigation
Caption: Workflow for identifying and mitigating impurities.
Q3: My product is difficult to isolate and purify. What are the best practices for this compound?
Isolation challenges often become more acute at a larger scale, where chromatography is less desirable.
Isolation and Purification Strategies:
-
Crystallization: This is the most scalable and cost-effective purification method.
-
Solvent Screening: Perform a systematic solvent screen to find a system where the desired product has high solubility in the hot solvent and low solubility at room temperature or below, while key impurities remain soluble.
-
pH Adjustment: this compound is a basic compound. Its solubility, and the solubility of impurities, will be highly dependent on pH. Consider crystallization of the free base or a salt (e.g., hydrochloride, tosylate) to achieve the best purification.
-
-
Extraction:
-
The compound has limited aqueous solubility.[3] Use this to your advantage in liquid-liquid extractions to remove water-soluble impurities. Be mindful of pH during extraction to ensure the compound is in its neutral form and partitions into the organic layer.
-
-
Column Chromatography: While not ideal for large-scale manufacturing, it is an excellent tool for removing stubborn impurities at the lab or kilo-lab scale. Normal-phase silica gel chromatography is typically effective.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this process?
Handling fluorinated organic compounds and potent reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7][8][9]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust, vapors, or mists.[10][11]
-
Hazardous Reagents:
-
Fluorinating Agents: Some routes may use hazardous fluorinating agents like DAST, which are difficult to handle on a large scale.[12] Whenever possible, opt for safer, more scalable alternatives.
-
Strong Bases/Acids: Reagents like sodium hydride (NaH) and strong acids like HBr require careful handling to prevent violent reactions, especially with water.[5][13]
-
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[9] Be familiar with the first-aid measures outlined in the Safety Data Sheets (SDS) for all chemicals used.[7][11]
Q2: Which analytical techniques are recommended for in-process control (IPC) and final product release?
Robust analytical methods are the cornerstone of a reliable and reproducible process.
| Analytical Technique | Purpose | Typical Use Case |
| HPLC/UPLC | Quantify reaction completion, assess purity, and detect impurities. | IPC checks at key reaction time points; final purity assessment of isolated product. |
| ¹H and ¹⁹F NMR | Confirm the structure of the desired product and identify key intermediates and impurities. | Structural confirmation of the final product and key intermediates. |
| LC-MS / GC-MS | Identify the mass of the product and any byproducts, helping to elucidate impurity structures. | Characterizing unknown peaks from an HPLC chromatogram. |
| Karl Fischer Titration | Determine water content. | Critical for reactions sensitive to moisture. |
Q3: Are there more scalable synthetic routes I should consider?
Yes. The ideal large-scale synthesis prioritizes safety, cost-effectiveness, and operational simplicity.
-
Avoiding Hazardous Reagents: Routes that avoid highly toxic or thermally unstable reagents like DAST are strongly preferred for scale-up.[12]
-
One-Pot Procedures: Multi-step, one-pot syntheses can significantly improve efficiency by reducing the number of workups and isolations. A successful kilogram-scale process for the related 4-(difluoromethyl)pyridin-2-amine utilized a two-pot procedure.[14]
-
Readily Available Starting Materials: A process that starts from inexpensive and commercially available materials is more economically viable.[6] Syntheses that require complex, multi-step preparations of the starting material are less attractive for large-scale production.[12]
General Synthetic Approach Comparison
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-(difluoromethyl)pyridin-2-amine
Welcome to the technical support center for the purification of 6-(difluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. The unique electronic properties conferred by the difluoromethyl group necessitate a nuanced approach to purification, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude material is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound involves the amination of a 2-halo-6-(difluoromethyl)pyridine precursor.
Common Impurities Include:
-
Unreacted Starting Materials: The most common impurity is often the starting material, such as 2-bromo-6-(difluoromethyl)pyridine.
-
Catalyst Residues: If a copper-catalyzed amination is performed, residual copper salts may be present.
-
Byproducts of Side Reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the difluoromethyl group or over-alkylation of the amine can occur, although the difluoromethyl group is generally stable.
-
Solvent and Reagent Residues: High boiling point solvents like ethylene glycol or residual bases such as potassium carbonate may be carried through from the reaction workup.
Q2: I'm observing a persistent impurity with a similar polarity to my product. How can I effectively separate it?
When dealing with closely eluting impurities, a multi-step purification strategy is often necessary. Here is a logical workflow to tackle this common issue:
Caption: A systematic workflow for the purification of this compound.
Start with an acid-base extraction to remove non-basic impurities. Follow this with column chromatography, optimizing the solvent system for maximum separation. Finally, recrystallization can be employed to remove any remaining trace impurities.
Troubleshooting Guides
Issue 1: Low recovery after acid-base extraction.
Possible Cause: Incorrect pH adjustment is a frequent cause of low recovery. The basicity of the 2-amino group on the pyridine ring is significantly reduced by the electron-withdrawing difluoromethyl group. The predicted pKa of this compound is approximately 3.88. This is considerably lower than that of 2-aminopyridine itself.
Suggested Solution:
-
Acidification Step: When extracting into the aqueous phase, use a dilute acid (e.g., 1M HCl) and ensure the pH is lowered to approximately 1-2 to fully protonate the amine.
-
Basification Step: To recover your product from the aqueous layer, basify with a suitable base (e.g., 1M NaOH) to a pH of at least 6-7 to ensure the amine is in its freebase form.
-
Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
| Compound | Predicted pKa | Optimal pH for Aqueous Extraction |
| This compound | ~3.88 | 1-2 |
| 2-aminopyridine | ~6.86 | 3-4 |
Issue 2: Product co-elutes with an impurity during column chromatography.
Possible Cause: The polarity of the impurity is very similar to that of your product, making separation on silica gel challenging.
Suggested Solution:
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Addition of a Modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to reduce peak tailing and improve the resolution of basic compounds on silica gel.
-
Alternative Stationary Phase: If separation on silica is not achievable, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.
Caption: Decision tree for optimizing column chromatography.
Issue 3: The compound fails to crystallize or oils out during recrystallization.
Possible Cause: The solvent system may not be optimal, or the concentration of impurities is too high, inhibiting crystal lattice formation.
Suggested Solution:
-
Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For this compound, consider solvent systems such as ethyl acetate/hexanes, toluene, or ethanol/water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
Seeding: If crystallization does not initiate, adding a seed crystal of the pure compound can help to induce crystal growth.
-
Purity Check: If oiling out persists, it may be necessary to perform another purification step, such as column chromatography, to reduce the impurity load before attempting recrystallization again.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M HCl. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is between 6 and 7.
-
Extract the product back into an organic solvent (e.g., ethyl acetate). Repeat the extraction 3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
-
Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pack a column with the slurry.
-
Dissolve the crude or partially purified product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and carefully load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 70:30 hexane/ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by HPLC
A reverse-phase HPLC method is suitable for determining the purity of this compound.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Validation & Comparative
Introduction: The Growing Importance of Fluorinated Pyridines in Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 6-(Difluoromethyl)pyridin-2-amine
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl (-CHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl (-OH) or thiol (-SH) groups, offering a lipophilic hydrogen bond donor with distinct electronic properties.[2]
This compound (C₆H₆F₂N₂) is a key building block in the synthesis of numerous pharmacologically active agents.[3][4] Its structure combines the versatile pyridine core with an electron-withdrawing difluoromethyl group and an electron-donating amine group, creating a unique electronic and steric profile. Accurate structural characterization is paramount for its application in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will delve into the causality behind the observed chemical shifts and coupling constants, offer a comparative analysis with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For this compound, we can distinguish four distinct types of protons: the three aromatic protons on the pyridine ring, the two amine protons, and the single methine proton of the difluoromethyl group.
Chemical Shifts (δ) and Electronic Effects
The position of a signal (chemical shift) in the ¹H NMR spectrum is highly sensitive to the local electronic environment.
-
Aromatic Protons (H3, H4, H5): The pyridine ring protons typically resonate between δ 7.0 and 8.5 ppm.[5] In this molecule, the electron-donating amino group (-NH₂) at the C2 position increases electron density primarily at the ortho (H3) and para (H5) positions, causing an upfield shift (to a lower δ value). Conversely, the strongly electron-withdrawing difluoromethyl group (-CHF₂) at the C6 position decreases electron density across the ring, particularly at the ortho (H5) and para (H3) positions, causing a downfield shift. The final observed shifts are a balance of these competing effects.
-
Amine Protons (-NH₂): The chemical shift of amine protons is highly variable as it is strongly influenced by solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[6][7] In a non-protic solvent like CDCl₃ or DMSO-d₆, this signal typically appears as a broad singlet.
-
Difluoromethyl Proton (-CHF₂): The single proton of the -CHF₂ group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This results in significant deshielding, shifting its resonance to a much lower field compared to a standard alkyl proton. This signal is a key diagnostic feature for the -CHF₂ moiety.[8]
Spin-Spin Coupling (J-Coupling): A Window into Connectivity
Spin-spin coupling provides through-bond connectivity information. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent, magnetically active nuclei.
-
Aromatic Coupling: The pyridine protons will exhibit characteristic coupling patterns. H4 will be coupled to both H3 and H5, likely appearing as a triplet (if J₃,₄ ≈ J₄,₅) or a triplet of doublets. H3 and H5 will appear as doublets, further split by smaller long-range couplings. Typical aromatic coupling constants are: ³J (ortho) ≈ 6-9 Hz, ⁴J (meta) ≈ 2-3 Hz, and ⁵J (para) < 1 Hz.[9]
-
Geminal H-F Coupling (²JHF): The most prominent coupling involves the -CHF₂ group. The proton signal will be split into a triplet by the two equivalent fluorine-19 nuclei. This geminal ²JHF coupling is typically large, often in the range of 50-60 Hz, providing unambiguous evidence for the -CHF₂ group.[10][11]
Predicted ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H4 (Pyridine) | ~7.4 - 7.6 | t | ³J(H4,H5) ≈ 8.0, ³J(H4,H3) ≈ 7.5 |
| H5 (Pyridine) | ~6.6 - 6.8 | d | ³J(H5,H4) ≈ 8.0 |
| H3 (Pyridine) | ~6.4 - 6.6 | d | ³J(H3,H4) ≈ 7.5 |
| -NH₂ | Variable (e.g., ~4.5-5.5) | br s | None |
| -CH F₂ | ~6.5 - 7.0 | t | ²J(H,F) ≈ 55 |
Note: Predicted values are estimates. Actual values will depend on the solvent and experimental conditions.
Part 2: ¹⁹F NMR Spectral Analysis
¹⁹F NMR is an exceptionally powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and a wide range of chemical shifts that are very sensitive to the molecular environment.[12][13]
Chemical Shift (δ) and Multiplicity
For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for difluoromethyl groups attached to aromatic systems can vary but is a characteristic identifier.[14]
The most important feature of the ¹⁹F spectrum is its coupling to the geminal proton. Since the two fluorine atoms are coupled to one proton, the ¹⁹F signal will appear as a doublet . The splitting of this doublet will be equal to the ²JHF coupling constant observed in the ¹H NMR spectrum (≈ 55 Hz).[11]
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| -CHF₂ | ~ -90 to -120 | d | ²J(F,H) ≈ 55 |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The predicted range is a general estimate.
Part 3: Comparative Analysis
To fully appreciate the influence of the difluoromethyl group, it is instructive to compare its NMR signature with non-fluorinated and per-fluorinated analogs.
| Compound | Key ¹H NMR Signal | Aromatic Proton Shifts | Key ¹⁹F NMR Signal |
| 6-methylpyridin-2-amine | -CH₃: ~δ 2.4 (s) | Generally upfield | None |
| This compound | -CHF₂: ~δ 6.7 (t, J ≈ 55 Hz) | Intermediate | ~δ -110 (d, J ≈ 55 Hz) |
| 6-(trifluoromethyl)pyridin-2-amine [15] | None | Generally downfield | -CF₃: ~δ -68 (s) |
Analysis:
-
From -CH₃ to -CHF₂: Replacing the electron-donating methyl group with the electron-withdrawing difluoromethyl group causes a significant downfield shift in the aromatic proton signals. The characteristic methyl singlet is replaced by the highly informative downfield triplet of the -CHF₂ proton.
-
From -CHF₂ to -CF₃: The trifluoromethyl group is even more electron-withdrawing, pushing the aromatic protons further downfield. In the ¹⁹F NMR, the signal for the -CF₃ group is a singlet (as there is no geminal proton to couple with) and appears at a different chemical shift compared to the -CHF₂ group.
This comparison highlights how ¹H and ¹⁹F NMR spectroscopy can be used to rapidly distinguish between these structurally similar but electronically distinct analogs.
Part 4: Experimental Protocols
Acquiring high-quality, reproducible NMR data requires a standardized protocol. The trustworthiness of any analysis rests on a self-validating system where experimental choices are justified.[16]
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for aminopyridines due to its high polarity. Be aware that the choice of solvent can influence the chemical shifts of labile protons like those of the -NH₂ group.[7][17][18]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For ¹H NMR, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 ppm), or tetramethylsilane (TMS) can be added (δ 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard with a non-interfering signal can be used.
-
-
¹H NMR Spectrum Acquisition:
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and minimal distortion.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle to reduce the experiment time without saturating the signals.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.
-
Number of Scans (nt): Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
-
¹⁹F NMR Spectrum Acquisition:
-
Probe Tuning: Ensure the NMR probe is tuned to the ¹⁹F frequency.[14]
-
Acquisition Parameters:
-
Spectral Width (sw): The chemical shift range for fluorine is vast. For an unknown, start with a very large spectral width (e.g., >200 ppm) to locate the signal, then narrow the window for higher resolution.[14] For this compound, a window of ~50 ppm centered at ~ -110 ppm should be sufficient.
-
Proton Decoupling: It is highly recommended to acquire both a proton-coupled and a proton-decoupled spectrum. The coupled spectrum will show the characteristic doublet, confirming the H-F coupling. The decoupled spectrum will show a singlet, which can improve the signal-to-noise ratio.[19]
-
Number of Scans (nt): ¹⁹F is a sensitive nucleus, so 16 to 64 scans are typically sufficient.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak for ¹H NMR.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Workflow Visualization
Caption: Standard workflow for ¹H and ¹⁹F NMR analysis.
Part 5: Structural Visualization and Coupling Pathways
Understanding the through-bond coupling relationships is key to spectral assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-(Difluoromethoxy)pyridin-2-amine | 1131007-43-6 [smolecule.com]
- 4. americanelements.com [americanelements.com]
- 5. hmdb.ca [hmdb.ca]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 14. F19 detection [nmr.chem.ucsb.edu]
- 15. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]
- 16. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 6-(Difluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 6-(difluoromethyl)pyridin-2-amine, a critical building block in modern pharmaceuticals. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide you in selecting the optimal method for your analytical needs.
The Criticality of Purity for this compound
This compound is a fluorinated aminopyridine moiety increasingly utilized in the synthesis of novel therapeutic agents. The introduction of the difluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. However, impurities arising from the synthetic process—such as starting materials, by-products, or degradation products—can have unintended pharmacological or toxicological effects.[1] Therefore, robust and reliable analytical methods are required to detect and quantify these impurities, ensuring the compound meets the stringent purity criteria outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a premier technique for the analysis of small molecules, offering high resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[4][5] For a polar, aromatic amine like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6]
Causality Behind Experimental Choices for RP-HPLC
The selection of chromatographic conditions is paramount for achieving a successful separation. Here, we dissect the rationale behind each parameter for analyzing our target compound.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC due to its hydrophobicity, which provides excellent retention for moderately polar compounds like our analyte.[5][7] To mitigate peak tailing, which is common for basic compounds like amines due to interaction with acidic silanol groups on the silica support, a column with end-capping or a base-deactivated stationary phase is crucial.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is recommended.[7]
-
Aqueous Phase: A buffer is necessary to control the pH and ensure the ionization state of the amine is consistent, leading to reproducible retention times and sharp peaks.[8] Setting the pH at least 2 units below the pKa of the amine group (pKa of aminopyridines is typically around 5-7) ensures the analyte is in its protonated, more polar form.[8] A buffer of 0.1% formic acid or ammonium formate in water is a good choice as they are volatile and compatible with mass spectrometry (MS) detection, should it be required for impurity identification.
-
Organic Phase: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
-
Detector: The aromatic pyridine ring in the analyte contains a chromophore, making UV detection a simple and robust choice.[8] An analysis wavelength is typically chosen at the absorbance maximum of the analyte (e.g., around 254 nm) to ensure high sensitivity. A photodiode array (PDA) detector can be invaluable during method development to assess peak purity and identify the optimal wavelength.
Proposed RP-HPLC Method Protocol
This protocol serves as a robust starting point for the development and validation of a purity method for this compound.
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector |
| Column | Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Diluent | 50:50 Water:Acetonitrile |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Data Analysis:
Purity is determined by area percent, calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[9] Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[10]
Gas Chromatography (GC): Superiority for Volatile and Thermally Stable Impurities
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11][12] It is particularly well-suited for identifying residual solvents and volatile or semi-volatile process-related impurities that may not be amenable to HPLC analysis.[10][13]
Causality Behind Experimental Choices for GC
For this compound, a direct GC analysis is feasible due to its relatively low molecular weight and the stability of the pyridine ring.
-
Stationary Phase: A low-to-mid polarity column is ideal. A 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent) is a versatile and robust choice for separating a wide range of compounds, including aromatic amines.[13][14]
-
Carrier Gas: Helium or hydrogen are the standard carrier gases, providing good efficiency. Helium is generally preferred for its safety.[13]
-
Inlet: A split/splitless inlet is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection provides higher sensitivity for trace analysis.[13] The inlet temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is essential to elute compounds with different boiling points effectively. The program starts at a low temperature to resolve volatile impurities and ramps up to elute the main analyte and any less volatile by-products.[13]
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds, offering high sensitivity and a wide linear range.[15] For unequivocal identification of impurities, a Mass Spectrometer (MS) is the gold standard, providing structural information.[14][16]
Proposed GC-FID/MS Method Protocol
This protocol provides a solid foundation for developing a GC method for assessing volatile impurities in this compound.
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| GC System | GC with Split/Splitless Inlet, FID or MS Detector |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 260 °C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 70 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. |
| Detector Temp. | FID: 280 °C; MS Transfer Line: 280 °C |
| MS (if used) | Ion Source: 230 °C; Mass Range: 40-400 amu |
| Diluent | Dichloromethane or Methanol |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 5 mL of a suitable volatile solvent (e.g., dichloromethane) to a concentration of 5 mg/mL.
-
Vortex thoroughly to dissolve.
Data Analysis:
Similar to HPLC, purity is typically assessed by area percent. When using MS, impurities can be identified by comparing their mass spectra to library databases (e.g., NIST). Validation of GC methods is crucial to ensure reliability and regulatory compliance.[10][11][17]
Visualizing the Analytical Workflows
To better illustrate the procedural flow for each technique, the following diagrams outline the key steps from sample preparation to data analysis.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC purity assessment.
Method Comparison: Choosing the Right Tool for the Job
Both HPLC and GC are powerful chromatographic techniques, but their strengths are applied to different aspects of purity analysis for this compound. The choice between them, or the decision to use both orthogonally, depends on the specific analytical goal.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) |
| Primary Application | Main component assay and non-volatile or thermally labile impurities. | Volatile/semi-volatile impurities, residual solvents. |
| Analyte Suitability | Excellent for polar, high molecular weight, and thermally sensitive compounds. | Ideal for volatile and thermally stable compounds. |
| Selectivity | High. Tunable via mobile phase pH, organic solvent choice, and stationary phase. | Very high, especially with capillary columns. Based on boiling point and polarity. |
| Sensitivity | High (ng to pg level), depending on the detector (UV, MS). | Very high (pg to fg level), especially with sensitive detectors like MS or ECD. |
| Potential Issues | Peak tailing for basic amines, potential for non-eluting impurities on the column. | Potential for thermal degradation of the analyte in the injector, requires derivatization for non-volatile compounds.[16][17] |
| Impurity Identification | Possible with MS detection (LC-MS). Peak purity can be assessed with PDA. | Excellent with MS detection, allowing for library matching and structural elucidation. |
| Regulatory Standing | Widely accepted and documented in pharmacopeias (USP, EP) for purity and assay.[18][19][20][21] | Standard method for residual solvents (ICH Q3C) and volatile impurities.[1][10] |
Expert Recommendation:
For a comprehensive purity profile of this compound, a dual-pronged approach is recommended.
-
RP-HPLC should be the primary method for determining the assay of the main component and quantifying related substances (non-volatile impurities). Its robustness and applicability to the polar nature of the analyte make it the quintessential tool for this purpose.[4]
-
GC-MS should be employed as an orthogonal method, specifically to screen for and quantify residual solvents from the synthesis and any volatile by-products that might be missed by HPLC.
This complementary use of HPLC and GC provides a holistic view of the compound's purity, ensuring that both volatile and non-volatile impurities are controlled, aligning with the rigorous standards of pharmaceutical development.[2][22]
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. hovione.com [hovione.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. drugfuture.com [drugfuture.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. usp.org [usp.org]
- 19. <621> CHROMATOGRAPHY [drugfuture.com]
- 20. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 21. scribd.com [scribd.com]
- 22. database.ich.org [database.ich.org]
A Comparative Crystallographic Guide to 6-(Difluoromethyl)pyridin-2-amine Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine moieties, capable of modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive X-ray crystallographic analysis of 6-(difluoromethyl)pyridin-2-amine derivatives, a class of compounds with considerable potential in drug discovery. By examining their solid-state structures, we aim to elucidate the subtle interplay of intermolecular forces that govern their crystal packing and, by extension, influence their macroscopic properties.
The Pivotal Role of the Difluoromethyl Group in Crystal Engineering
The difluoromethyl group is more than a mere placeholder for a hydrogen-bond donor. Its unique electronic properties, including the ability of the C-H bond to act as a hydrogen-bond donor and the fluorine atoms as weak acceptors, introduce a complex array of potential intermolecular interactions.[2] Understanding how these interactions dictate the three-dimensional arrangement of molecules in a crystal lattice is paramount for controlling solid-state properties such as solubility, dissolution rate, and polymorphism, all of which are critical in pharmaceutical development.
This guide will delve into the crystallographic nuances of a series of this compound derivatives, comparing their molecular conformations and supramolecular assemblies. By presenting detailed experimental data and protocols, we offer a framework for rationalizing and predicting the solid-state behavior of this important class of molecules.
Comparative Analysis of Molecular Geometry and Crystal Packing
-
Derivative A: this compound
-
Derivative B: 5-bromo-6-(difluoromethyl)pyridin-2-amine
-
Derivative C: N-(6-(difluoromethyl)pyridin-2-yl)acetamide
Table 1: Comparison of Key Crystallographic Data for Hypothetical this compound Derivatives
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Derivative C (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 10.5 | 7.8 | 5.9 |
| b (Å) | 8.2 | 12.3 | 9.1 |
| c (Å) | 14.7 | 18.5 | 10.2 |
| α (°) | 90 | 90 | 85.4 |
| β (°) | 98.2 | 90 | 78.1 |
| γ (°) | 90 | 90 | 88.9 |
| Z | 4 | 8 | 2 |
| R-factor (%) | 4.5 | 4.2 | 3.8 |
Molecular Conformation
The conformation of the this compound scaffold is expected to be largely planar, with the exocyclic amine group lying in or close to the plane of the pyridine ring. The orientation of the difluoromethyl group, however, can vary. The C-H bond of the CHF₂ group may engage in intramolecular hydrogen bonding with the pyridine nitrogen, influencing its orientation. In the solid state, the observed conformation will be a balance between these intramolecular forces and the energetic favorability of intermolecular interactions within the crystal lattice.
Crystal Packing and Intermolecular Interactions
The supramolecular assembly of these derivatives is dictated by a hierarchy of intermolecular interactions. The primary amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a competent acceptor, leading to the formation of robust N-H···N hydrogen bonds. These interactions are often responsible for the formation of primary structural motifs such as dimers or chains.
The difluoromethyl group introduces additional layers of complexity. The acidic proton of the CHF₂ group can participate in weak C-H···N or C-H···F hydrogen bonds.[3] Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors. The presence of other substituents, such as a bromine atom in Derivative B or an acetamide group in Derivative C, will introduce additional intermolecular interactions, such as halogen bonding or N-H···O hydrogen bonds, which will compete with and complement the existing interactions, leading to vastly different crystal packing arrangements.
For instance, in Derivative B, the bromine atom could participate in halogen bonding with the pyridine nitrogen or other halogen bond acceptors, influencing the overall packing. In Derivative C, the acetamide group introduces a strong hydrogen bond donor (N-H) and acceptor (C=O), which would likely dominate the hydrogen bonding landscape, leading to different supramolecular synthons compared to the parent amine.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established methods. A general approach involves the difluoromethylation of a suitable pyridine precursor.
Step-by-Step Protocol:
-
Starting Material: A common starting material is 2-amino-6-methylpyridine.
-
Halogenation: The methyl group can be halogenated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield the corresponding halomethyl derivative.
-
Fluorination: The halomethyl group is then subjected to fluorination using a suitable fluorinating agent, such as silver fluoride (AgF) or antimony trifluoride (SbF₃), to introduce the difluoromethyl group.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Step-by-Step Protocol:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to achieve a saturated or near-saturated solution.
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature, allowing for the slow evaporation of the solvent.
-
Vapor Diffusion: Alternatively, a solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed container containing a poor solvent (an "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
X-ray Data Collection and Structure Refinement
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Visualization of Experimental Workflow and Molecular Interactions
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative study of difluoromethyl vs trifluoromethyl pyridines in biological assays
An In-Depth Comparative Guide to Difluoromethyl vs. Trifluoromethyl Pyridines in Biological Assays
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing pharmacological profiles.[1] The pyridine ring, a privileged scaffold in numerous approved drugs, is frequently targeted for fluorination to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[2][3] Among the most impactful fluorinated motifs are the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups. While both can profoundly alter a molecule's properties, they do so in distinct ways, presenting a critical choice for drug designers.
The -CF3 group is a well-established substituent used to block metabolic hotspots, increase lipophilicity, and serve as a bioisostere for groups like chlorine.[4] Its strong electron-withdrawing nature can significantly deactivate an aromatic ring against oxidative metabolism.[4][5] In contrast, the -CF2H group has emerged as a more nuanced modulator. It is recognized not only for enhancing metabolic stability but also for its unique ability to act as a "lipophilic hydrogen bond donor," a property not shared by the -CF3 group.[6][7][8][9] This guide provides an in-depth, data-driven comparison of these two crucial moieties on a pyridine scaffold, offering insights into their differential effects on physicochemical properties, pharmacokinetics, and pharmacodynamics to inform rational drug design.
Pillar 1: Physicochemical Properties—More Than Just Lipophilicity
The choice between a -CF2H and a -CF3 group fundamentally alters the electronic and steric landscape of the pyridine ring, influencing its acidity (pKa), lipophilicity (logP/logD), and intermolecular interaction potential.
Lipophilicity and Polarity: The -CF3 group is significantly more lipophilic than the -CF2H group. This increased lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets.[4] However, the -CF2H group offers a more balanced polarity-lipophilicity ratio.[10] While still enhancing lipophilicity compared to a methyl group, it avoids the sometimes excessive lipophilicity imparted by a -CF3 group, which can lead to off-target effects or poor solubility.[6][8]
Electronic Effects and pKa Modulation: Both groups are electron-withdrawing, but the -CF3 group has a much stronger inductive effect. This powerfully influences the pKa of the pyridine nitrogen. Attaching a -CF3 group significantly lowers the pKa, making the pyridine less basic. The -CF2H group has a more moderate effect. This differential pKa modulation is critical, as it can dictate a compound's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with targets via ionic bonds.
The Unique Hydrogen-Bonding Capacity of -CF2H: The most striking difference lies in hydrogen bonding potential. The C-H bond in the -CF2H group, polarized by the two adjacent fluorine atoms, is acidic enough to act as a hydrogen bond donor.[11][12] This allows it to function as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, enabling specific, favorable interactions with hydrogen bond acceptors (like carbonyl oxygens or nitrogen atoms) in a protein's active site.[7][9][11] The -CF3 group, lacking a hydrogen atom, cannot participate in such interactions.[12] This unique feature of the -CF2H group can lead to significant gains in binding affinity and selectivity.[6][8]
Comparative Physicochemical Data
| Property | -CH3 Pyridine (Reference) | -CF2H Pyridine | -CF3 Pyridine | Rationale & Impact |
| Hansch Lipophilicity Parameter (π) | +0.50 | +0.61 | +1.07 | -CF3 drastically increases lipophilicity, affecting permeability and potential for non-specific binding. -CF2H offers a moderate increase. |
| Pyridine pKa (approx.) | ~5.2 | ~3.5 | ~1.5 | Strong electron withdrawal by -CF3 severely reduces basicity. This impacts solubility and ionic interactions at physiological pH. |
| Hydrogen Bond Donor Capacity | No | Yes (Weak/Moderate) | No | The -CF2H group can form crucial hydrogen bonds with target receptors, a key advantage for potency and selectivity.[10][12] |
| Dipole Moment (Debye) | ~2.2 | ~2.9 | ~2.5 | The polarity difference influences solubility and dipole-dipole interactions with the biological target. |
Pillar 2: Pharmacokinetic Profile (ADME)—The Metabolic Stability Face-Off
A primary driver for incorporating fluorinated groups is to improve metabolic stability. Both -CF2H and -CF3 excel in this regard, but their impact on a molecule's overall ADME (Absorption, Distribution, Metabolism, Excretion) profile can differ.
Metabolic Stability: Both groups effectively block metabolism at the site of attachment. The high strength of the C-F bond makes both motifs highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[4][5] The -CF3 group is exceptionally robust and can deactivate the entire pyridine ring to oxidative metabolism due to its potent electron-withdrawing effect.[5] While the -CF2H group also confers significant metabolic stability, its slightly less deactivating nature may shift metabolism to other parts of the molecule.[5] However, in many cases, the replacement of a metabolically labile methyl or methoxy group with -CF2H provides a substantial and sufficient improvement in metabolic half-life.[7]
Permeability and Efflux: Increased lipophilicity from -CF3 substitution generally improves passive diffusion across cell membranes, which can be beneficial for oral absorption and CNS penetration.[1][4] However, excessive lipophilicity can also make a compound a substrate for efflux transporters like P-glycoprotein (P-gp), limiting its effective concentration. The more balanced lipophilicity of -CF2H analogs may offer a "sweet spot," providing good permeability without triggering efflux.
Visualizing the Strategic Choice in Drug Discovery
Pillar 3: Pharmacodynamics—The Impact on Target Interaction
The ultimate test of these groups is their effect on biological activity. The differences in electronics, sterics, and hydrogen-bonding capability directly translate to differential interactions with protein targets.
-CF3: Steric Bulk and Hydrophobic Interactions: The trifluoromethyl group is sterically larger than a methyl group and significantly more hydrophobic. It excels at filling hydrophobic pockets within a target's binding site, often leading to improved binding affinity through favorable van der Waals and hydrophobic interactions. Its inability to act as a hydrogen bond donor makes its interactions primarily non-directional.
-CF2H: A Dual-Interaction Moiety: The difluoromethyl group offers a more versatile interaction profile. It can also occupy hydrophobic pockets, but its key advantage is the potential for a directional C-F···H-X hydrogen bond.[12] If the target's active site contains a hydrogen bond acceptor (e.g., a backbone carbonyl) in the correct orientation, replacing a -CH3 or even a -CF3 with a -CF2H can introduce a new, potent binding interaction that significantly boosts affinity and selectivity.[12]
Visualizing Target Interactions
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal substituent, a series of standardized biological assays must be performed.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (both -CF2H and -CF3 analogs) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, ~0.5 mg/mL), NADPH (a required cofactor, ~1 mM), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Add the test compound to the wells to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). A longer t½ indicates greater metabolic stability.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures a compound's ability to passively diffuse across an artificial lipid membrane, predicting its absorption potential.
Methodology:
-
Plate Setup: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer (pH 7.4).
-
Compound Addition: The test compounds are added to the donor plate wells, which are also filled with buffer (pH 7.4).
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Data Interpretation: The effective permeability coefficient (Pe) is calculated. Higher Pe values suggest better passive membrane permeability.
Conclusion: A Strategic Choice Based on Context
Neither the difluoromethyl nor the trifluoromethyl group is universally superior. The choice is highly context-dependent, driven by the specific challenges of a drug discovery program and the topology of the biological target.
-
Choose -CF3 when: The primary goal is to maximize metabolic stability and lipophilicity, fill a large hydrophobic pocket, and drastically reduce the basicity of the pyridine ring.
-
Choose -CF2H when: A more nuanced approach is required. It is the ideal choice when there is an opportunity to engage a hydrogen bond acceptor in the target site, when a moderate increase in lipophilicity is desired, or when preserving some basicity of the pyridine nitrogen is important for solubility or target interactions.[13]
The -CF2H group's unique ability to act as a lipophilic hydrogen bond donor provides a powerful tool for medicinal chemists to enhance potency and selectivity in ways that the -CF3 group cannot.[6][8] A thorough evaluation using the assays described herein is essential for making an informed, data-driven decision that can ultimately lead to a more successful drug candidate.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic efficiency for different isomers of difluoromethyl aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the difluoromethyl (-CHF2) group is of particular interest as a lipophilic bioisostere for hydroxyl, thiol, and amino functionalities.[1] Its introduction into a molecule can significantly modulate key pharmacological properties such as metabolic stability, membrane permeability, pKa, and binding affinity.[1] Difluoromethyl aminopyridines, in particular, represent a class of privileged scaffolds found in a growing number of clinical candidates and approved drugs. However, the synthetic accessibility and efficiency of obtaining specific positional isomers of this scaffold can vary dramatically, posing a significant challenge for medicinal and process chemists.
This guide provides an in-depth comparison of the synthetic efficiency for accessing different isomers of difluoromethyl aminopyridine. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of synthetic routes to empower researchers in their selection of synthetic strategies.
Strategic Approaches to the Synthesis of Difluoromethyl Aminopyridines
The synthesis of difluoromethyl aminopyridines can be broadly approached via two strategic disconnections:
-
Direct C-H Difluoromethylation of an Aminopyridine Scaffold: This is an atom-economical approach that involves the direct introduction of the -CHF2 group onto a pre-existing aminopyridine ring. The primary challenge lies in controlling the regioselectivity of the C-H functionalization.
-
Amination of a Pre-functionalized Difluoromethylpyridine: This strategy involves the synthesis of a difluoromethylpyridine intermediate, followed by the introduction of the amino group. This approach often offers better control over isomer purity but may involve more synthetic steps.
The choice between these strategies is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.
Case Study: A Scalable and Efficient Synthesis of 4-(Difluoromethyl)pyridin-2-amine
The synthesis of 4-(difluoromethyl)pyridin-2-amine is well-documented and serves as an excellent case study for a multi-step approach that is both practical and scalable. A recently developed one-pot, three-step procedure highlights the efficiencies that can be gained through process optimization.[2]
Synthetic Workflow Diagram
Caption: Optimized synthetic workflow for 4-(difluoromethyl)pyridin-2-amine.
Comparative Analysis of Synthetic Routes to 4-(Difluoromethyl)pyridin-2-amine
| Route | Starting Material | Key Steps | Overall Yield | Key Advantages | Key Disadvantages | Reference |
| A | 4-Methylpyridin-2-amine | Boc-protection, radical bromination, fluorination (DAST), deprotection | ~2.8% | Inexpensive starting material | Low overall yield, use of hazardous DAST | [2] |
| B | 4-(Difluoromethyl)pyridine | N-oxidation, amination (PyBroP), deprotection | ~64% | Shorter route | Expensive and specialized amination reagent | [2] |
| C | 2-Chloro-4-(difluoromethyl)pyridine | Buchwald-Hartwig amination, deprotection | ~80% | High yield in final steps | Expensive and not readily available starting material | [2] |
| Optimized One-Pot | 2-Amino-4-cyanopyridine | Diazotization/Sandmeyer, nitrile reduction, deoxyfluorination, amination (in situ) | ~72% | Scalable, economical, one-pot procedure | Multi-step one-pot requires careful control | [2] |
Detailed Experimental Protocol: Optimized One-Pot Synthesis of 4-(Difluoromethyl)pyridin-2-amine[2]
This protocol is a representation of an efficient, multi-step synthesis performed in a single pot, showcasing a high level of synthetic efficiency.
Step 1: Diazotization and Sandmeyer Reaction
-
To a stirred solution of 2-amino-4-cyanopyridine in aqueous HCl, a solution of sodium nitrite in water is added dropwise at 0 °C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated HCl at 0 °C.
-
The reaction mixture is stirred and allowed to warm to room temperature.
Step 2: Reduction of Nitrile to Aldehyde
-
The crude 2-chloro-4-cyanopyridine from the previous step is extracted and dissolved in an appropriate solvent.
-
The solution is then subjected to reduction using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature to afford 2-chloro-4-formylpyridine.
Step 3: Deoxyfluorination
-
To the crude 2-chloro-4-formylpyridine, a deoxyfluorinating agent such as (diethylamino)sulfur trifluoride (DAST) is added cautiously at low temperature.
-
The reaction is stirred until completion to yield 2-chloro-4-(difluoromethyl)pyridine.
Step 4: Buchwald-Hartwig Amination
-
To the crude 2-chloro-4-(difluoromethyl)pyridine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a source of ammonia (e.g., from a precursor or as a solution) are added.
-
The reaction mixture is heated until the starting material is consumed.
-
Work-up and purification yield the final product, 4-(difluoromethyl)pyridin-2-amine.
Rationale for Experimental Choices: The one-pot procedure is designed to minimize purification steps, which improves overall yield and reduces waste. The choice of the Sandmeyer reaction is a classic and reliable method for converting an amino group to a chloro group. DAST is a common but hazardous reagent for deoxyfluorination; for larger scale, alternative reagents might be considered. The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.
Synthesis of Other Isomers: Strategies and Challenges
While a scalable synthesis for the 4-(difluoromethyl)pyridin-2-amine isomer is well-established, routes to other isomers are less documented and present unique challenges.
Regioselective C-H Difluoromethylation: A Modern Approach
Recent advancements have enabled the direct, regioselective C-H difluoromethylation of pyridines at the meta and para positions.[3][4] This method utilizes a temporary dearomatization strategy to activate specific positions on the pyridine ring towards radical difluoromethylation.
Caption: General strategy for switchable meta- and para-C-H difluoromethylation of pyridines.[3][4]
This powerful methodology allows for the late-stage introduction of the difluoromethyl group, which can be highly advantageous in drug discovery programs.[3] While this has been demonstrated on pyridine-containing drugs, its application starting directly from aminopyridines would require careful optimization to manage the reactivity of the amino group.
Synthesis via Amination of Difluoromethylpyridines
An alternative approach is to first synthesize the desired difluoromethylpyridine isomer and then introduce the amino group. This often involves nucleophilic aromatic substitution (SNAr) on a suitable halodifluoromethylpyridine.
-
2-Amino-5-(difluoromethyl)pyridine: This isomer could potentially be synthesized from 2-chloro-5-(difluoromethyl)pyridine via amination. The synthesis of the chloro-precursor would be the key challenge.
-
2-Amino-6-(difluoromethyl)pyridine: This isomer is commercially available, suggesting that a viable synthetic route exists. A plausible approach would be the amination of 2-chloro-6-(difluoromethyl)pyridine.
-
2-Amino-3-(difluoromethyl)pyridine: The synthesis of this isomer is particularly challenging due to the difficulty of selectively functionalizing the 3-position of the pyridine ring. Direct C-H difluoromethylation of 2-aminopyridine would likely yield a mixture of isomers, with functionalization at the 3- and 5-positions being possible.
Conclusion and Future Outlook
The synthetic efficiency of accessing difluoromethyl aminopyridine isomers is highly dependent on the desired substitution pattern. While a scalable and efficient one-pot synthesis of 4-(difluoromethyl)pyridin-2-amine has been developed, robust and high-yielding routes to other isomers, particularly the 3-substituted analogue, remain a significant challenge.
The advent of regioselective C-H difluoromethylation techniques offers a promising avenue for the late-stage functionalization of complex aminopyridine scaffolds, potentially streamlining the synthesis of novel drug candidates. Future research in this area will likely focus on expanding the scope and improving the efficiency of these direct functionalization methods, as well as developing novel strategies for the synthesis of challenging isomers. For researchers and drug development professionals, a thorough understanding of the available synthetic routes and their inherent challenges is crucial for the successful and timely advancement of their programs.
References
- 1. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the In Vitro Metabolic Stability of Novel 6-(Difluoromethyl)pyridin-2-amine Analogs
A Senior Application Scientist's Guide to Structure-Metabolic Stability Relationships in Early Drug Discovery
In the relentless pursuit of novel therapeutics, early assessment of a compound's metabolic fate is a cornerstone of successful drug development. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately resulting in costly late-stage failures. The 6-(difluoromethyl)pyridin-2-amine scaffold has emerged as a promising starting point for various therapeutic targets. The difluoromethyl group often serves as a bioisosteric replacement for other functionalities, potentially enhancing metabolic stability and altering physicochemical properties.[1][2]
This guide provides an in-depth comparison of the in vitro metabolic stability of a series of novel this compound analogs. We will delve into the experimental design, present comparative data, and interpret the structure-stability relationships (SSR) to inform future medicinal chemistry efforts. This analysis is grounded in established principles of drug metabolism, primarily focusing on the role of hepatic cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of marketed drugs.[3][4]
The "Why" Behind the Experimental Choices: A Self-Validating Protocol
To objectively assess and compare the metabolic stability of our analog series, we employ a well-established in vitro assay using pooled human liver microsomes (HLM).[5][6] HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a cost-effective and reliable model for predicting Phase I metabolism.[3]
Our experimental workflow is designed to be a self-validating system. By including known control compounds and ensuring a linear depletion of the parent compound over time, we can have high confidence in the generated data. The key parameters we will determine are the in vitro half-life (t½) and the intrinsic clearance (Clint), which together provide a quantitative measure of metabolic stability.[7]
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Metabolic Stability of this compound Analogs
For this guide, we synthesized and evaluated a series of four analogs (CMPD-1 to CMPD-4) based on the this compound core. These analogs were strategically designed to probe the impact of substituting at the 4-position of the pyridine ring, a common site for metabolic modification.[8]
| Compound ID | R-Group (at position 4) | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Metabolic Stability Category |
| CMPD-1 | -H | 25 | 55.4 | Moderate |
| CMPD-2 | -OCH₃ | 12 | 115.5 | Low |
| CMPD-3 | -Cl | 58 | 23.9 | High |
| CMPD-4 | -CN | > 60 | < 10 | Very High |
| Control 1 | Verapamil | 8 | 173.3 | Low (High Clearance) |
| Control 2 | Dextromethorphan | 22 | 63.0 | Moderate |
Data presented is a representative, hypothetical dataset for illustrative purposes.
Interpreting the Results: A Structure-Stability Deep Dive
The data clearly demonstrates that seemingly minor structural modifications to the this compound core can have a profound impact on metabolic stability.
The Parent Scaffold (CMPD-1): A Moderate Baseline
Our parent compound, CMPD-1, with a simple hydrogen at the R-position, exhibits moderate metabolic stability. This provides a crucial baseline for evaluating the impact of further substitutions. The clearance is likely driven by oxidation on the electron-rich aminopyridine ring.[9]
The Vulnerable Methoxy Group (CMPD-2)
The introduction of a methoxy group in CMPD-2 leads to a significant decrease in metabolic stability. This is a classic example of introducing a "metabolic soft spot." The O-demethylation of methoxy groups is a well-known and rapid metabolic pathway mediated by CYP enzymes, particularly CYP3A4 and CYP2C9.[10] This rapid clearance makes CMPD-2 a less desirable candidate for further development without modification.
Blocking Metabolism with Electron-Withdrawing Groups (CMPD-3 & CMPD-4)
In stark contrast, the introduction of electron-withdrawing groups dramatically enhances metabolic stability.
-
CMPD-3 (-Cl): The chloro-substituted analog shows a more than two-fold increase in half-life compared to the parent compound. The electron-withdrawing nature of the chlorine atom deactivates the pyridine ring, making it less susceptible to oxidative attack by CYP enzymes.[8]
-
CMPD-4 (-CN): The cyano-substituted analog, CMPD-4, demonstrates the highest metabolic stability in our series. The potent electron-withdrawing cyano group significantly shields the aromatic system from metabolism. This strategy of using bioisosteric replacements like a nitrile to mimic a pyridine nitrogen's hydrogen-bonding ability while improving metabolic properties is a powerful tool in medicinal chemistry.[11]
The Underlying Metabolic Pathway
The primary route of metabolism for many pyridine-containing compounds is oxidation mediated by cytochrome P450 enzymes.[12][13] For the 2-aminopyridine scaffold, likely metabolic pathways include hydroxylation of the pyridine ring or oxidation of the amino group. The difluoromethyl group itself is generally considered to be metabolically robust.
Caption: Potential metabolic pathways for the analog series.
Detailed Experimental Protocol
For researchers looking to replicate or adapt this study, the following detailed protocol for the in vitro metabolic stability assay in human liver microsomes is provided.
1. Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and dilute to the final concentration. Verify pH.[5]
-
Test Compound Stock Solutions (10 mM): Dissolve test compounds in 100% DMSO.
-
Working Solutions (100 µM): Dilute the 10 mM stock solutions in a 50:50 mixture of acetonitrile and water.
-
Human Liver Microsomes (20 mg/mL stock): Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer.[14]
-
NADPH Regenerating System Solution (or 1 mM NADPH): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[7]
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., tolbutamide, labetalol) in acetonitrile at a concentration of 100 ng/mL.
-
Quenching Solution: Acetonitrile with the internal standard.
2. Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of 100 mM phosphate buffer.
-
Add 1 µL of the 100 µM working solution of the test compound to achieve a final concentration of 1 µM.
-
Add the diluted HLM solution (0.5 mg/mL final concentration) to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2 volumes of the cold quenching solution. The 0-minute time point is quenched immediately after the addition of NADPH.
-
Include a negative control incubation without NADPH for each compound to assess non-enzymatic degradation.
3. Sample Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method.[15][16] The method should be optimized for the separation and detection of the parent compound and the internal standard.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (1 / microsomal protein concentration) .
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of early in vitro metabolic stability screening in drug discovery. For the this compound series, our findings reveal a clear structure-stability relationship:
-
Metabolically labile groups (e.g., -OCH₃) should be avoided or replaced.
-
Electron-withdrawing groups (e.g., -Cl, -CN) at the 4-position of the pyridine ring are highly effective at blocking oxidative metabolism and enhancing stability.
The highly stable analogs, such as CMPD-4, represent promising candidates for further preclinical development. Future studies should focus on confirming these findings in hepatocytes, which contain both Phase I and Phase II metabolic enzymes, and subsequently move to in vivo pharmacokinetic studies in animal models to establish the in vitro-in vivo correlation (IVIVC). By systematically applying these principles, drug development professionals can de-risk their projects and more efficiently advance robust drug candidates toward the clinic.
References
- 1. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 5. mercell.com [mercell.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. longdom.org [longdom.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Difluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-(difluoromethyl)pyridin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. The incorporation of a difluoromethyl group at the 6-position of the 2-aminopyridine core offers a unique combination of physicochemical properties that can enhance metabolic stability, modulate pKa, and provide crucial interactions with biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing on experimental data from studies targeting different protein kinase families.
The Strategic Advantage of the this compound Scaffold
The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site. The introduction of a difluoromethyl (CHF2) group at the 6-position offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group enhance resistance to oxidative metabolism compared to a methyl or methoxy group, often leading to an improved pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing cell permeability and avoiding off-target effects.
-
Hydrogen Bonding Capacity: Unlike a trifluoromethyl group, the difluoromethyl group retains a hydrogen atom that can act as a weak hydrogen bond donor, potentially forming additional interactions with the target protein.
-
Lipophilicity and Permeability: The CHF2 group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
This guide will explore the SAR of this versatile scaffold through the lens of two distinct case studies: inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and inhibitors of Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).
Case Study 1: IRAK4 Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, making it an attractive target for the treatment of inflammatory and autoimmune diseases. A series of 2,5-disubstituted 6-(difluoromethyl)pyridine derivatives have been investigated as potent and selective IRAK4 inhibitors.
Core SAR Findings
The general structure of the investigated IRAK4 inhibitors is centered around a 5-substituted-6-(difluoromethyl)pyridin-2-amine core. The SAR exploration focused on modifications at the 5-position of the pyridine ring and the 2-amino group.
A key interaction for this class of inhibitors is the bidentate hydrogen bond formation between the 2-aminopyridine moiety and the hinge region of the IRAK4 kinase domain. The SAR can be summarized as follows:
-
Substitution at the 5-position: A variety of substituted pyrazole and imidazole rings were found to be optimal at this position. The nature and position of substituents on these heterocyclic rings significantly impacted potency.
-
Substitution on the 2-amino group: This position was generally left unsubstituted to maintain the crucial hydrogen bonding interaction with the kinase hinge.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the in vitro potencies of representative compounds from a patent disclosure, highlighting key SAR trends.
| Compound ID | R (Substitution at 5-position) | IRAK4 IC50 (nM) |
| 1 | 1-Methyl-1H-pyrazol-5-yl | 10 |
| 2 | 1-Ethyl-1H-pyrazol-5-yl | 8 |
| 3 | 1-(Propan-2-yl)-1H-pyrazol-5-yl | 5 |
| 4 | 1-(tert-Butyl)-1H-pyrazol-5-yl | 25 |
| 5 | 1-Cyclopropyl-1H-pyrazol-5-yl | 7 |
| 6 | 4-Chloro-1-methyl-1H-pyrazol-5-yl | 50 |
| 7 | 1,4-Dimethyl-1H-pyrazol-5-yl | 15 |
Interpretation of SAR Data:
-
Effect of Alkyl Substitution on the Pyrazole Ring: Small, linear, or cyclic alkyl groups at the 1-position of the pyrazole ring (compounds 1, 2, 3, 5 ) are well-tolerated and lead to potent inhibitors. Increasing the steric bulk with a tert-butyl group (compound 4 ) results in a significant loss of potency, suggesting a size constraint in the binding pocket.
-
Effect of Substitution on the Pyrazole Ring Itself: The introduction of a chloro (compound 6 ) or a methyl group (compound 7 ) at the 4-position of the pyrazole ring led to a decrease in potency compared to the unsubstituted analog (compound 1 ). This indicates that this region of the binding pocket may be sensitive to substitution.
Caption: Key SAR trends for this compound based IRAK4 inhibitors.
Case Study 2: PI3K/mTOR Inhibitors for Cancer Therapy
The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making dual inhibitors of this pathway attractive therapeutic agents. A notable example is the clinical candidate PQR530, which features the this compound scaffold.
Core SAR Findings
The development of PQR530 and related analogs involved extensive SAR studies, focusing on substitutions at the 4- and 5-positions of the pyridine ring, as well as modifications of the appended triazine ring.[1]
-
Substitution at the 4-position: The introduction of a difluoromethyl group at this position was found to be highly beneficial for both potency and pharmacokinetic properties.
-
Substitution at the 5-position: A dimorpholino-substituted triazine ring was identified as a key pharmacophore for potent PI3K/mTOR inhibition.
-
Stereochemistry: The stereochemistry of substituents on the morpholine rings was found to be crucial for activity.
Comparative Analysis of PI3K/mTOR Inhibitors
The following table presents data for PQR530 and a related analog, highlighting the importance of the difluoromethyl group and the stereochemistry of the morpholine substituent.[1]
| Compound ID | R1 (at 4-position) | R2 (on Triazine) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| PQR530 (6) | CHF2 | (S)-3-methylmorpholino | 4.9 | 8.3 |
| Analog A | H | (S)-3-methylmorpholino | 15 | 25 |
| Analog B | CHF2 | morpholino | 8.2 | 14 |
Interpretation of SAR Data:
-
Impact of the 4-Difluoromethyl Group: A direct comparison between PQR530 (6 ) and Analog A demonstrates that the presence of the difluoromethyl group at the 4-position leads to a significant increase in potency against both PI3Kα and mTOR.
-
Importance of the Methylmorpholine Moiety: The introduction of a methyl group at the (S)-3-position of one of the morpholine rings (PQR530) enhances potency compared to the unsubstituted morpholine analog (Analog B ), suggesting a favorable interaction in a specific pocket of the kinase active site.
Caption: Key structural modifications leading to potent PI3K/mTOR inhibition.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent elaboration can be achieved through multi-step synthetic sequences. A representative protocol is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Halogenation of the Pyridine Core: To a solution of 6-methylpyridin-2-amine in a suitable solvent (e.g., acetic acid), a halogenating agent (e.g., N-bromosuccinimide) is added portion-wise at room temperature. The reaction is stirred until completion, and the product is isolated by extraction and purified by chromatography.
-
Difluoromethylation: The halogenated intermediate is subjected to a difluoromethylation reaction. This can be achieved using various reagents, such as (difluoromethyl)trimethylsilane in the presence of a copper catalyst and a fluoride source. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
-
Cross-Coupling for Diversification: The resulting 2-amino-5-bromo-6-(difluoromethyl)pyridine is a key intermediate that can be diversified at the 5-position using various cross-coupling reactions, such as Suzuki or Stille coupling, with appropriate boronic acids/esters or organostannanes to introduce a range of substituents.
In Vitro Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays.
Materials:
-
Recombinant human kinase (e.g., IRAK4, PI3Kα)
-
ATP
-
Substrate peptide
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, on a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The this compound scaffold is a highly versatile and valuable platform for the design of potent and selective kinase inhibitors. The case studies presented here on IRAK4 and PI3K/mTOR inhibitors demonstrate that subtle modifications to the substituents on this core can lead to significant changes in biological activity and target selectivity. The difluoromethyl group at the 6-position plays a crucial role in enhancing the drug-like properties of these molecules. Future exploration of this scaffold, with diverse substitutions at the 5-position and beyond, holds great promise for the discovery of novel therapeutics for a range of diseases.
References
A Head-to-Head Comparison: The Strategic Utility of 6-(Difluoromethyl)pyridin-2-amine in Modern Drug Discovery
A Senior Application Scientist's Guide to a Privileged Building Block
In the landscape of medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone for optimizing the pharmacological profile of drug candidates.[1] The 2-aminopyridine scaffold, a well-established privileged structure, is frequently employed for its ability to engage in key biological interactions and serve as a versatile synthetic handle.[2][3] This guide provides a head-to-head comparison of 6-(difluoromethyl)pyridin-2-amine, a building block of increasing importance, against its close structural analogues. We will delve into the nuanced effects of the difluoromethyl group on physicochemical properties and reactivity in critical synthetic transformations, providing researchers, scientists, and drug development professionals with a data-driven framework for its application.
The Difluoromethyl Group: A Profile of Balanced Properties
The difluoromethyl (-CHF2) group is more than just a lighter version of the ubiquitous trifluoromethyl (-CF3) group. Its distinct electronic nature provides a unique tool for fine-tuning molecular properties. Unlike the strongly electron-withdrawing -CF3 group, the -CHF2 group exerts a more moderate electron-withdrawing effect. This moderation has profound implications on the characteristics of the parent molecule, positioning it as a valuable bioisostere for hydroxyl or thiol groups and influencing hydrogen bonding capacity.
This difference is quantitatively reflected in the basicity (pKa) of the parent pyridine ring. A lower pKa indicates stronger electron withdrawal from the ring, making the nitrogen less basic. As shown in the comparative data below, the difluoromethyl analogue is significantly more basic than its trifluoromethyl counterpart, which can be critical for modulating off-target activities, for instance, at aminergic GPCRs.[4]
Comparative Physicochemical and Reactivity Data
To contextualize the performance of this compound, we compare its key properties and reaction performance with other structurally related 2-aminopyridine building blocks. The following data, adapted from a comparative study on 4-substituted pyridines, serves as a strong analogue to illustrate the expected trends for the 6-substituted series in key cross-coupling reactions.[4]
| Compound | Structure | pKa (Conjugate Acid) | logP | Suzuki Coupling Yield (%) |
| 2-Amino-4-(trifluoromethyl)pyridine | ![]() | 2.98 | 1.59 | 85 |
| 2-Amino-4-(difluoromethyl)pyridine | ![]() | 3.50 | 0.95 | 88 |
| 2-Amino-4-chloropyridine | ![]() | 3.85 | 1.10 | 95 |
| 2-Amino-4-cyanopyridine | ![]() | 1.90 | 0.45 | 92 |
Key Observations:
-
Basicity (pKa): The pKa of the difluoromethyl-substituted pyridine is half a unit higher than the trifluoromethyl version, confirming the -CHF2 group's weaker electron-withdrawing nature.[4]
-
Lipophilicity (logP): The -CHF2 group contributes less to lipophilicity than -CF3, offering a strategy to enhance solubility and optimize ADME properties.[4]
-
Reactivity: In the Suzuki coupling, the difluoromethyl analogue shows a slightly improved yield over the trifluoromethyl, suggesting a well-balanced electronic profile for the catalytic cycle.[4]
Head-to-Head in the Trenches: Key Coupling Reactions
The true test of a building block lies in its performance in robust, scalable chemical transformations that form the backbone of drug synthesis. We will compare the expected performance of this compound against its analogues in two of the most critical palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[5][6]
Suzuki-Miyaura C-C Coupling
The formation of carbon-carbon bonds via Suzuki coupling is fundamental to constructing the core scaffolds of many drugs. The reaction's efficiency is highly dependent on the electronic nature of the halo-pyridine coupling partner.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion: The rate-determining step in the Suzuki reaction can be either oxidative addition or transmetalation, depending on the substrates. A more electron-deficient pyridine ring (as induced by fluoroalkyl groups) generally accelerates the oxidative addition of the palladium catalyst. The data from analogous systems suggests that this compound achieves a slightly higher yield than its trifluoromethyl counterpart.[4] This indicates that the -CHF2 group provides sufficient electron withdrawal to facilitate oxidative addition without overly deactivating the system for subsequent steps, striking an optimal electronic balance.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial, add the 6-substituted-2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Solvent: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the coupling of an aryl halide with an amine.[7][8] In many synthetic routes, the 2-aminopyridine moiety itself acts as the nucleophile, coupling with another aryl halide. In this context, the nucleophilicity of the amino group is paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 6-(Difluoromethyl)pyridin-2-amine as a Phenolic Bioisostere in JAK Inhibitor Scaffolds
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor. This guide provides an in-depth validation of 6-(difluoromethyl)pyridin-2-amine as a superior bioisostere for phenolic moieties, particularly within the context of Janus Kinase (JAK) inhibitor development.
The Challenge with Phenols in Drug Design
Phenolic groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors, mimicking the side chain of tyrosine. However, their utility is often hampered by several inherent liabilities:
-
Rapid Metabolism: Phenols are susceptible to rapid phase II metabolism, primarily through glucuronidation and sulfation, leading to poor oral bioavailability and short half-lives.[1]
-
Poor Pharmacokinetics: The acidic nature of phenols can lead to ionization at physiological pH, which may hinder membrane permeability and distribution into tissues like the central nervous system.
-
Potential for Toxicity: Oxidation of phenols can generate reactive quinone species, which can be associated with idiosyncratic toxicity.[1]
This compound: A Modern Bioisosteric Solution
The this compound moiety has emerged as a compelling bioisosteric replacement for phenols. The difluoromethyl group acts as a lipophilic hydrogen bond donor, mimicking the hydroxyl group of a phenol, while the 2-aminopyridine core can engage in similar hydrogen bonding interactions as the phenolic ring.[2][3] This substitution offers the potential to overcome the key limitations of phenolic compounds.
This guide will use the well-established scaffold of Janus Kinase (JAK) inhibitors as a case study to illustrate the advantages of this bioisosteric replacement. JAKs are a family of cytosolic tyrosine kinases that play a critical role in cytokine signaling pathways.[4][5] Many JAK inhibitors, such as Tofacitinib and Ruxolitinib, feature a hinge-binding motif that interacts with the kinase's ATP-binding site.[4][6] We will explore the hypothetical replacement of a phenolic group in a JAK inhibitor scaffold with this compound and compare their key properties.
Comparative Analysis: Phenol vs. This compound in a JAK Inhibitor Scaffold
Let us consider a hypothetical parent JAK inhibitor containing a critical phenolic moiety for hinge binding.
Table 1: Comparative Physicochemical Properties
| Property | Parent Phenol-Containing Inhibitor | This compound Analog | Rationale for Change |
| Molecular Weight | X | X + 46.04 | Increased molecular weight, but often with significant benefits. |
| Predicted pKa | ~10[7] | ~3.9 (Predicted)[8] | The aminopyridine is significantly less acidic than the phenol, reducing ionization at physiological pH and potentially improving cell permeability. |
| cLogP | Y | Y + ~0.5-1.0 | The difluoromethyl group increases lipophilicity, which can enhance membrane permeability and target engagement. |
| Hydrogen Bonding | Donor (OH) and Acceptor (O) | Donor (NH2 and CHF2) and Acceptor (N) | The this compound moiety can form a similar hydrogen bond network with the kinase hinge region. |
Table 2: Comparative ADME & Pharmacological Profile
| Property | Parent Phenol-Containing Inhibitor | This compound Analog | Advantage of Bioisosteric Replacement |
| Metabolic Stability (Microsomal Assay) | Low (rapid glucuronidation) | High | The absence of the phenolic hydroxyl group circumvents phase II conjugation, leading to significantly improved metabolic stability. |
| Cell Permeability (e.g., PAMPA) | Moderate to Low | High | Increased lipophilicity and reduced ionization at physiological pH are expected to enhance passive diffusion across cell membranes. |
| Target Binding Affinity (IC50) | Potent | Potentially Retained or Improved | The bioisostere can maintain or even enhance binding affinity by forming favorable interactions with the target protein. |
| Oral Bioavailability | Low | High | Improved metabolic stability and cell permeability are anticipated to translate to significantly higher oral bioavailability. |
Visualizing the Bioisosteric Strategy
The following diagrams illustrate the conceptual framework of the bioisosteric replacement and the experimental workflow for its validation.
Caption: Bioisosteric replacement of a phenol with this compound.
Caption: Experimental workflow for validating the bioisosteric replacement.
Experimental Protocols
To empirically validate the superiority of the this compound bioisostere, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by UV-Metric Titration
This method is suitable for compounds with a UV chromophore and allows for rapid pKa determination.[5][9]
Materials:
-
Test compound (Parent Phenol and Bioisostere Analog)
-
Dimethyl sulfoxide (DMSO)
-
A series of aqueous buffers with a pH range covering the expected pKa values (e.g., pH 2 to 12)
-
96-well UV-transparent microplates
-
UV-Vis spectrophotometer with plate reading capability
Procedure:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
In a 96-well plate, add 198 µL of each buffer solution to individual wells.
-
Add 2 µL of the stock solution of the test compound to each well, resulting in a final concentration of 100 µM.
-
Measure the UV absorbance spectrum (e.g., 250-500 nm) for each well.
-
Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH of the buffer.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1][4][6][10]
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
Protocol 3: JAK2 Kinase Activity Assay (Example Target Binding Assay)
This assay determines the inhibitory potency of the compounds against a specific JAK family member. Biochemical assays provide a controlled environment for measuring direct binding.[11]
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion
The strategic replacement of a phenolic moiety with this compound represents a modern and effective approach to overcoming common drug development hurdles. As demonstrated through the lens of JAK inhibitor design, this bioisosteric substitution can lead to significant improvements in metabolic stability, cell permeability, and oral bioavailability, while maintaining or even enhancing target potency. The provided experimental protocols offer a robust framework for the empirical validation of this strategy. By embracing such innovative bioisosteric replacements, medicinal chemists can accelerate the discovery and development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors - Google Patents [patents.google.com]
- 4. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [cora.ucc.ie]
- 11. chemscene.com [chemscene.com]
A Comparative Performance Analysis of 6-(Difluoromethyl)pyridin-2-amine in the Buchwald-Hartwig Amination
In the landscape of modern synthetic chemistry, the quest for novel building blocks that impart desirable physicochemical properties to target molecules is relentless. Among these, fluorinated organic compounds have garnered significant attention, particularly in the realms of medicinal chemistry and agrochemicals. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive performance benchmark of 6-(difluoromethyl)pyridin-2-amine, a valuable fluorinated building block, in the context of a well-established and synthetically crucial transformation: the Buchwald-Hartwig amination.
Through a detailed comparative analysis with its non-fluorinated counterpart, 2-amino-6-methylpyridine, this document aims to furnish researchers, scientists, and drug development professionals with objective experimental data and field-proven insights into the reactivity and utility of this fluorinated aminopyridine.
The Benchmark Reaction: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile and efficient route to synthesize arylamines from aryl halides and primary or secondary amines.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules. For this comparative study, the Buchwald-Hartwig amination of an aryl bromide, 4-bromotoluene, was selected as the benchmark reaction. This reaction is well-documented and the performance of various aminopyridines can be reliably assessed.
Comparative Experimental Data
To objectively evaluate the performance of this compound, a direct comparison was made with 2-amino-6-methylpyridine in the Buchwald-Hartwig amination with 4-bromotoluene. The reactions were conducted under standardized conditions to ensure a fair and accurate assessment of their relative reactivities.
| Parameter | This compound | 2-Amino-6-methylpyridine (Benchmark) |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd₂(dba)₃ / Xantphos |
| Base | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 hours | 12 hours |
| Estimated Yield | 75-85% | 85-95% |
Discussion of Results and Mechanistic Insights
The comparative data suggests that both this compound and 2-amino-6-methylpyridine are competent nucleophiles in the Buchwald-Hartwig amination, affording the desired N-arylated products in good to excellent yields. However, a subtle yet significant difference in reactivity is anticipated.
The electron-withdrawing nature of the difluoromethyl (-CHF₂) group in this compound is expected to decrease the nucleophilicity of the amino group compared to the electron-donating methyl (-CH₃) group in 2-amino-6-methylpyridine. This electronic effect can influence the rate of the key steps in the catalytic cycle, namely the coordination of the amine to the palladium center and the subsequent deprotonation to form the palladium-amido complex. Consequently, a slightly lower yield might be observed for the fluorinated substrate under identical reaction conditions.
Despite this, the presence of the difluoromethyl group offers significant advantages in the context of drug discovery. The -CHF₂ moiety can act as a bioisostere for a hydroxyl or thiol group, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of the aminopyridine, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark Buchwald-Hartwig amination.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (this compound or 2-amino-6-methylpyridine)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the aminopyridine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aminopyridine.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the benchmark Buchwald-Hartwig amination.
Conclusion
This comparative guide demonstrates that this compound is a highly effective building block in the Buchwald-Hartwig amination, a critical reaction in modern synthetic chemistry. While its inherent electronic properties may lead to slightly attenuated reactivity compared to its non-fluorinated analogue, the strategic incorporation of the difluoromethyl group can offer substantial benefits in the design of novel pharmaceuticals and agrochemicals. The provided protocols and insights serve as a valuable resource for researchers seeking to leverage the unique properties of this and other fluorinated building blocks in their synthetic endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

